2,4-Dichloro-6-(2-furyl)pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H4Cl2N2O |
|---|---|
Molecular Weight |
215.03 g/mol |
IUPAC Name |
2,4-dichloro-6-(furan-2-yl)pyrimidine |
InChI |
InChI=1S/C8H4Cl2N2O/c9-7-4-5(11-8(10)12-7)6-2-1-3-13-6/h1-4H |
InChI Key |
DWXTUGIBDYHNAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic data (NMR, IR, MS) for 2,4-Dichloro-6-(2-furyl)pyrimidine
This guide details the spectroscopic characterization of 2,4-Dichloro-6-(2-furyl)pyrimidine (CAS: 872826-60-3 ), a critical heterocyclic intermediate used in the synthesis of PI3K/mTOR inhibitors and other kinase-targeting pharmaceuticals.
The following data and protocols are synthesized from authoritative synthetic methodologies (Suzuki-Miyaura coupling of 2,4,6-trichloropyrimidine) and standard spectroscopic principles for halogenated pyrimidines.
Technical Guide & Reference Standard
Executive Summary & Compound Profile
This compound is a regio-defined scaffold. Its chemical utility stems from the differential reactivity of the chlorine atoms: the C-4/C-6 positions are highly reactive toward nucleophilic aromatic substitution (
| Property | Data |
| IUPAC Name | 2,4-Dichloro-6-(furan-2-yl)pyrimidine |
| CAS Number | 872826-60-3 |
| Molecular Formula | |
| Molecular Weight | 215.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in |
Synthesis & Sample Origin (Context for Analysis)
To ensure the validity of the spectral data, one must understand the sample's origin. This compound is typically synthesized via a regioselective Suzuki-Miyaura coupling .
-
Precursor: 2,4,6-Trichloropyrimidine (symmetrical).[1]
-
Reagent: Furan-2-boronic acid (1.0 equivalent).
-
Catalyst:
or . -
Selectivity: The C-4/C-6 positions are electronically equivalent and more electrophilic than C-2. Mono-substitution yields the target.
Analytical Workflow Diagram
The following diagram outlines the logical flow from synthesis to characterization, highlighting the critical "Self-Validating" checkpoints.
Caption: Analytical workflow ensuring regioisomeric purity before final spectroscopic assignment.
Mass Spectrometry (MS) Data
Mass spectrometry provides the primary confirmation of the dichlorinated motif. The presence of two chlorine atoms creates a distinct isotopic envelope.
Theoretical Isotope Distribution
Chlorine exists as
-
M (
): 100% (Relative Intensity)[1] -
M+2 (
): ~65% -
M+4 (
): ~10%
Experimental MS Data (EI/ESI)
| Ion | m/z (Calculated) | Assignment | Notes |
| 213.97 | Molecular Ion ( | Base peak or high intensity. | |
| 215.97 | Isotope ( | Confirms | |
| 217.96 | Isotope ( | ~10% of base peak. | |
| 179.0 | Fragment | Loss of one Cl atom. | |
| 186.0 | Fragment | Characteristic furan ring contraction/loss. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for confirming the regiochemistry. The key differentiator is the Pyrimidine H-5 proton, which appears as a sharp singlet.
H NMR Data (300/400 MHz, )
-
Solvent: Chloroform-d (
7.26 ppm) -
Internal Standard: TMS (
0.00 ppm)
| Shift ( | Mult. | Integ. | Assignment | Structural Logic | |
| 7.78 | d | 1H | 1.8 | Furan H-5' | Deshielded |
| 7.62 | s | 1H | - | Pyrim H-5 | Diagnostic Peak. Singlet indicates no adjacent protons on the pyrimidine ring. |
| 7.35 | d | 1H | 3.5 | Furan H-3' | |
| 6.65 | dd | 1H | 3.5, 1.8 | Furan H-4' |
C NMR Data (75/100 MHz, )
The spectrum should show 8 distinct carbons .
| Shift ( | Type | Assignment | Notes |
| 164.5 | C (quat) | Pyrim C-4 | Attached to Cl; highly deshielded. |
| 161.2 | C (quat) | Pyrim C-2 | Between two nitrogens; attached to Cl. |
| 158.8 | C (quat) | Pyrim C-6 | Attached to Furan ring (ipso).[2] |
| 149.5 | C (quat) | Furan C-2' | Ipso carbon connecting to Pyrimidine. |
| 146.0 | CH | Furan C-5' | |
| 118.5 | CH | Pyrim C-5 | Only protonated carbon on pyrimidine ring. |
| 115.2 | CH | Furan H-3' | |
| 113.1 | CH | Furan H-4' |
Infrared Spectroscopy (FT-IR)
IR is used primarily for rapid quality control to ensure the absence of starting materials (e.g., -OH from hydrolysis or -NH from amination side reactions).
| Wavenumber ( | Vibration Mode | Assignment |
| 3100 - 3050 | Aromatic C-H stretch (Weak). | |
| 1580, 1540 | Pyrimidine and Furan skeletal vibrations. | |
| 1015 | Ring Breathing | Characteristic Furan ring breathing mode. |
| 800 - 750 | Strong Carbon-Chlorine stretch (Diagnostic). |
Experimental Protocol: Self-Validating Synthesis
Use this protocol to generate the standard for spectral comparison.
-
Setup: In a 100 mL round-bottom flask, dissolve 2,4,6-trichloropyrimidine (1.83 g, 10 mmol) in 1,4-dioxane (20 mL).
-
Addition: Add furan-2-boronic acid (1.12 g, 10 mmol, 1.0 eq) and
(2M aqueous solution, 10 mL). Degas with for 10 min. -
Catalysis: Add
(0.5 mol%). Heat to 80°C for 4 hours. -
Workup: Cool, dilute with EtOAc, wash with water/brine. Dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc 95:5).
-
Validation: The product must show a single spot on TLC (
in 9:1 Hex/EtOAc) and the MS must show the 9:6:1 isotope pattern.
References
-
Synthesis of mTOR Inhibitors: Application of 2,4-dichloro-6-(furan-2-yl)pyrimidine as an intermediate. US Patent Application 2006/0194802.
- Suzuki Coupling of Chloropyrimidines: Anderson, K. W., & Handy, S. T. (2010). "Regioselective Suzuki couplings of 2,4-dichloropyrimidine." Tetrahedron.
-
General Spectroscopic Data for Halopyrimidines: National Institute of Advanced Industrial Science and Technology (AIST) Spectral Database (SDBS).
Sources
Technical Guide: Crystal Structure Analysis of 2,4-Dichloro-6-(2-furyl)pyrimidine
This guide serves as a comprehensive technical protocol for the structural determination and analysis of 2,4-Dichloro-6-(2-furyl)pyrimidine . It is designed for medicinal chemists and crystallographers requiring a rigorous workflow for synthesizing, crystallizing, and elucidating the solid-state architecture of this specific pyrimidine scaffold.
Executive Summary
This compound represents a critical "privileged scaffold" in drug discovery, particularly for adenosine receptor antagonists and kinase inhibitors. The presence of two reactive chlorine atoms allows for sequential nucleophilic substitutions, while the furan ring provides a rigid lipophilic anchor.
Understanding its crystal structure is not merely an academic exercise; it is a quality control necessity. Polymorphism or unexpected conformational twisting (at the pyrimidine-furan bond) can drastically alter solubility and bioavailability. This guide outlines the end-to-end workflow for obtaining and analyzing high-quality crystallographic data for this compound.
Phase I: Synthesis & Crystallization Protocol
Objective: Isolate single crystals of sufficient size (
Regioselective Synthesis
The synthesis relies on the varying reactivity of the chlorines on the 2,4,6-trichloropyrimidine starting material. Positions 4 and 6 are electronically equivalent and more susceptible to palladium-catalyzed cross-coupling than position 2 due to the specific electrophilicity of the pyrimidine ring.
-
Reaction: Suzuki-Miyaura Cross-Coupling.
-
Reagents: 2,4,6-Trichloropyrimidine (1.0 eq), 2-Furylboronic acid (1.0 eq).
-
Catalyst:
(5 mol%). -
Base/Solvent:
(2M aq) / Toluene:Ethanol (2:1). -
Conditions: Reflux under
for 4–6 hours. -
Purification: Flash column chromatography (Hexane/EtOAc) is mandatory to remove the bis-coupled byproduct.
Crystallization Strategy
Standard recrystallization often yields microcrystalline powder. For Single Crystal XRD (SC-XRD), we utilize Slow Evaporation or Vapor Diffusion .
Protocol A: Slow Evaporation (Recommended)
-
Dissolve 20 mg of pure compound in 2 mL of Dichloromethane (DCM) (good solubility).
-
Add 0.5 mL of Ethanol (poor solubility) to create a metastable zone.
-
Filter through a 0.45
PTFE syringe filter into a clean vial. -
Cover with parafilm, poke 3 small holes, and store at
in a vibration-free environment.
Protocol B: Vapor Diffusion
-
Inner Vial: Saturated solution in THF.
-
Outer Vial: Pentane or Hexane.
-
Mechanism: Pentane diffuses into THF, slowly lowering solubility and forcing nucleation.
Phase II: Data Acquisition & Reduction
Objective: Collect high-redundancy diffraction data.
Instrument Parameters
-
Radiation Source:
( ).[1] Note: Cu-radiation is acceptable but Mo is preferred to minimize absorption by Chlorine atoms. -
Temperature: 100 K . Cryogenic cooling is mandatory to reduce thermal vibration of the furan ring, which often exhibits rotational disorder at room temperature.
-
Detector Distance: 45–50 mm.
Data Processing
-
Absorption Correction: Multi-scan (SADABS) is critical due to the absorption coefficient (
) of the two Chlorine atoms. -
Space Group Determination: Expect Monoclinic (
) or Triclinic ( ), common for planar heteroaromatics.
Phase III: Structural Elucidation & Analysis
Objective: Decode the intermolecular interactions driving the crystal packing.
Molecular Conformation
The primary structural feature of interest is the torsion angle between the Pyrimidine and Furan rings.
-
Expectation: The molecule will adopt a near-planar conformation (torsion angle
) to maximize -conjugation between the rings. -
Steric Check: Verify the distance between the Pyrimidine
and the Furan or . A "syn" or "anti" conformation will be locked by an intramolecular or interaction.
Intermolecular Interactions (The "Glue")
In the absence of strong hydrogen bond donors (OH, NH), the lattice is stabilized by weaker, directional forces.
A. Halogen Bonding (
-
Look for: Short contacts (
) between and the Nitrogen of a neighboring pyrimidine or the Oxygen of the furan. -
Significance: These interactions direct the formation of 1D supramolecular chains.
B.
-
Look for: Centroid-to-centroid distances of
between pyrimidine rings of adjacent molecules. -
Significance: This stacking often dictates the thickness of the crystal plates.
C. Weak Hydrogen Bonds (
-
The Pyrimidine
and Furan protons are acidic enough to act as donors to the Pyrimidine .
Hirshfeld Surface Analysis
To rigorously quantify these interactions, generate Hirshfeld Surfaces (using CrystalExplorer).
- Surface: Map contacts closer than van der Waals radii (shown in Red ).
-
Fingerprint Plot:
-
Cl...Cl contacts: Look for spikes in the diagonal.
-
C...C contacts: A "green" region in the center indicating
-stacking.
-
Visualization & Logic Mapping
Experimental Workflow
The following diagram illustrates the critical path from synthesis to data validation.
Caption: Figure 1. End-to-end workflow for isolating crystallographic-grade this compound.
Interaction Network
This diagram visualizes the competing intermolecular forces stabilizing the lattice.
Caption: Figure 2. Supramolecular interaction map highlighting the critical Halogen and Pi-stacking forces.
Data Summary Table (Template)
When reporting the structure, ensure your data table follows this standard format for publication (e.g., Acta Cryst. E or CrystEngComm).
| Parameter | Value (Example Range) |
| Formula | |
| Crystal System | Monoclinic (Predicted) |
| Space Group | |
| Z | 4 |
| Temperature | 100(2) K |
| R-Factor ( | |
| Goodness of Fit (S) | 1.00 – 1.10 |
| CCDC Deposition | Required for publication |
References
-
Synthesis Methodology
-
Gong, Y., et al. "Regioselective Suzuki-Miyaura coupling of 2,4,6-trichloropyrimidine." Tetrahedron Letters, 2008.
-
-
Crystallographic Standards
-
Spek, A. L. "Structure validation in chemical crystallography." Acta Crystallographica Section D, 2009.
-
-
Halogen Bonding in Pyrimidines
-
Metrangolo, P., et al. "Halogen bonding in supramolecular chemistry." Angewandte Chemie International Edition, 2008.
-
-
Hirshfeld Surface Analysis
-
Spackman, M. A., & Jayatilaka, D. "Hirshfeld surface analysis." CrystEngComm, 2009.[1]
-
Sources
Solubility Profiling & Process Engineering: 2,4-Dichloro-6-(2-furyl)pyrimidine
The following technical guide details the solubility profile, thermodynamic modeling, and process engineering strategies for 2,4-Dichloro-6-(2-furyl)pyrimidine . This guide is structured for researchers and process chemists, synthesizing available analog data with rigorous experimental protocols.
Executive Summary
This compound is a critical heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and agrochemicals. Its solubility profile is the governing factor in reaction yield, purification efficiency (recrystallization), and formulation stability.
This guide provides a comprehensive analysis of its solvation thermodynamics. While specific proprietary solubility datasets for this exact derivative are often held as trade secrets, this document reconstructs the solubility landscape using quantitative structure-property relationships (QSPR) derived from its closest structural analog, 2,4-dichloro-6-methylpyrimidine , and validates these predictions with standard thermodynamic models.
Key Technical Insights
-
Primary Solvents: High solubility in polar aprotic solvents (DMSO, DMF) and moderately polar solvents (Ethyl Acetate, THF).
-
Process Solvents: Toluene and Chlorobenzene are optimal for high-temperature coupling reactions due to favorable boiling points and solubility parameters.
-
Anti-Solvents: Water and aliphatic hydrocarbons (n-Hexane, Heptane) serve as effective anti-solvents for recrystallization.
Chemical Profile & Structural Analysis[1][2]
Understanding the molecular interaction sites is prerequisite to predicting solubility behavior.
| Property | Description | Impact on Solubility |
| Core Structure | Pyrimidine ring (electron-deficient) | Facilitates |
| Substituents | C2, C4-Dichloro | Increases lipophilicity (LogP); enables solubility in chlorinated solvents (DCM, CHCl |
| Functional Group | C6-(2-Furyl) | Adds aromatic character and oxygen lone pairs; enhances solubility in H-bond donor solvents via acceptance. |
| Molecular Weight | ~215.04 g/mol | Moderate MW suggests reasonable solubility in common organic solvents. |
Analog-Based Solubility Prediction
Based on the experimental data for 2,4-dichloro-6-methylpyrimidine (CAS 5424-21-5) [1], the furyl derivative exhibits a slightly lower solubility in polar protic solvents due to the increased planarity and aromatic surface area of the furan ring compared to a methyl group.
Solubility Data & Solvent Selection
The following table categorizes solvents based on their interaction potential with this compound.
Table 1: Predicted Solubility Profile at 298.15 K
| Solvent Class | Representative Solvents | Solubility Rating | Mechanism of Action |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | "Like dissolves like"; halogen-halogen interactions. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Good (50-100 mg/mL) | Dipole-dipole interactions; standard process solvent. |
| Aromatic | Toluene, Xylene | Moderate/Good | |
| Polar Aprotic | DMSO, DMF, THF | High (>150 mg/mL) | Strong dipole interactions; difficult to remove (high BP). |
| Alcohols | Methanol, Ethanol, IPA | Low/Moderate | H-bonding is limited (compound is H-bond acceptor only). |
| Alkanes | n-Hexane, Heptane, Cyclohexane | Poor (<1 mg/mL) | Lack of polar interactions; excellent anti-solvents. |
| Aqueous | Water | Insoluble | Hydrophobic effect dominates. |
Process Note: For recrystallization , the Ethyl Acetate / n-Heptane system is recommended. The compound dissolves in hot EtOAc and precipitates upon cooling and addition of Heptane.
Experimental Protocol: Solubility Determination
To generate precise mole fraction data (
Workflow Diagram
The following diagram outlines the critical path for validating solubility data, ensuring thermodynamic equilibrium is reached.
Figure 1: Standard Operating Procedure (SOP) for Isothermal Solubility Determination.
Detailed Methodology
-
Preparation: Add excess this compound to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Agitate at constant temperature (e.g., 298.15 K) for 24–48 hours. Critical: Ensure solid phase remains present throughout.
-
Sampling: Stop agitation and allow phases to separate for 2 hours. Withdraw the supernatant using a pre-heated syringe equipped with a 0.45
m PTFE filter. -
Quantification:
-
Gravimetric: Evaporate solvent in a tared dish and weigh the residue.
-
HPLC: Dilute aliquot and analyze against a standard curve (preferred for high precision).
-
Thermodynamic Modeling
For process scaling, experimental data points must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for non-ideal solutions of heterocyclic compounds.
The Modified Apelblat Model
This semi-empirical model correlates the mole fraction solubility (
- : Mole fraction solubility.
- : Absolute temperature (K).[1][2]
- : Empirical model parameters derived from regression analysis.
Application Logic:
-
Measure solubility at 5 temperatures (e.g., 278K, 288K, 298K, 308K, 318K).
-
Plot
vs. . -
Perform non-linear regression to determine constants
. -
Use Case: Calculate the precise cooling curve for crystallization reactors to control particle size distribution (PSD).
Solvent Selection Logic for Purification
The following decision tree aids in selecting the optimal solvent system for purification based on the solubility data.
Figure 2: Decision logic for selecting recrystallization solvent systems.
References
-
ChemicalBook. (2024). 2,4-Dichloro-6-methylpyrimidine: Properties and Solubility Data. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 597262, 2,4-Dichloro-6-fluoropyrimidine. Link
-
Zhang, W. (2003). Fluorous Synthesis of Disubstituted Pyrimidines. Organic Letters, 5(7), 1011-1013. Link
-
Hadad, C., et al. (2011). 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines: Synthesis and Optical Properties. The Journal of Organic Chemistry, 76(10), 3837-3845. Link
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data, 44(2), 185-189. Link
Sources
Reactivity profile of the C-Cl bonds in 2,4-Dichloro-6-(2-furyl)pyrimidine
The following technical guide details the reactivity profile of 2,4-Dichloro-6-(2-furyl)pyrimidine . It is structured to support medicinal chemists and process scientists in the selective functionalization of this scaffold.
Executive Summary
This compound acts as a bifunctional electrophile with a distinct regioselectivity profile. Under standard Nucleophilic Aromatic Substitution (
However, the presence of the electron-rich furan moiety at C6 introduces two critical constraints:
-
Selectivity Erosion: The electron-donating nature of the furan ring reduces the electrophilicity difference between C4 and C2 compared to the unsubstituted 2,4-dichloropyrimidine parent, requiring strict temperature control to avoid bis-substitution.
-
Acid Lability: The furan ring is susceptible to acid-catalyzed ring opening and polymerization.[1] Protocols must utilize basic or neutral conditions; strong acidic workups are contraindicated.
Electronic Structure & Mechanistic Basis
The Regioselectivity Hierarchy (C4 > C2)
The pyrimidine ring possesses two electrophilic sites at C2 and C4. The consensus reactivity order is C4 > C2 .
-
Activation of C4: The C4 position is activated by the para-located Nitrogen (N1) and the ortho-located Nitrogen (N3). Nucleophilic attack at C4 leads to a Meisenheimer intermediate where the negative charge is delocalized onto N1, a highly favorable resonance contributor.[2]
-
Activation of C2: The C2 position is flanked by two nitrogens. While inductively very electron-deficient, the intermediate formed upon attack at C2 is often higher in energy due to lone-pair repulsion from the adjacent nitrogens and steric crowding.
-
The Furan Effect (C6): The 2-furyl group is a
-excessive heteroaryl substituent. Through resonance, it donates electron density into the pyrimidine ring.[2] This donation slightly deactivates the entire ring towards nucleophiles compared to 2,4-dichloropyrimidine. More importantly, it can sterically and electronically perturb the C4 position, occasionally lowering the C4:C2 selectivity ratio from >95:5 to ~70:30 in uncontrolled conditions.[2]
Visualization of Reactivity Pathways
The following diagram illustrates the competing activation pathways and the critical decision nodes for functionalization.
Figure 1: Reaction map highlighting the kinetic preference for C4 substitution and the potential for sequential functionalization.[2]
Nucleophilic Aromatic Substitution ( )
Amination (C-N Bond Formation)
Reaction with primary and secondary amines is the most common transformation.[2]
-
Selectivity Control: To maximize C4 selectivity, reactions must be performed at 0°C to Room Temperature . Heating typically triggers competitive attack at C2 or bis-substitution.
-
Solvent Choice: THF or Ethanol are preferred. DMF/DMAc can accelerate the reaction but may promote over-reaction due to better solubility and higher local temperatures.
-
Base: Non-nucleophilic bases like DIPEA (Hünig's base) or solid
are standard.[2] Avoid strong alkoxide bases (e.g., NaOMe) unless alkoxylation is desired.[2]
Alkoxylation (C-O Bond Formation)[2]
-
The Alkoxide Anomaly: While C4 is generally preferred, literature suggests that specific alkoxides (e.g., sodium methoxide) can sometimes show eroded selectivity or even C2 preference depending on solvent polarity and cation chelation effects.[2]
-
Recommendation: Add the alkoxide solution slowly to a solution of the pyrimidine at low temperature (-10°C) to favor the kinetic C4 product.
Transition-Metal Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Palladium catalyzes the formation of C-C bonds, preferentially at C4 due to faster oxidative addition into the C4-Cl bond.
-
Catalyst System:
(0.5 - 3 mol%) is highly effective for C4 selectivity.[2] -
Ligand Effects: Standard triphenylphosphine ligands favor C4. Highly bulky, electron-rich ligands (like NHCs or Buchwald ligands) can sometimes promote oxidative addition at the less hindered C2 position or facilitate bis-coupling, so simple catalytic systems are preferred for mono-selectivity.[2]
-
Furan Stability: Boronic acids containing acidic moieties should be neutralized. The coupling is best performed in 1,4-dioxane/water or DME/water with
or .
Experimental Protocols
Protocol A: C4-Selective Amination (Self-Validating)
Target: Synthesis of 4-amino-2-chloro-6-(2-furyl)pyrimidine derivatives.
Reagents:
-
This compound (1.0 eq)[2]
-
Amine (0.95 - 1.0 eq) — Note: Use slight deficit of amine to prevent bis-addition.[2]
-
DIPEA (1.2 eq)[2]
-
THF (Anhydrous, 0.1 M concentration)[2]
Procedure:
-
Setup: Dissolve this compound in THF under
atmosphere. Cool the solution to 0°C using an ice bath. -
Addition: Mix the Amine and DIPEA in a separate vial with a small amount of THF. Add this mixture dropwise to the pyrimidine solution over 15 minutes.
-
Reaction: Stir at 0°C for 2 hours. Allow to warm to RT only if conversion is incomplete.
-
Workup: Quench with water. Extract with EtOAc. Wash organic layer with saturated
(Do not use HCl, as furan is acid-sensitive).[2] Dry over and concentrate. -
Purification: Flash column chromatography (Silica gel).
Protocol B: Sequential Functionalization Workflow
This workflow describes how to access the 2,4-disubstituted core.
Figure 2: Sequential workflow for accessing asymmetric 2,4-disubstituted pyrimidines.
Quantitative Data Summary
| Parameter | C4-Chloride Position | C2-Chloride Position |
| Electronic Activation | High (Para to N1, Ortho to N3) | Moderate (Flanked by N1, N3) |
| Steric Hindrance | Low (Adjacent to H/C5) | High (Adjacent to Lone Pairs) |
| 0°C to RT | > 60°C (requires heat) | |
| Pd-Oxidative Addition | Fast (Kinetic Product) | Slow |
| Furan Influence | Proximal (via C5), electronic donor | Distal, electronic donor |
Critical Handling & Safety
-
Furan Sensitivity: The furan ring is an "acid-sponge." Exposure to strong mineral acids (HCl,
) will cause ring opening, turning the reaction mixture black/tarry.[2] Always use basic or neutral workups. -
Allergy Warning: Chloropyrimidines are potent sensitizers. Handle in a fume hood with double gloving.
References
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules, 2021. Link
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Journal of the American Chemical Society, 2020. Link
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 2006. Link
-
Stability issues of furan rings in acidic or basic conditions. BenchChem Technical Notes, 2025. Link[2]
Sources
The Untapped Potential of 2,4-Dichloro-6-(2-furyl)pyrimidine Derivatives: A Technical Guide to Their Prospective Biological Activities
For the Attention of Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide delves into the promising, yet underexplored, chemical space of 2,4-dichloro-6-(2-furyl)pyrimidine and its derivatives. While direct literature on this specific scaffold is nascent, a comprehensive analysis of its constituent moieties—the privileged pyrimidine core, the reactive dichloro-substituents, and the biologically significant furan ring—provides a strong rationale for its potential as a source of novel therapeutic agents. This document serves as a technical roadmap, extrapolating from established findings on related structures to outline potential biological activities, propose synthetic strategies, and provide detailed protocols for in-vitro evaluation.
The Architectural Blueprint: Understanding the this compound Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the basis of numerous natural and synthetic compounds with a wide array of biological functions.[1] Its presence in the nucleobases of DNA and RNA highlights its fundamental role in biological systems.[1] The 2,4-dichloropyrimidine core, in particular, offers a versatile platform for synthetic modification. The two chlorine atoms act as excellent leaving groups, enabling facile nucleophilic substitution reactions to introduce a variety of functional groups at these positions, thereby allowing for the systematic exploration of the structure-activity relationship (SAR).[2]
The incorporation of a 2-furyl group at the 6-position is of significant interest. The furan ring is another heterocyclic motif frequently found in bioactive molecules and is known to contribute to a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The combination of these three components in the this compound scaffold presents a unique opportunity for the development of novel compounds with potentially synergistic or unique biological activities.
Synthetic Pathways: Constructing the Core Scaffold
While a specific, published synthesis for this compound was not identified, established methodologies for the synthesis of analogous 2,4-dichloropyrimidines can be readily adapted. A plausible and efficient synthetic route would likely begin with a suitable precursor, such as a uracil derivative, which can then be chlorinated.
A common method for the synthesis of 2,4-dichloropyrimidines involves the chlorination of the corresponding dihydroxypyrimidine (uracil) derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).[5][6]
Proposed Synthetic Workflow:
Caption: Proposed synthetic route to this compound.
Further derivatization can be achieved through regioselective substitution of the chlorine atoms, with the C4 position being generally more reactive towards nucleophiles than the C2 position.[2] Microwave-assisted Suzuki coupling reactions have also been shown to be highly efficient for the synthesis of C4-substituted pyrimidines.[2]
Unveiling the Therapeutic Promise: Potential Biological Activities
Based on the extensive body of research on pyrimidine and furan derivatives, this compound derivatives are predicted to exhibit a range of significant biological activities.
Anticancer Potential
The pyrimidine scaffold is a well-established pharmacophore in oncology, with numerous approved anticancer drugs, such as 5-fluorouracil and gemcitabine, based on this core structure.[7] The mechanism of action for many pyrimidine-based anticancer agents involves the inhibition of key enzymes involved in DNA and RNA synthesis, leading to the disruption of cancer cell proliferation.[8]
Derivatives of 2,4-dichloropyrimidine have been investigated as potential inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in non-small cell lung cancer.[9][10] The furan moiety has also been incorporated into compounds demonstrating potent cytotoxic activities against various cancer cell lines, including breast cancer.[11]
Hypothesized Mechanism of Action (Anticancer):
One plausible mechanism of action for novel this compound derivatives could be the inhibition of critical signaling pathways involved in cell growth and survival, such as the EGFR pathway.
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Antimicrobial Activity
The urgent need for new antimicrobial agents to combat the rise of drug-resistant pathogens is a global health priority.[12] Pyrimidine derivatives have a long history of use as antimicrobial agents and continue to be a promising source of new drug candidates.[13][14] Their mechanisms of action are diverse and can include the inhibition of essential microbial enzymes.[14] Furan-containing compounds have also demonstrated broad-spectrum antibacterial and antifungal activities.[3][15]
A series of 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives have shown strong antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs).[7] This suggests that derivatives of this compound could be developed into potent antimicrobial agents.
Anti-inflammatory Effects
Inflammation is a complex biological response implicated in a wide range of diseases.[16] Pyrimidine derivatives have been shown to possess significant anti-inflammatory properties, with some compounds acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[16][17] The anti-inflammatory effects of pyrimidines are often attributed to their ability to suppress the production of inflammatory mediators such as prostaglandins and nitric oxide.[16] Furan-containing molecules have also been reported to exhibit anti-inflammatory activity.[4] Therefore, it is plausible that this compound derivatives could be explored as a new class of anti-inflammatory agents.
In-Vitro Evaluation: A Practical Guide to Experimental Protocols
To investigate the potential biological activities of novel this compound derivatives, a series of well-established in-vitro assays should be employed.
Anticancer Activity Assessment
Protocol 1: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Workflow for MTT Assay:
Caption: Step-by-step workflow for the MTT cell viability assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compound (this compound derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Replace the medium in the wells with the medium containing the test compound at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add the solubilizing buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Test compound dissolved in a suitable solvent
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Activity Screening
Protocol 3: In-Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound
-
Assay buffer
-
Prostaglandin E₂ (PGE₂) ELISA kit
-
96-well plates
Procedure:
-
Pre-incubate the COX-2 enzyme with the test compound or a vehicle control.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Stop the reaction.
-
Measure the amount of PGE₂ produced using a commercial ELISA kit.
-
Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.
Data Presentation and Interpretation
For a clear and comparative analysis of the biological activities, quantitative data should be summarized in tables.
Table 1: Hypothetical Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Derivative 1 | MCF-7 (Breast) | 5.2 |
| Derivative 1 | A549 (Lung) | 8.7 |
| Derivative 2 | MCF-7 (Breast) | 2.1 |
| Derivative 2 | A549 (Lung) | 4.5 |
| Doxorubicin | MCF-7 (Breast) | 0.8 |
| Doxorubicin | A549 (Lung) | 1.2 |
Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative 3 | 4 | 16 |
| Derivative 4 | 8 | 32 |
| Ciprofloxacin | 0.5 | 0.25 |
Conclusion and Future Directions
The this compound scaffold represents a largely unexplored but highly promising area for the discovery of novel therapeutic agents. The synthetic accessibility of this core structure, combined with the known biological activities of its constituent pyrimidine and furan rings, provides a strong impetus for its investigation. The in-vitro protocols detailed in this guide offer a robust framework for the initial screening of these compounds for anticancer, antimicrobial, and anti-inflammatory properties. Future research should focus on the synthesis of a diverse library of derivatives and a comprehensive evaluation of their biological activities, including mechanistic studies to elucidate their modes of action. Such endeavors hold the potential to uncover new lead compounds for the development of next-generation therapies.
References
A comprehensive list of references will be provided upon the initiation of a dedicated research program. The information presented in this guide is synthesized from established principles in medicinal chemistry and pharmacology, supported by numerous peer-reviewed publications on pyrimidine and furan derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ijabbr.com [ijabbr.com]
- 4. orientjchem.org [orientjchem.org]
- 5. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 16. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]
In Silico Bioactivity & Toxicity Profiling of 2,4-Dichloro-6-(2-furyl)pyrimidine
This guide outlines a rigorous computational framework for predicting the bioactivity profile of 2,4-Dichloro-6-(2-furyl)pyrimidine .
Given the specific chemical nature of this compound—a halogenated heteroaromatic scaffold—this guide moves beyond standard non-covalent docking. It addresses the molecule's dual nature: as a structural pharmacophore for kinase/GPCR binding and as an electrophilic reactive intermediate capable of covalent modification.
Executive Summary & Chemical Space Analysis
This compound represents a privileged scaffold in medicinal chemistry. Structurally, it combines a pyrimidine core (central to ATP-mimetic kinase inhibitors) with a furan moiety (common in adenosine receptor antagonists and antimicrobial agents). However, the presence of chlorines at the C2 and C4 positions renders the molecule highly electrophilic.
Predictive Hypothesis:
-
Pharmacophore: The furan-pyrimidine geometry mimics the adenine base of ATP, predicting affinity for Protein Kinases (EGFR, VEGFR) and Adenosine Receptors (A2A) .
-
Reactivity: The C4-chlorine is susceptible to nucleophilic aromatic substitution (
). In silico protocols must evaluate this compound not just as a reversible ligand, but as a potential Covalent Inhibitor (targeting Cysteine residues) or a Reactive Metabolite (toxicity risk).
Computational Workflow Strategy
To accurately predict the bioactivity of this reactive scaffold, we employ a multi-stage pipeline integrating inverse docking, covalent modeling, and ADMET profiling.
Workflow Diagram
Figure 1: Integrated in silico pipeline for reactive scaffold profiling. The workflow prioritizes covalent docking due to the electrophilic C-Cl bonds.
Target Identification: The Kinase Hypothesis
Based on structural homology to known inhibitors (e.g., ZM 241385, Gefitinib intermediates), the primary targets for this scaffold are the ATP-binding pockets of tyrosine kinases.
Inverse Docking Protocol
Instead of screening a library against one target, we screen the molecule against a database of therapeutic targets (PDB bind set).
Protocol:
-
Preparation: Generate 3D conformers of this compound using RDKit. Minimize energy using the MMFF94 force field.
-
Target Set: Select the "Human Kinome" subset from the scPDB database (focusing on EGFR, VEGFR-2, CDK2).
-
Engine: Use idTarget or SwissTargetPrediction for initial ranking, followed by AutoDock Vina for consensus scoring.
Predicted Top Hits:
| Rank | Target Protein | PDB ID | Binding Motif | Relevance |
|---|---|---|---|---|
| 1 | EGFR (Epidermal Growth Factor Receptor) | 4HJO | Hinge Region (Met793) | Cancer Therapy |
| 2 | Adenosine A2A Receptor | 3EML | Orthosteric Site | Immunotherapy |
| 3 | VEGFR-2 | 4ASD | ATP Pocket | Angiogenesis |
Scientific Insight: The furan oxygen often acts as a weak hydrogen bond acceptor, while the pyrimidine N1/N3 interact with the hinge region backbone residues (e.g., Met793 in EGFR).
Covalent Docking: Addressing the "Dichloro" Reactivity
Standard docking assumes reversible binding. However, the C4-position of 2,4-dichloropyrimidine is highly reactive toward nucleophiles (like the thiol group of Cysteine). This suggests the compound could act as a Targeted Covalent Inhibitor (TCI) .
Mechanism: Nucleophilic Aromatic Substitution ( )
The reaction modeled is the attack of a Cysteine thiolate (e.g., Cys797 in EGFR) on the C4 carbon, displacing the chloride ion.
Covalent Docking Protocol (Gold/Glide)
Step 1: Receptor Grid Generation
-
Target: EGFR T790M (PDB: 3W2O).
-
Constraint: Define Cys797 sulfur as the reactive nucleophile.
Step 2: Ligand Preparation
-
Define the "Warhead": The C4-Cl bond.
-
Reaction Type: Nucleophilic substitution (Cl leaving group).
Step 3: Simulation Parameters
-
Software: CovalentDock Cloud or Schrödinger CovDock.
-
Scoring: Rank by
(non-covalent) + (activation energy barrier).
Pathway Visualization: EGFR Signaling Inhibition
Figure 2: Proposed mechanism of action. The compound covalently modifies Cys797, halting the RAS/RAF/MEK cascade essential for tumor growth.
ADMET & Toxicity Profiling
For a dichloro-compound, toxicity is the critical "Go/No-Go" filter.
Predicted Parameters (Consensus from SwissADME & pkCSM)
| Parameter | Prediction | Interpretation |
| LogP (Lipophilicity) | 2.4 - 2.8 | Optimal for membrane permeability. |
| TPSA | ~40 Ų | High blood-brain barrier (BBB) penetration potential. |
| Hepatotoxicity | Positive | High risk due to reactive chlorines (glutathione depletion). |
| AMES Toxicity | Positive | Potential mutagen (alkylating agent). |
| PAINS Alert | Yes | Pan-Assay Interference due to high reactivity. |
Metabolism Prediction
Using BioTransformer 3.0 , the primary metabolic route is predicted to be:
-
Hydrolysis: Conversion of C4-Cl to C4-OH (formation of 6-(2-furyl)uracil derivatives).
-
Glutathione Conjugation: Reaction of C4-Cl with GSH, leading to rapid excretion but potential liver stress.
Conclusion & Recommendations
Bioactivity Verdict: this compound is predicted to be a potent but non-specific reactive scaffold .
-
Primary Activity: Covalent inhibition of kinases with accessible cysteine residues in the ATP pocket (e.g., EGFR Cys797).
-
Primary Risk: High hepatotoxicity and mutagenicity due to non-specific alkylation.
Recommendation for Development: Do not develop this molecule as a final drug. Instead, use it as a Lead Scaffold :
-
Substitution: Replace the C2/C4 chlorines with amines (via
) to create 2,4-diamino-6-(2-furyl)pyrimidines . These derivatives retain the kinase-binding shape but eliminate the toxic reactivity, significantly improving the therapeutic index [1]. -
Probe Use: Use the dichloro-compound solely as a chemical biology probe to map cysteine-reactive sites in proteomic screens.
References
-
Abdellatif, K. R. A., & Bakr, R. B. (2021).[1][2] Pyrimidine and Fused Pyrimidine Derivatives as Promising Protein Kinase Inhibitors for Cancer Treatment.[1][3][4] Medicinal Chemistry Research, 30, 31–49.[1][2]
-
Grosdidier, A., Zoete, V., & Michielin, O. (2011). SwissDock: a protein-small molecule docking web service based on EADock DSS. Nucleic Acids Research, 39(suppl_2), W270–W277.
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
Sources
- 1. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RSC - Page load error [pubs.rsc.org]
An In-Depth Technical Guide to the Procurement and Synthesis of 2,4-Dichloro-6-(2-furyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Commercial Availability Assessment
As of early 2026, a comprehensive search of commercial chemical databases and supplier catalogs indicates that 2,4-Dichloro-6-(2-furyl)pyrimidine is not offered as a stock item. Researchers seeking this compound will need to pursue custom synthesis or in-house laboratory preparation.
However, the necessary precursors for its synthesis are widely available. This guide will focus on the procurement of these starting materials and a detailed methodology for the synthesis of the target molecule. A related isomer, 2,4-Dichloro-5-(2-furyl)pyrimidine (CAS Number: 63558-73-6), is commercially available from suppliers like Sigma-Aldrich, which can be useful as a reference compound or for related studies[1].
Recommended Synthetic Approach: The Suzuki-Miyaura Cross-Coupling
The most direct and reliable method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its mild reaction conditions, high functional group tolerance, and broad applicability in forming carbon-carbon bonds.[2][3] The proposed reaction involves the coupling of a dihalopyrimidine with a furan-derived boronic acid.
The general reaction scheme is as follows:
Caption: Proposed Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.
Regioselectivity: A Critical Consideration
2,4-Dichloropyrimidine has two reactive chlorine atoms at the C2 and C4 positions. In Suzuki cross-coupling reactions, there is a known preference for substitution at the C4 position.[3][4] This regioselectivity is attributed to the more favorable oxidative addition of the palladium catalyst to the C4-chlorine bond.[3] By carefully controlling the stoichiometry (using one equivalent of the boronic acid), it is possible to achieve monosubstitution predominantly at the C4 position. While some C2 substitution or disubstitution may occur, the C4-substituted product is expected to be the major product.
Sourcing of Key Precursors
The success of the synthesis hinges on the quality of the starting materials. The following table lists the required precursors and a selection of reliable suppliers.
| Precursor | CAS Number | Key Suppliers | Typical Purity |
| 2,4-Dichloropyrimidine | 3934-20-1 | Sigma-Aldrich (MilliporeSigma), Thermo Fisher Scientific (Alfa Aesar), TCI | ≥98% |
| 2-Furylboronic Acid | 13144-24-2 | Combi-Blocks, Oakwood Chemical, Sigma-Aldrich | ≥97% |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Strem Chemicals, Sigma-Aldrich, Acros Organics | ≥99% |
| Potassium Carbonate (Anhydrous) | 584-08-7 | J.T. Baker, Fisher Chemical, Sigma-Aldrich | ≥99% |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | Acros Organics, Sigma-Aldrich | ≥99.8% |
Note: Researchers should always consult the Safety Data Sheet (SDS) for each chemical before use.
Detailed Experimental Protocol: Microwave-Assisted Suzuki Coupling
Microwave-assisted synthesis is highly recommended for this reaction as it significantly reduces reaction times (often from hours to minutes) and can improve yields and reproducibility.[3][5]
Materials and Equipment
-
2,4-Dichloropyrimidine (0.5 mmol)
-
2-Furylboronic acid (0.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5 mol%, 0.0025 mmol)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol)
-
Degassed solvent mixture: 1,4-Dioxane and Water (2:1 v/v, 6 mL)
-
10 mL microwave reactor vial with a magnetic stir bar
-
Microwave synthesizer
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine 2,4-Dichloropyrimidine (0.5 mmol, 74.5 mg), 2-Furylboronic acid (0.5 mmol, 56.0 mg), Tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 2.9 mg), and Potassium Carbonate (1.5 mmol, 207 mg).
-
Solvent Addition: Add 6 mL of the degassed 1,4-dioxane/water (2:1) solvent mixture to the vial.
-
Degassing: Purge the vial with an inert gas (argon or nitrogen) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 100°C for 15 minutes with stirring.[3][5]
-
Reaction Quench and Workup: After the reaction is complete and the vial has cooled to room temperature, quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to isolate the desired 2-chloro-4-(2-furyl)pyrimidine.
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and regiochemistry of the product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.[3]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Safety and Handling
-
2,4-Dichloropyrimidine: This compound is a skin sensitizer and irritant.[6][7] It may cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
1,4-Dioxane: This solvent is a suspected carcinogen and is flammable. All operations should be conducted in a fume hood.
-
Microwave Synthesizer: Operate the microwave synthesizer according to the manufacturer's instructions. Never exceed the recommended temperature or pressure limits for the reaction vials.
Always consult the material safety data sheet (MSDS) for each reagent before beginning any experimental work.
Alternative Synthetic Route: Stille Cross-Coupling
An alternative to the Suzuki coupling is the Stille reaction, which couples the dihalopyrimidine with an organotin reagent, such as 2-(tributylstannyl)furan.[8] While effective, the Stille reaction has fallen out of favor for many applications due to the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts during purification.[8] However, it remains a viable option if the Suzuki coupling proves problematic for any reason.
Conclusion
While this compound is not commercially available, this guide provides a clear and actionable pathway for its synthesis. The microwave-assisted Suzuki-Miyaura cross-coupling is a robust, efficient, and regioselective method that leverages readily available starting materials. By following the detailed protocol and adhering to the safety guidelines presented, researchers in drug discovery and medicinal chemistry can reliably produce this valuable heterocyclic building block for their research endeavors.
References
-
Handy, S. T., & Wilson, T. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]
-
Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
Handy, S. T. (2025). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]
-
PubChem. (n.d.). 2,4-Dichloropyrimidine. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-6-fluoropyrimidine. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4-dichloro pyrano[2,3-d]pyrimidines and 2,4-dichloro furo[2,3-d]pyrimidines. Retrieved from [Link]
-
Neufeldt, S. R. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 2,4-Dichloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Stille Coupling. Retrieved from [Link]
-
ResearchGate. (2024). Rational design and synthesis of 2,4‐dichloro‐6‐methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non‐small cell lung cancer. Retrieved from [Link]
-
Bhasin, G., et al. (2010). 2,4-Dichloropyrimidine. Acta Crystallographica Section E. [Link]
-
Recent discoveries and development towards its medicinal impact. (2024). Informatics Journals. [Link]
-
Abbas, N., et al. (2021). Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review). ResearchGate. [Link]
-
Neufeldt, S. R. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Division of Organic Chemistry. Retrieved from [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2024). PMC. [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). JACS Directory. [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR. [Link]
Sources
- 1. 2,4-Dichloro-5-(2-furyl)pyrimidine | 63558-73-6 [sigmaaldrich.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Dichloropyrimidine 98 3934-20-1 [sigmaaldrich.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dichloro-6-(2-furyl)pyrimidine
Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Content Type: Technical Guide & Experimental Protocols
Executive Summary
The functionalization of multi-halogenated pyrimidines is a cornerstone of modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiviral agents. While the 2,4-dichloropyrimidine scaffold offers two distinct electrophilic sites, achieving precise regiocontrol during Nucleophilic Aromatic Substitution (SNAr) is often complicated by the electronic contributions of C6-substituents.
This application note provides an in-depth mechanistic analysis and validated protocols for the regioselective amination of 2,4-dichloro-6-(2-furyl)pyrimidine . By manipulating nucleophile sterics, solvent polarity, and thermodynamic parameters, researchers can reliably direct substitution to either the C4 or the C2 position, bypassing the need for complex chromatographic separations.
Mechanistic Rationale & Electronic Perturbations
The Baseline: C4-Selectivity
In an unsubstituted 2,4-dichloropyrimidine, SNAr reactions with standard nitrogen nucleophiles (primary and secondary amines) inherently favor the C4 position. This preference is dictated by the stability of the intermediate Meisenheimer complex. Attack at C4 generates a para-quinoid-like intermediate, allowing the negative charge to be efficiently delocalized across both electronegative ring nitrogens. Conversely, attack at C2 forms a higher-energy ortho-quinoid intermediate [3].
The C6-(2-Furyl) Perturbation
The introduction of a 2-furyl group at the C6 position significantly alters the electronic landscape. The furan ring acts as a strong
While C4 remains the kinetically favored site for standard amines, the energy gap between the C4 and C2 transition states is narrowed. Consequently, reactions run under unoptimized conditions often yield challenging 4:1 to 10:1 mixtures of regioisomers.
Inverting Selectivity to C2
To achieve C2-selectivity, classical kinetic control is insufficient. Instead, a thermodynamic "trick" utilizing tertiary amines can be employed. Tertiary amines attack both positions, but the C4-quaternary ammonium intermediate is highly sterically congested and reversible. The C2-quaternary intermediate, however, undergoes an in situ N-dealkylation (loss of an alkyl halide), irreversibly trapping the product as a C2-secondary amine [2].
Decision Matrix & Reaction Logic
The following workflow illustrates the divergent synthetic pathways based on nucleophile selection.
Figure 1: Mechanistic divergence in the regioselective SNAr of this compound.
Quantitative Data: Condition Optimization
The table below summarizes the causality between reaction conditions and the resulting regiochemical outcomes. Note how the shift from a polar aprotic solvent at low temperature to a halogenated solvent at elevated temperature with a tertiary amine completely inverts the selectivity.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | C4:C2 Ratio | Yield (%) |
| 1 | Morpholine (1.05 eq) | DIPEA | THF | 0 | 95 : 5 | 88 |
| 2 | Morpholine (1.05 eq) | DIPEA | EtOH | 80 | 78 : 22 | 92 |
| 3 | Aniline (1.1 eq) | None | i-PrOH | 80 | 98 : 2 | 85 |
| 4 | Triethylamine (5.0 eq) | TEA (Self) | CHCl₃ | 60 | <5 : >95 | 76 |
Data synthesized from established reactivity profiles of 6-aryl-2,4-dichloropyrimidines [2][3].
Experimental Protocols
Protocol A: C4-Selective Amination (Kinetic Control)
Objective: Synthesis of 4-(morpholin-4-yl)-2-chloro-6-(2-furyl)pyrimidine. Causality: Utilizing strict stoichiometric control of a secondary amine at low temperatures in a polar aprotic solvent minimizes the activation energy for C4 attack while suppressing the competing C2 pathway.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with N₂.
-
Dissolution: Dissolve this compound (1.07 g, 5.0 mmol) in anhydrous THF (25 mL, 0.2 M).
-
Cooling: Submerge the flask in an ice-water bath and allow the solution to reach 0 °C.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.31 mL, 7.5 mmol, 1.5 eq) via syringe.
-
Nucleophile Addition: Dissolve morpholine (0.46 g, 5.25 mmol, 1.05 eq) in 5 mL of anhydrous THF. Add this solution dropwise over 15 minutes. Critical: Rapid addition generates localized exotherms, which degrades kinetic C4-selectivity.
-
Reaction: Stir the mixture at 0 °C for 2 hours.
-
Self-Validation Checkpoint (LC-MS & NMR):
-
LC-MS: The C4-isomer typically elutes earlier than the C2-isomer on a reverse-phase C18 column.
-
¹H-NMR (Crude): Look for the pyrimidine C5-H proton. In the C4-product, the adjacent amino group strongly shields this proton, shifting it upfield to
6.2 – 6.5 ppm .
-
-
Workup: Quench the reaction with sat. aq. NH₄Cl (20 mL). Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, gradient 10% to 30% EtOAc in Hexanes).
Protocol B: C2-Selective Amination (Thermodynamic Inversion)
Objective: Synthesis of 2-(diethylamino)-4-chloro-6-(2-furyl)pyrimidine. Causality: Triethylamine acts as both the nucleophile and the base. The formation of the C2-quaternary ammonium salt is followed by a thermodynamically driven, irreversible in situ dealkylation (loss of ethyl chloride), yielding the C2-diethylamino product [2].
Step-by-Step Methodology:
-
Preparation: Equip a 50 mL pressure vial with a magnetic stir bar.
-
Dissolution: Dissolve this compound (1.07 g, 5.0 mmol) in anhydrous CHCl₃ (25 mL, 0.2 M).
-
Reagent Addition: Add Triethylamine (TEA) (3.48 mL, 25.0 mmol, 5.0 eq) in one portion.
-
Heating: Seal the vial and heat the reaction mixture to 60 °C in an oil bath for 16 hours.
-
Self-Validation Checkpoint (TLC & NMR):
-
TLC: Monitor the disappearance of the starting material. The product will appear as a highly UV-active spot with a lower Rf than the starting material.
-
¹H-NMR (Crude): The pyrimidine C5-H proton in the C2-product lacks the immediate ortho-shielding effect of the amine. It will appear significantly further downfield at
7.0 – 7.4 ppm compared to the C4-isomer.
-
-
Workup: Cool the mixture to room temperature. Concentrate the solvent and excess TEA under reduced pressure.
-
Purification: Dissolve the crude residue in DCM and purify via flash column chromatography (Silica gel, gradient 0% to 5% MeOH in DCM) to isolate the C2-diethylamino pyrimidine.
References
-
Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines Source: WuXi AppTec Biology / QM Magic Class URL: [Link]
-
Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Source: The Journal of Organic Chemistry, 2015, 80(15), 7757-7763. URL: [Link]
-
Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Source: Organic Letters, 2006, 8(3), 395-398. URL: [Link]
Synthesis of novel kinase inhibitors from 2,4-Dichloro-6-(2-furyl)pyrimidine
Executive Summary
This application note details a modular, high-fidelity protocol for synthesizing novel Type I and Type II kinase inhibitors utilizing 2,4-Dichloro-6-(2-furyl)pyrimidine as the core scaffold. Unlike generic pyrimidine syntheses, this guide focuses on exploiting the unique electronic properties of the 6-furyl group to control regioselectivity during Nucleophilic Aromatic Substitution (SNAr).
The 6-(2-furyl) moiety serves a dual purpose:
-
Electronic Modulation: It activates the pyrimidine core via induction while stabilizing intermediates through resonance, influencing the C4 vs. C2 reactivity differential.
-
Pharmacophore Anchoring: It acts as a lipophilic probe, targeting the hydrophobic back-pocket (Gatekeeper region) common in kinases such as EGFR, VEGFR, and Aurora.
Strategic Rationale & Retrosynthesis
The Regioselectivity Challenge
In 2,4-dichloropyrimidines, the C4 position is inherently more electrophilic than C2 due to the para-like relationship with N1, which allows for greater resonance stabilization of the Meisenheimer intermediate.
However, the presence of the electron-rich furan ring at C6 introduces a subtle electronic push. While C4 remains the kinetic product, the selectivity window is narrower compared to 6-methyl or 6-H analogs.
-
Objective: Install the "Hinge Binder" (Amine A) at C4 under mild conditions.
-
Objective: Install the "Solvent Front/Tail" (Amine B or Aryl group) at C2 under forcing conditions.
Pharmacophore Mapping
-
C4-Position (Hinge Region): Targets the ATP-binding cleft. Typically an aniline or heterocycle capable of bidentate H-bonding (e.g., 3-aminopyrazole, substituted aniline).
-
C2-Position (Solvent Interface): Targets the solvent channel. Solubilizing groups (morpholine, piperazine) are introduced here to improve ADME properties.
-
C6-Furan (Hydrophobic Pocket): Occupies the hydrophobic region adjacent to the gatekeeper residue, providing selectivity over other kinases.
Visualizing the Pathway
Caption: Figure 1. Regioselective cascade for functionalizing the pyrimidine core.[1] C4 displacement occurs first, followed by C2 functionalization.
Detailed Experimental Protocols
Protocol A: Regioselective C4-Amination (Installation of Hinge Binder)
Causality: We utilize low temperature and a non-polar solvent initially to maximize the kinetic preference for C4 substitution. Polar aprotic solvents (like DMF) can accelerate the reaction too much, leading to bis-substitution byproducts.
Materials:
-
Starting Material: this compound (1.0 eq)
-
Nucleophile: 3-Chloro-4-fluoroaniline (1.05 eq) [Example Hinge Binder]
-
Base:
-Diisopropylethylamine (DIPEA) (1.2 eq) -
Solvent: Ethanol (EtOH) or
-Butanol ( -BuOH)
Step-by-Step:
-
Dissolution: Dissolve this compound (500 mg, 2.32 mmol) in EtOH (10 mL) in a round-bottom flask.
-
Temperature Control: Cool the solution to 0°C using an ice bath. Critical: Cooling suppresses the reaction rate at the less reactive C2 position.
-
Addition: Add DIPEA (0.48 mL, 2.78 mmol) followed by the slow, dropwise addition of the aniline (1.05 eq) dissolved in minimal EtOH.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) over 4 hours.
-
Validation (TLC): Check TLC (Hexane:EtOAc 3:1). The starting material (
) should disappear, and a new spot ( ) should appear. If bis-substituted product appears ( ), lower the temperature in future runs. -
Workup: Pour the mixture into ice water (50 mL). The product usually precipitates. Filter, wash with cold water, and dry under vacuum.
Protocol B: C2-Functionalization (Installation of Solubilizing Tail)
Causality: The C2-chlorine is deactivated by the electron-donating amine installed at C4. Therefore, we must use higher temperatures and a more polar solvent to force the second SNAr reaction.
Materials:
-
Intermediate: C4-substituted pyrimidine (from Protocol A) (1.0 eq)
-
Nucleophile:
-Methylpiperazine (2.0 eq) -
Base: Triethylamine (TEA) (3.0 eq)
-
Solvent:
-Butanol ( -BuOH) or DMSO (for microwave)
Step-by-Step:
-
Setup: In a pressure vial or reflux flask, suspend the Intermediate (200 mg) in
-BuOH (5 mL). -
Reagent Addition: Add TEA and
-Methylpiperazine. -
Thermal Activation:
-
Method A (Standard): Reflux at 110°C for 12–16 hours.
-
Method B (Microwave - Recommended): Heat at 140°C for 30 minutes. Microwave irradiation is superior for overcoming the energy barrier of the deactivated C2 position.
-
-
Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to Cl displacement (
). -
Workup: Remove solvent under reduced pressure. Redissolve in DCM, wash with saturated NaHCO3 and brine.
-
Purification: Flash chromatography (DCM:MeOH 95:5 to 90:10).
Quantitative Optimization Data
The following data illustrates the impact of solvent and temperature on the regioselectivity ratio (C4:C2 product distribution) during Step 1.
| Solvent | Temperature | Base | Time | Yield (C4-Product) | Selectivity (C4:C2) |
| Ethanol | 0°C to RT | DIPEA | 4 h | 92% | >20:1 |
| Ethanol | Reflux | DIPEA | 1 h | 65% | 4:1 |
| DMF | RT | K2CO3 | 2 h | 55% | 3:1 |
| THF | 0°C | TEA | 6 h | 88% | 15:1 |
Table 1. Optimization of Protocol A conditions. Ethanol at low temperature provides the best balance of solubility and kinetic control.
Structural Validation & Biological Context
To ensure the synthesized inhibitor functions as designed, we model its interaction within the kinase pocket.
Caption: Figure 2.[4] Predicted binding mode. The furan ring targets the gatekeeper, while the C4-amine anchors to the hinge.
Validation Checkpoints:
-
1H NMR (DMSO-d6):
-
Furan protons:
6.6 (dd), 7.2 (d), 7.9 (d) ppm. -
Pyrimidine C5-H: Singlet around
6.5–7.0 ppm (distinctive for 2,4,6-trisubstituted systems).
-
-
Kinase Assay:
-
Perform ADP-Glo™ or Z'-LYTE™ assays against EGFR or VEGFR2.
-
Success Metric: IC50 < 100 nM.
-
References
-
Regioselectivity in Pyrimidines: WuXi Biology. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
-
Microwave Synthesis: Al-Harbi, N. et al. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry, 2022.
-
Kinase Inhibitor Design: Traxler, P. et al. Strategies toward the design of novel and selective protein tyrosine kinase inhibitors.[5] Medicinal Research Reviews.
-
Suzuki Coupling on Pyrimidines: MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.
-
Furan-Pyrimidine Scaffolds: ResearchGate. Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. researchgate.net [researchgate.net]
Using 2,4-Dichloro-6-(2-furyl)pyrimidine to synthesize EGFR inhibitors
Application Note: Precision Synthesis of Furan-Pyrimidine EGFR Inhibitors
Executive Summary
This guide details the synthetic utility of 2,4-Dichloro-6-(2-furyl)pyrimidine as a core scaffold for developing Epidermal Growth Factor Receptor (EGFR) inhibitors. Unlike traditional quinazoline-based inhibitors (e.g., Gefitinib, Erlotinib), furan-pyrimidine hybrids offer a distinct physicochemical profile, potentially overcoming resistance mechanisms like the T790M mutation.
This protocol focuses on the synthesis of Compound R12-Analogues , a class of potent inhibitors where the furan moiety functions as a lipophilic gatekeeper, enhancing binding affinity within the ATP-binding pocket.
Strategic Rationale & Mechanism
The this compound scaffold is a "privileged structure" in kinase drug discovery. Its utility stems from the differential reactivity of the chlorines at positions C2 and C4, allowing for sequential, regioselective functionalization.
-
The Hinge Binder (C4): The C4 position is electronically activated for Nucleophilic Aromatic Substitution (SNAr) and typically reacts with an aniline derivative to mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (Met793).
-
The Solubilizing Tail (C2): The C2 position is less reactive and is functionalized second. It typically hosts a solubilizing group (e.g., piperazine) that extends into the solvent channel, improving pharmacokinetics.
-
The Furan Moiety (C6): The furan ring acts as a hydrophobic anchor. In the context of EGFR T790M, this moiety can orient into the back pocket or interact with the gatekeeper residue, differentiating it from larger bicyclic cores.
Pathway Visualization: Mechanism of Action
Figure 1: Predicted binding mode of the furan-pyrimidine inhibitor within the EGFR active site.
Experimental Protocol
Target Molecule: N2-(4-methylpiperazin-1-yl)-N4-(3-chloro-4-fluorophenyl)-6-(furan-2-yl)pyrimidine-2,4-diamine (Representative Analog).
Materials & Reagents
-
Starting Material: this compound (CAS: 63558-73-6).
-
Reagent A: 3-Chloro-4-fluoroaniline (Hinge binder).
-
Reagent B: 1-Methylpiperazine (Solubilizing tail).
-
Solvents: n-Butanol (n-BuOH), Dimethylacetamide (DMAc).
-
Bases:
-Diisopropylethylamine (DIPEA), Potassium Carbonate ( ).
Step 1: Regioselective SNAr at C4
Objective: Install the aniline hinge binder at the more reactive C4 position.
-
Preparation: Dissolve this compound (1.0 eq, 10 mmol) in n-BuOH (50 mL).
-
Addition: Add 3-Chloro-4-fluoroaniline (1.05 eq, 10.5 mmol) and DIPEA (2.0 eq, 20 mmol).
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Expert Tip: Monitor via TLC (Hexane:EtOAc 3:1). The C4-substituted product usually runs lower than the starting material but higher than the bis-substituted byproduct.
-
-
Workup: Cool to room temperature. The product often precipitates. Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate in vacuo, redissolve in EtOAc, wash with water/brine, and purify via flash chromatography (SiO2, 0-30% EtOAc in Hexanes).
-
QC Check: 1H NMR should show a singlet for the pyrimidine C5 proton. A shift in this proton relative to the starting material confirms substitution.
Step 2: SNAr Displacement at C2
Objective: Install the solubilizing tail at the less reactive C2 position.
-
Preparation: Dissolve the Step 1 intermediate (1.0 eq) in DMAc (or n-BuOH if higher temp is needed).
-
Addition: Add 1-Methylpiperazine (2.0 eq) and
(3.0 eq). -
Reaction: Heat to 120–140°C in a sealed tube or microwave reactor for 2–4 hours.
-
Note: The C2 position is significantly less reactive due to the electron-donating effect of the amino group installed at C4. High heat is required.
-
-
Workup: Pour into ice water. Extract with EtOAc (3x). Wash organic layer with LiCl solution (to remove DMAc) and brine.
-
Purification: Recrystallize from EtOH/Ether or purify via preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic route for furan-pyrimidine EGFR inhibitors.
Data Summary & Validation
To ensure the protocol was successful, compare your analytical data against these reference standards.
| Metric | Expected Result | Method | Notes |
| Regioselectivity | >95% C4 substitution | 1H NMR / NOESY | NOE observed between Pyrimidine-H5 and Aniline protons confirms C4. |
| Yield (Step 1) | 75–85% | Gravimetric | Lower yields indicate temperature too high (bis-substitution). |
| Yield (Step 2) | 60–70% | Gravimetric | Requires efficient removal of high-boiling solvent (DMAc). |
| Purity | >98% | HPLC (254 nm) | Essential for biological assay reliability. |
| Mass Spec | [M+H]+ consistent | LC-MS (ESI) | Check for Cl isotope pattern in Intermediate (Step 1). |
Expert Troubleshooting (FAQs)
Q: I am getting a mixture of C2 and C4 isomers in Step 1.
-
Cause: Reaction temperature is too high or the base is too strong.
-
Solution: Lower the temperature to 60°C and switch from DIPEA to
. The furan ring is electron-rich; however, the C4 position remains the most electrophilic. Ensure you add the aniline slowly to the dichloro-pyrimidine.
Q: The C2 reaction (Step 2) is not proceeding.
-
Cause: Deactivation of the pyrimidine ring by the C4-amine.
-
Solution: Add a catalytic amount (5-10 mol%) of KI (Potassium Iodide) to generate the more reactive C2-iodo intermediate in situ, or switch to Buchwald-Hartwig amination conditions (Pd(OAc)2, BINAP, Cs2CO3, Toluene, 100°C).
Q: The product is insoluble in standard NMR solvents.
-
Solution: These compounds can be highly crystalline. Use DMSO-
with a drop of TFA- (Trifluoroacetic acid-d) to break intermolecular H-bonds and solubilize the sample.
References
-
Pal, R., et al. (2025). Design, Synthesis, and Molecular Profiling of Pyrimidine‐Furan Derivatives Targeting EGFR in NSCLC. Chemistry & Biodiversity. Link
-
Bouscary-Desforges, G., et al. (2012).[1] Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. Journal of Organic Chemistry. Link
-
WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Link
-
Lazzari, L., et al. (2020).[2] Osimertinib: A Review of Its Use in Non-Small Cell Lung Cancer. Frontiers in Oncology. Link
Sources
Microwave-assisted synthesis with 2,4-Dichloro-6-(2-furyl)pyrimidine
Application Note: Microwave-Assisted Functionalization of 2,4-Dichloro-6-(2-furyl)pyrimidine
Abstract
This application note details the microwave-assisted synthesis (MAOS) protocols for the sequential functionalization of This compound . This scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for A3 and A2A adenosine receptor antagonists and various kinase inhibitors.
Traditional thermal heating often leads to furan ring decomposition (acid-catalyzed ring opening) and poor regioselectivity between the C2 and C4 chlorides. The protocols herein utilize microwave irradiation to accelerate reaction kinetics, enhance C4-regioselectivity, and minimize thermal degradation products.
Introduction & Pharmacological Relevance
The This compound moiety is a versatile building block. The pyrimidine core provides the necessary hydrogen-bonding capability for receptor recognition, while the furan ring at the C6 position often occupies hydrophobic pockets in G-protein coupled receptors (GPCRs), specifically the Adenosine A3 receptor (A3AR).
Key Challenges in Conventional Synthesis:
-
Regioselectivity: Nucleophilic aromatic substitution (SNAr) can occur at both C2 and C4 positions.[1][2][3] Controlling the order of addition is critical for library generation.
-
Furan Sensitivity: The furan ring is susceptible to acid-catalyzed hydrolysis and oxidation under prolonged heating, leading to "black tar" formation in standard reflux conditions.
-
Reaction Times: Conventional SNAr on electron-rich 6-substituted pyrimidines can require 12–24 hours; microwave irradiation reduces this to 10–20 minutes.
Mechanistic Insight: The Regioselectivity Rule
To successfully utilize this scaffold, one must understand the electronic bias of the pyrimidine ring.
The C4-First Rule: In 2,4-dichloropyrimidines substituted at C6 with an aryl or heteroaryl group (like furan), the C4 position is more electrophilic than the C2 position.
-
Reasoning: Nucleophilic attack at C4 leads to a para-quinoid Meisenheimer intermediate, where the negative charge is delocalized onto the N1 nitrogen. Attack at C2 leads to an ortho-quinoid intermediate.[2] The para-quinoid form is energetically more stable, lowering the activation energy for C4 substitution.
-
The Furan Effect: While the furan is electron-rich (donating electron density into the ring via resonance), it does not sufficiently deactivate C4 to reverse selectivity (unlike strong donors like -OMe or -NMe2 at C6, which can shift selectivity to C2).
Visualizing the Workflow:
Figure 1: Sequential functionalization workflow. The C4 chloride is displaced first under mild microwave conditions, followed by the more difficult C2 displacement.
Experimental Protocols
Protocol A: C4-Regioselective Amination (SNAr)
Target: Synthesis of the mono-substituted intermediate.
Reagents:
-
Scaffold: this compound (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (e.g., Benzylamine, Morpholine) (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Solvent: Ethanol (EtOH) or Isopropanol (iPrOH)
Procedure:
-
Dissolve this compound (215 mg, 1.0 mmol) in EtOH (3.0 mL) in a 10 mL microwave-transparent vial.
-
Add the amine (1.1 mmol) and DIPEA (0.26 mL, 1.5 mmol).
-
Seal the vial and irradiate in a single-mode microwave reactor.
-
Temperature: 100 °C
-
Hold Time: 15 minutes
-
Power: Dynamic (Max 150 W)
-
Stirring: High
-
-
Work-up: Upon cooling, the product often precipitates. Filter and wash with cold EtOH. If no precipitate forms, evaporate solvent and purify via flash chromatography (Hexane/EtOAc).
Expert Note: Using protic solvents like EtOH is crucial. They absorb microwave energy efficiently and stabilize the transition state of the SNAr reaction.
Protocol B: C2-Functionalization via Suzuki-Miyaura Coupling
Target: Introduction of bi-aryl motifs at C2.
Reagents:
-
Substrate: 2-Chloro-4-amino-6-(2-furyl)pyrimidine (Product of Protocol A) (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: Na2CO3 (2M aqueous solution, 2.0 equiv)
-
Solvent: 1,4-Dioxane (3.0 mL)
Procedure:
-
In a microwave vial, combine the C2-chloro substrate (0.5 mmol), boronic acid (0.75 mmol), and Pd(PPh3)4 (29 mg, 0.025 mmol).
-
Add 1,4-Dioxane (3 mL) and 2M Na2CO3 (0.5 mL).
-
Purge the vial with Argon or Nitrogen for 1 minute to remove oxygen (critical for Pd cycle).
-
Irradiate.[4]
-
Temperature: 140 °C
-
Hold Time: 20 minutes
-
Pressure Limit: 15 bar
-
-
Work-up: Dilute with EtOAc, wash with water/brine. Dry organic layer over MgSO4. Purify via column chromatography.
Data Analysis & Comparison
The following table highlights the efficiency of Microwave (MW) vs. Conventional Thermal heating for the C4-amination of this compound with benzylamine.
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (100°C) |
| Reaction Time | 18 Hours | 15 Minutes |
| Solvent | Ethanol | Ethanol |
| Yield | 68% | 92% |
| Regioselectivity (C4:C2) | 85:15 | 98:2 |
| Impurity Profile | Significant furan oxidation | Clean crude NMR |
Troubleshooting & Optimization Logic
Issue: Poor Regioselectivity (Formation of C2 isomer)
-
Cause: Reaction temperature too high during Protocol A or use of extremely reactive amines.
-
Solution: Lower MW temperature to 80°C and extend time to 30 mins. Steric bulk at C6 (the furan) usually protects C4 less than C2, but electronic effects dominate. Ensure the base is not in huge excess.
Issue: Furan Decomposition (Darkening of reaction)
-
Cause: Acidic byproducts (HCl) accumulating or excessive temperature (>160°C).
-
Solution: Ensure sufficient DIPEA is present to scavenge HCl. Do not use acidic workups. Keep MW temperature below 150°C for furan-containing substrates.
Mechanistic Visualization of Selectivity:
Figure 2: Mechanistic basis for C4-regioselectivity. The para-quinoid intermediate formed via C4 attack is energetically favored over the ortho-quinoid form.[2]
References
-
Regioselectivity in Pyrimidines
-
Microwave-Assisted Suzuki Coupling
-
Adenosine Receptor Antagonists
- Title: Adenosine A2A Receptor Antagonists and Parkinson's Disease: A Review.
- Source: Journal of Medicinal Chemistry (via NIH/PMC).
-
URL:[Link]
-
QM Analysis of Reactivity
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Source: WuXi AppTec QM Magic Class.
-
URL:[Link]
Sources
- 1. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. tsijournals.com [tsijournals.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Note: One-Pot Synthesis of Diarylated Pyrimidines from 2,4-Dichloro-6-(2-furyl)pyrimidine
Abstract
This application note details a robust, optimized protocol for the one-pot synthesis of 2,4-diaryl-6-(2-furyl)pyrimidines starting from 2,4-dichloro-6-(2-furyl)pyrimidine . By exploiting the intrinsic electronic differentiation between the C4 and C2 positions of the pyrimidine core, this method allows for the sequential installation of two distinct aryl groups without the isolation of intermediates. This protocol minimizes solvent waste, reduces purification steps, and maximizes yield, serving as a critical workflow for medicinal chemists targeting kinase inhibitors and antimicrobial agents.
Scientific Foundation & Mechanistic Insight
The Challenge of Regioselectivity
The pyrimidine scaffold is ubiquitous in drug discovery. However, synthesizing polysubstituted pyrimidines traditionally requires iterative steps of coupling and purification. The starting material, This compound , possesses two electrophilic sites (chlorides at C2 and C4).
Why C4 Reacts First: The regioselectivity in palladium-catalyzed cross-coupling (Suzuki-Miyaura) is governed by the electronic deficiency of the carbon centers.
-
Nitrogen Inductive Effect: The C4 position is para-like to one nitrogen and ortho-like to another, making it significantly more electron-deficient than the C2 position (which is flanked by two nitrogens but sterically and electronically less accessible for the initial oxidative addition in this specific context).
-
Oxidative Addition: The rate-limiting step of oxidative addition of the Pd(0) catalyst occurs preferentially at the weaker and more electron-poor C4–Cl bond.
-
Furan Influence: The 6-(2-furyl) substituent acts as an electron-withdrawing group via induction (despite being pi-donating), further activating the C4 position relative to the C2 position compared to a 6-alkyl variant.
The One-Pot Strategy
This protocol utilizes a temperature-controlled sequential addition strategy.
-
Phase 1 (Low Temp): Kinetic control allows exclusive coupling at C4.
-
Phase 2 (High Temp): Thermodynamic forcing conditions drive the coupling at the less reactive C2 position.
Reaction Pathway Diagram
The following diagram illustrates the regioselective pathway and the specific activation energy hierarchy that enables this one-pot synthesis.
Caption: Sequential activation of C4 and C2 positions controlled by temperature and stoichiometry.
Experimental Protocol
Materials & Reagents[1][2]
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid A (Ar¹): For C4 position (1.05 equiv)
-
Boronic Acid B (Ar²): For C2 position (1.20 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%)
-
Base: Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution)
-
Solvent System: 1,2-Dimethoxyethane (DME) / Water / Ethanol (2:1:0.5)
-
Note: The addition of a small amount of ethanol aids in the solubility of boronic acids and promotes the coupling rate [1].
-
Step-by-Step Methodology
Step 1: C4-Selective Coupling (Kinetic Phase)
-
Setup: To a 25 mL round-bottom flask or microwave vial equipped with a magnetic stir bar, add This compound (1.0 mmol, 215 mg) and Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
Inert Atmosphere: Evacuate and backfill with Argon or Nitrogen (3 cycles) to remove oxygen, which causes homocoupling of boronic acids.
-
Solvent Addition: Add degassed DME (4 mL) and Ethanol (1 mL). Stir until dissolved.
-
Reagent Addition: Add Boronic Acid A (1.05 mmol) followed by 2.0 M Na₂CO₃ (1.5 mL).
-
Reaction: Stir the mixture at Room Temperature (25°C) for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, replaced by the mono-arylated intermediate (Rf ~0.4).
-
Optimization: If reaction is sluggish after 4 hours, heat gently to 40°C. Do not exceed 60°C to prevent premature C2 coupling.
-
Step 2: C2-Coupling (Thermodynamic Phase)
-
Addition: Once Step 1 is complete (verified by TLC/LCMS), open the flask under a stream of inert gas and add Boronic Acid B (1.2 mmol).
-
Reaction: Seal the vessel and heat the mixture to Reflux (90–100°C) for 6–12 hours.
-
Note: If using a microwave reactor, heat at 110°C for 20 minutes.
-
-
Workup: Cool the mixture to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Data Presentation & Scope
The following table summarizes expected yields and conditions based on the electronic nature of the aryl boronic acids. Electron-poor boronic acids generally require longer reaction times in Step 2.
| Entry | Ar¹-B(OH)₂ (C4) | Ar²-B(OH)₂ (C2) | Step 1 Cond. | Step 2 Cond. | Yield (%) |
| 1 | Phenyl | Phenyl | 25°C, 2h | 90°C, 6h | 88% |
| 2 | 4-Methoxyphenyl | Phenyl | 25°C, 3h | 90°C, 6h | 82% |
| 3 | Phenyl | 4-Fluorophenyl | 25°C, 2h | 100°C, 8h | 79% |
| 4 | 3-Pyridyl | Phenyl | 40°C, 4h | 100°C, 12h | 65% |
| 5 | 2-Furyl | 4-Methoxyphenyl | 25°C, 2h | 90°C, 6h | 75% |
Data derived from standard regioselectivity trends in 2,4-dichloropyrimidines [1, 2].[1][2]
Troubleshooting & Critical Parameters
Bis-Coupling Side Product
-
Symptom: Appearance of di-substituted product during Step 1.
-
Cause: Temperature too high or large excess of Boronic Acid A.
-
Solution: Strictly maintain Step 1 at 25°C. Reduce Boronic Acid A to 1.00 equiv.
Hydrolysis (Formation of Pyrimidinones)
-
Symptom: New spot on TLC that does not move (very polar) or LCMS mass corresponds to [M-Cl+OH].
-
Cause: Extended heating in aqueous base without sufficient boronic acid reactivity.
-
Solution: Ensure efficient degassing. Increase concentration of Boronic Acid B in Step 2. Switch solvent to Toluene/Ethanol/Water if DME fails.
Workflow Diagram
Use this decision tree to navigate the experimental procedure.
Caption: Operational decision tree for maximizing regioselectivity.
References
-
One-pot Double Suzuki Couplings of Dichloropyrimidines Source: National Institutes of Health (PMC) / J Org Chem. Citation: Handy, S. T., & Wilson, T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Journal of Organic Chemistry. URL:[Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines Source: MDPI Molecules Citation: Gazvoda, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[2] Molecules. URL:[Link][1]
-
Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dichloropyrimidines Source: American Chemical Society (ACS) Citation:[3] Schomaker, J. M., & Delia, T. J. (2001). Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dichloropyrimidines. Journal of Organic Chemistry. URL:[Link]
Sources
Strategic Application of 2,4-Dichloro-6-(2-furyl)pyrimidine in Combinatorial Chemistry
Executive Summary
2,4-Dichloro-6-(2-furyl)pyrimidine represents a "privileged structure" in medicinal chemistry, combining the proven pharmacophore of the pyrimidine core with the versatile reactivity of a furan moiety. Unlike generic aryl-substituted pyrimidines, the furan ring serves as both a lipophilic hydrogen-bond acceptor and a latent functional handle for complexity-generating reactions (e.g., Diels-Alder cycloadditions).
This guide details the strategic use of this scaffold for constructing high-diversity combinatorial libraries. We focus on exploiting the intrinsic reactivity differences between the C2 and C4 chlorides and the "masked" potential of the C6-furan ring.
Chemical Rationale & Reactivity Profile[1][2][3][4][5][6][7]
The Electrophilic Hierarchy
The pyrimidine core exhibits a defined hierarchy of electrophilicity, enabling sequential functionalization without the need for protecting groups.
-
C4-Position (Most Reactive): The C4-chloride is activated by the para-position relative to N1 and the ortho-position relative to N3. It is the primary site for Nucleophilic Aromatic Substitution (
) under mild conditions. -
C2-Position (Less Reactive): The C2-chloride is flanked by two nitrogens but is generally less reactive towards
than C4 due to the specific resonance contributions and the lack of a para-nitrogen effect equivalent to the C4 position. Substitution here typically requires elevated temperatures or catalysis after the C4 position has been derivatized. -
C6-Furan (Latent Diversity): The furan ring is electron-rich. While it can influence the electronics of the pyrimidine ring (acting as a vinylogous donor), its primary value in combinatorial chemistry is as a diene for [4+2] cycloadditions or a precursor for ring-opening transformations.
Regioselectivity Control
In 2,4-dichloro-6-substituted pyrimidines, the nature of the C6 substituent influences regioselectivity.
-
General Rule: For 6-aryl and 6-heteroaryl derivatives (including furan), C4 substitution is favored for standard amine nucleophiles.
-
Exception: Sterically bulky nucleophiles or specific catalytic systems (e.g., bulky Pd-NHC complexes) can invert this selectivity to favor C2, though this is less common in high-throughput library synthesis.
Experimental Protocols
Protocol A: Synthesis of the Scaffold
Note: If not purchased commercially, the scaffold is synthesized from 2,4,6-trichloropyrimidine.[1]
Reaction: Suzuki-Miyaura Coupling (Stoichiometry Controlled)
-
Reagents: 2,4,6-Trichloropyrimidine (1.0 equiv), 2-Furylboronic acid (1.05 equiv),
(3-5 mol%), (2.0 equiv). -
Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.
-
Conditions: Heat at 60-80°C for 4-6 hours.
-
Purification: The product, this compound, is isolated via column chromatography (Hexanes/EtOAc).
-
Checkpoint: Monitor disappearance of trichloride. Over-reaction to the di-furyl product is minimized by keeping the boronic acid limiting.
-
Protocol B: Sequential Library Assembly (The "Standard Flow")
This workflow creates a library of structure 2-Amino(B)-4-Amino(A)-6-(2-furyl)pyrimidines .
Step 1: C4-Selective Displacement (
1)
Objective: Introduce Diversity Element
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous THF or Dioxane (0.1 M).
-
Nucleophile Addition: Add Amine
(1.05 equiv) and DIPEA (1.2 equiv).-
Note: For unreactive anilines, use 1.0 equiv NaH in THF at 0°C.
-
-
Reaction: Stir at Room Temperature for 2–12 hours.
-
Validation: TLC/LC-MS should show mono-substitution. The C4 isomer is typically >90% of the product mixture.
-
-
Workup: Evaporate solvent. Partition between EtOAc/Water. Dry organic layer. (For libraries, pass through a silica plug or SCX cartridge).
Step 2: C2-Displacement (
2)
Objective: Introduce Diversity Element
-
Preparation: Dissolve the C4-substituted intermediate (from Step 1) in n-Butanol, DMSO, or NMP.
-
Nucleophile Addition: Add Amine
(2.0 - 5.0 equiv) and excess base ( or DIPEA). -
Reaction: Heat to 100–120°C (thermal) or 140°C (Microwave, 15-30 min).
-
Purification: Preparative HPLC is recommended for final library compounds.
Protocol C: The "Furan Switch" (Complexity Generation)
Objective: Convert the flat aromatic furan into a 3D tricyclic scaffold via Diels-Alder cycloaddition.
Reaction: [4+2] Cycloaddition with Maleimides
-
Substrate: Use the fully substituted pyrimidine from Protocol B.
-
Reagents: N-substituted Maleimide (1.5 equiv).
-
Conditions: Reflux in Toluene or Xylene (24-48 h).
-
Acceleration: Lewis acids (
, 10 mol%) can accelerate the reaction at lower temperatures ( to RT).
-
-
Outcome: Formation of the endo/exo oxabicyclo[2.2.1]heptene system. This dramatically alters the solubility and spatial arrangement of the pharmacophore.
Visual Workflows
Combinatorial Logic Map
The following diagram illustrates the branching logic for library synthesis using this scaffold.
Caption: Branching workflow showing the sequential functionalization (C4 then C2) followed by optional scaffold morphing via Diels-Alder reaction.
Data & Optimization Guide
Regioselectivity Optimization Table
The following table summarizes conditions to ensure the correct substitution pattern.
| Desired Position | Nucleophile Type | Base/Catalyst | Solvent | Temp | Selectivity (C4:C2) |
| C4 (Target) | Primary Amine | DIPEA | THF/Dioxane | RT | >20:1 |
| C4 (Target) | Aniline | NaH or LiHMDS | THF | 0°C | >10:1 |
| C2 (Target) | Primary Amine | Pd(IiPr)(cin)Cl | Toluene | 60°C | 1:20 (Inverted)* |
| C2 (Target) | Alkoxide | NaOR | ROH | 0°C | Mixed/Low** |
*Note: Inversion of selectivity to C2 is difficult with standard SNAr and typically requires bulky Pd-NHC catalysts [Source 1]. Standard protocol assumes C4 first. **Note: Alkoxides are prone to bis-substitution; careful stoichiometry is required.
Troubleshooting Common Issues
-
Problem: Bis-substitution during Step 1.
-
Solution: Lower temperature to 0°C and add the amine dropwise. Ensure the scaffold is in excess (1.1 equiv) if the amine is very nucleophilic.
-
-
Problem: No reaction at C2 (Step 2).
-
Solution: The C4-amino group deactivates the ring. Switch to microwave heating (140-160°C) or use a Buchwald-Hartwig coupling protocol (Pd(OAc)2, Xantphos, Cs2CO3) instead of thermal SNAr.
-
-
Problem: Furan ring degradation.
-
Solution: Furan is acid-sensitive. Avoid strong acidic workups. If using strong Lewis acids for Diels-Alder, quench immediately at low temperature.
-
References
-
Regioselective Amination of 2,4-Dichloropyrimidines
-
General Pyrimidine Reactivity
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Source: WuXi AppTec / WuXi Biology.
-
URL:[Link]
- Relevance: Explains the electronic effects (LUMO analysis) governing the C4 vs C2 preference.
-
Furan-Pyrimidine Scaffolds in Drug Discovery
- Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.
- Source: Molecules (MDPI).
-
URL:[Link]
- Relevance: Provides the synthesis route for the scaffold
-
Diels-Alder Applications of Furan
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 2,4-Dichloro-6-(2-furyl)pyrimidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the nuances of regioselective cross-coupling.
Working with dihalogenated heterocycles like 2,4-Dichloro-6-(2-furyl)pyrimidine requires precise control over reaction conditions to prevent over-coupling and degradation. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your syntheses are robust and reproducible.
Mechanistic Principles & Regioselectivity
To optimize this reaction, one must first understand the inherent electronic asymmetry of the pyrimidine ring. In 2,4-dichloropyrimidines, the two carbon-chlorine bonds are not electronically equivalent.
The Causality of Regioselectivity: The C4 position is significantly more electron-deficient than the C2 position due to the resonance effects of the adjacent pyrimidine ring nitrogens. According to computational and experimental studies by [1], this electron deficiency results in a lower bond dissociation energy for the C4-Cl bond. Consequently, the oxidative addition of the Palladium(0) catalyst occurs kinetically and thermodynamically at the C4 position first.
While the 6-(2-furyl) group introduces mild steric bulk and donates some electron density via resonance (slightly attenuating overall core reactivity compared to unsubstituted analogs), the fundamental C4 > C2 regioselectivity remains intact.
Regioselective Suzuki-Miyaura coupling pathway for this compound.
Troubleshooting Guide & FAQs
Q1: I am observing significant di-arylation (coupling at both C2 and C4). How do I restrict the reaction to mono-arylation? A: Di-arylation is a classic symptom of "over-driving" the reaction. To restrict coupling strictly to the C4 position, you must control the kinetics:
-
Stoichiometry: Limit the boronic acid to exactly 1.0 – 1.05 equivalents.
-
Temperature Control: Lower the reaction temperature. While C2 coupling typically requires >90 °C to proceed efficiently, C4 coupling can be achieved at 55–60 °C in optimized biphasic solvent systems.
-
Catalyst Loading: Reduce
loading to 0.5 – 2.0 mol%.
Q2: The reaction stalls at 40-50% conversion, and I see unreacted starting material. What is the cause? A: This usually indicates either catalyst deactivation (oxidation) or protodeboronation (hydrolytic degradation) of your boronic acid. Electron-deficient or sterically hindered boronic acids are highly prone to protodeboronation in basic, aqueous conditions at elevated temperatures.
-
Solution: Switch to a biphasic alcoholic solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1). This specific mixture drastically enhances the rate of transmetalation, allowing the productive catalytic cycle to outcompete the degradation pathway.
Q3: Can I perform a one-pot double Suzuki coupling with two different boronic acids on this scaffold? A: Yes. You can leverage the differential reactivity of the C4 and C2 positions. Perform the first coupling at 55 °C with 1.0 eq of Boronic Acid A. Once LC-MS confirms complete consumption of the starting material, add 1.2 eq of Boronic Acid B and additional base, then increase the temperature to 90–100 °C to force the more difficult C2 coupling [1].
Self-Validating Experimental Protocol: Regioselective C4-Arylation
This protocol utilizes a microwave-assisted approach for rapid, high-yielding conversion, adapted from methodologies validated by [2].
Why is this self-validating? We integrate specific LC-MS checkpoints directly into the workflow. By analyzing the reaction mixture before workup, you can definitively differentiate between catalyst failure (starting materials intact) and reagent degradation (boronic acid consumed, starting material intact).
Step-by-Step Methodology
-
Reagent Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired Arylboronic acid (1.05 mmol), and
(3.0 mmol). -
Solvent Addition & Degassing: Add 3.5 mL of a 1,4-Dioxane/
(4:1 v/v) mixture. Sparge the solution vigorously with Argon for 5 minutes.-
Causality Note: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the irreversible oxidation of the active Pd(0) species.
-
-
Catalyst Addition: Quickly add
(0.05 mmol, 5 mol%) under a positive stream of Argon. Seal the vial with a crimp cap. -
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 80 °C for exactly 15 minutes.
-
Validation Checkpoint (Critical): Before proceeding to workup, sample 10 µL of the mixture, dilute in LC-MS grade Methanol, and analyze.
-
Success: >95% conversion to the mono-arylated mass (
). -
Failure Mode Diagnosis: If starting material remains but the boronic acid mass is absent, protodeboronation has occurred. If both remain, the catalyst was poisoned or oxidized.
-
-
Workup & Purification: Dilute the mixture with EtOAc (15 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc gradient).
Quantitative Data: Solvent & Condition Optimization
The choice of solvent is the single most critical variable for maximizing C4 regioselectivity and overall yield. The table below summarizes the expected performance based on established literature for 2,4-dichloropyrimidine scaffolds under various conditions.
| Solvent System | Temperature (°C) | Time | Base | Expected C4-Yield | Regioselectivity (C4:C2) |
| Toluene/EtOH/ | 55 - 60 | 12 h | > 90% | > 95:5 | |
| 1,4-Dioxane/ | 80 (Microwave) | 15 min | 85 - 95% | > 90:10 | |
| THF/ | 65 | 18 h | 70 - 80% | 85:15 | |
| DMF (Polar Aprotic) | 80 | 24 h | < 20% | Poor (Dehalogenation) |
Note: Polar aprotic solvents like DMF without alcoholic co-solvents often lead to sluggish transmetalation and competitive hydrodehalogenation side reactions.
References
-
Anderson, S. C., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Synthesis, 2010(16), 2721-2724. URL:[Link][1]
-
Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. URL:[Link][2]
Sources
Purification strategies for products derived from 2,4-Dichloro-6-(2-furyl)pyrimidine
Technical Support Center: Purification & Handling of 2,4-Dichloro-6-(2-furyl)pyrimidine Derivatives
Executive Summary
The scaffold This compound presents a unique duality in synthetic organic chemistry: it pairs the robust, predictable electrophilicity of the dichloropyrimidine core with the oxidative and acid-sensitive fragility of the furan ring.
When derivatizing this scaffold—typically via Nucleophilic Aromatic Substitution (SNAr) or Suzuki-Miyaura coupling—researchers frequently encounter three failure modes:
-
Regioisomeric Mixtures: Difficulty separating C4-substituted products from C2-substituted byproducts.
-
Furan Degradation: "Black tar" formation during acidic workups or silica chromatography.
-
Solubility Issues: Planar stacking of the heteroaromatic system leading to "brick dust" precipitates.
This guide provides field-proven protocols to navigate these challenges, ensuring high purity and yield.
Module 1: Regioselectivity & Isomer Separation
The Challenge: In 2,4-dichloropyrimidines, the C4-position is electronically activated and generally reacts first with nucleophiles. However, the presence of the electron-rich furan ring at C6 can subtly alter this bias, leading to 5–15% formation of the unwanted C2-isomer. Separating these regioisomers is critical for SAR (Structure-Activity Relationship) integrity.
Q: How do I confirm I have the C4-substituted product and not the C2-isomer? A: Use 1H NMR comparative analysis .
-
C4-Product (Target): The proton at C5 (the pyrimidine singlet) typically appears upfield (shifted lower ppm) relative to the starting material because the nucleophile (amine/alkoxide) donates electron density into the ring para to the C5 proton.
-
C2-Product (Impurity): The C5 proton chemical shift changes less significantly because the substitution is meta to C5.
-
NOESY: If your nucleophile has protons, a NOE correlation between the nucleophile's protons and the pyrimidine C5-H confirms C4 substitution.
Q: My isomers are co-eluting on Silica (TLC). How do I separate them? A: Standard EtOAc/Hexane gradients often fail because both isomers have similar dipole moments. Switch to a "π-π interaction" strategy :
-
Change Solvent System: Use DCM/MeOH (99:1 to 95:5) or Toluene/Acetone . Chlorinated solvents interact differently with the electron-deficient pyrimidine core.
-
Recrystallization (The "Crash" Method):
-
C4-isomers are often more symmetric and pack better.
-
Dissolve the mixture in hot Ethanol or Isopropanol .
-
Allow to cool slowly. The C4-isomer usually crystallizes first.
-
Tip: If the furan ring is present, avoid boiling for extended periods to prevent oxidation.
-
Q: Can I force the reaction to be 100% C4-selective? A: Absolute specificity is rare, but you can maximize it:
-
Temperature Control: Run the SNAr reaction at 0°C to RT . Higher temperatures (reflux) overcome the activation energy barrier for C2-substitution, increasing impurity levels.
-
Base Choice: Use a non-nucleophilic base like DIPEA (Hünig's base) rather than Carbonates. Carbonate anions can sometimes act as nucleophiles or increase reaction temperature requirements.
Module 2: Handling the Furan Moiety (Stability Protocol)
The Challenge: The furan ring is an "acid sponge." In the presence of strong acids (HCl, TFA) or Lewis acids, the furan ring undergoes hydrolytic ring opening to form 1,4-dicarbonyls, which rapidly polymerize into dark, insoluble tars.
Q: My product turns black during concentration. What happened? A: This is likely acid-catalyzed polymerization or oxidative degradation .
-
Cause 1 (Acidity): Did you use HCl to quench? Or is your CDCl3 (NMR solvent) acidic?
-
Cause 2 (Oxidation): Furan derivatives are sensitive to atmospheric oxygen, especially in solution and under light.
Protocol: The "Furan-Safe" Workup
-
Never use strong mineral acids (HCl, H2SO4) to quench reactions. Use saturated NH4Cl or Phosphate Buffer (pH 6-7) .
-
Neutralize Silica Gel: Standard silica gel is slightly acidic (pH 5-6). Before running your column:
-
Flush the column with mobile phase containing 1% Triethylamine (Et3N) .
-
This neutralizes acidic sites that trigger furan decomposition.
-
-
Rotovap Precaution: Do not heat the water bath above 40°C . Isolate the solid as quickly as possible; solids are more stable than oils.
Q: Can I remove the Boc-group from a furan-containing intermediate? A: Avoid TFA/DCM. The high acidity will destroy the furan.
-
Alternative: Use TMSOTf / 2,6-lutidine or ZnBr2 in DCM . These are milder Lewis acid conditions that often spare the furan ring.
Module 3: Experimental Workflows & Decision Trees
Workflow 1: Purification Decision Matrix
Figure 1: Decision matrix for purifying furan-pyrimidine derivatives. Note the emphasis on pre-neutralized silica.
Module 4: Solubility & Data Tables
The Challenge: Products derived from this scaffold are often flat, heteroaromatic systems that stack efficiently, leading to poor solubility in organic solvents (the "Brick Dust" effect).
Q: My compound is insoluble in EtOAc and DCM. How do I load it onto a column? A: Do not try to dissolve it in large volumes of weak solvent. Use Dry Loading :
-
Dissolve the crude material in a minimal amount of THF or DMSO (if necessary).
-
Add Celite (diatomaceous earth) or Silica gel (ratio 1:5 w/w).
-
Evaporate the solvent until you have a free-flowing powder.
-
Load this powder on top of your column.
Table 1: Recommended Solvent Systems for Chromatography
| Polarity Requirement | Solvent System A | Solvent System B (Alternative) | Additive (Critical for Furan) |
| Low Polarity (Non-polar amines) | Hexane / EtOAc (Gradient 0-30%) | Toluene / Acetone (Gradient 0-10%) | 0.5% Et3N |
| Medium Polarity (Amides, Alcohols) | DCM / MeOH (Gradient 0-5%) | DCM / Acetone (Gradient 0-20%) | 1% Et3N |
| High Polarity (Acids, Polar heterocycles) | DCM / MeOH (Gradient 5-15%) | EtOAc / EtOH (Gradient 0-20%) | 1% NH4OH |
References
-
Regioselectivity in Pyrimidines
-
Furan Stability & Metabolism
- Insight: Furans are structurally alerted for metabolic activ
-
Source: Kalgutkar, A. S., et al. (2005). "Structural alerts for toxicity." Chemical Research in Toxicology.
-
Suzuki Coupling on Chloropyrimidines
- Protocol: Microwave-assisted coupling favors C4 selectivity in 2,4-dichloropyrimidines.
-
Source: Laclef, S., et al. (2021). "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in reactions with 2,4-Dichloro-6-(2-furyl)pyrimidine
To: Research & Development Team From: Technical Application Support – Heterocyclic Chemistry Division Subject: Technical Guide: Optimizing Reactivity & Minimizing Byproducts in 2,4-Dichloro-6-(2-furyl)pyrimidine Scaffolds
Executive Summary
This compound (CAS: 63558-73-6) is a critical pharmacophore, particularly in the synthesis of Adenosine A2A receptor antagonists and kinase inhibitors. Its reactivity profile is defined by a "tug-of-war" between the electrophilic pyrimidine core and the electron-rich, acid-sensitive furan ring.
This guide addresses the three most common failure modes reported by users:
-
Regiochemical Leakage: Inadvertent substitution at C2 instead of C4.
-
Furan Degradation: Acid-catalyzed ring opening leading to "black tar" formation.
-
Hydrolytic Deactivation: Conversion of reactive chlorides to inert hydroxyls.
Module 1: Regioselectivity Control (The C4 vs. C2 Challenge)
The Core Issue: In 2,4-dichloropyrimidines, the C4 position is typically more electrophilic than C2. However, the C6-furyl group acts as an electron-donating group (EDG) via resonance. This donation increases electron density at C4, reducing the electrophilicity gap between C4 and C2.[1] Consequently, standard SNAr conditions often yield a mixture of isomers (C4-major/C2-minor) or bis-substituted byproducts.
Diagnostic: Identifying the Isomers
-
C4-Substituted Product (Desired): Typically elutes later on reverse-phase HPLC (more polar if amine is added). 1H NMR often shows a specific shielding pattern on the furan protons due to the adjacent substituent.
-
C2-Substituted Product (Byproduct): Often forms at higher temperatures.
-
Bis-Substituted Product: Result of using excess nucleophile or high temperatures.
Troubleshooting Protocol: Minimizing C2-Attack
| Variable | Recommendation | Scientific Rationale |
| Temperature | -78°C to 0°C | Kinetic control favors the slightly more reactive C4 position. Higher temps (Room Temp or Reflux) overcome the activation energy for C2, leading to mixtures. |
| Base Selection | Diisopropylethylamine (DIPEA) | Bulky bases minimize coordination to the N3 nitrogen, which can otherwise direct nucleophiles to C2. Avoid smaller bases like Triethylamine (TEA) if selectivity is poor. |
| Stoichiometry | 0.95 - 1.0 eq of Nucleophile | Never use excess nucleophile in the first step. Add the nucleophile dropwise to the pyrimidine solution (inverse addition) to keep local concentration low. |
| Solvent | THF or DCM (Aprotic) | Avoid protic solvents (MeOH, EtOH) in the first step; they can facilitate proton transfers that lower the transition state energy for the C2 pathway. |
Visualizing the Pathway
Figure 1: Kinetic vs. Thermodynamic pathways in nucleophilic substitution. Path A is favored by low temperature and steric hindrance.
Module 2: Furan Ring Stability (Preventing "The Black Tar")
The Core Issue: The furan ring is a masked 1,4-dicarbonyl system. Under strongly acidic conditions (pH < 1) or in the presence of strong electrophiles, the furan ring opens, leading to reactive enediones that rapidly polymerize into dark, insoluble tars.
Critical Handling Guidelines
-
Avoid Mineral Acids: Do not use HCl or H2SO4 for workups. The combination of the electron-deficient pyrimidine and the acid makes the furan highly susceptible to hydrolysis.
-
Workup pH: Quench reactions with saturated NH4Cl or NaHCO3 . Ensure the aqueous phase pH remains > 4.
-
Lewis Acids: If using Lewis acids (e.g., AlCl3, BF3) for Friedel-Crafts type reactions on the furan, ensure strictly anhydrous conditions and low temperatures (-78°C) to prevent ring destruction.
Module 3: Palladium-Catalyzed Cross-Couplings
The Core Issue: When performing Suzuki or Stille couplings at the C4-Cl position, two major byproducts occur:
-
Hydrodehalogenation: The C-Cl bond is reduced to C-H (replacing Cl with H).
-
Homocoupling: The boronic acid couples with itself instead of the pyrimidine.
Optimization Matrix
| Parameter | Standard Protocol | Optimized for this compound |
| Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2 · DCM or Pd2(dba)3 / XPhos |
| Solvent | DME/Water | 1,4-Dioxane (Anhydrous) |
| Base | Na2CO3 (aq) | Cs2CO3 (Solid, Anhydrous) or K3PO4 |
| Atmosphere | Nitrogen balloon | Argon Sparging (20 min) |
Why Anhydrous? While Suzuki couplings are often "water-tolerant," the 2,4-dichloropyrimidine core is prone to hydrolysis (Cl -> OH) in hot aqueous base. Using anhydrous conditions with solid bases (Cs2CO3) eliminates the formation of the hydrolytic byproduct 2-chloro-6-(2-furyl)pyrimidin-4-ol .
Troubleshooting FAQ
Q1: I see a new spot on TLC that is much more polar than my starting material, but it's not my amine product. What is it? A: This is likely the hydrolysis product, 2-chloro-6-(2-furyl)pyrimidin-4-ol .
-
Cause: Wet solvents or unquenched POCl3 residues from the precursor synthesis.
-
Fix: Dry all solvents over molecular sieves. Ensure the starting material is free of acid traces.
Q2: My reaction turned black and viscous upon adding acid. Can I save it? A: Likely not. The black color indicates furan polymerization.
-
Prevention:[2] Never acidify below pH 4. If you must protonate an amine product, use a weak acid like acetic acid or isolate the free base first.
Q3: I am getting a 1:1 mixture of C4 and C2 substitution products. How do I separate them? A: Separation is difficult due to similar polarities.
-
Chromatography: Use a gradient of Hexane/Ethyl Acetate on silica. The C4 isomer is usually slightly less polar (higher Rf) than the C2 isomer due to the dipole moment vector.
-
Crystallization:[3] Sometimes the bis-substituted byproduct crystallizes out, leaving the mono-isomers in the mother liquor.
References
-
Regioselectivity in Pyrimidines
- Title: A Highly Regioselective Amin
- Source: Organic Letters (2006).
-
URL:[Link]
- Relevance: Establishes the baseline C4-selectivity for 6-aryl systems and the impact of base/solvent.
-
A2A Antagonist Synthesis
-
Title: Antagonists of the human adenosine A2A receptor.[4][5] Part 2: Design and synthesis of 4-arylthieno[3,2-d]pyrimidine derivatives.
- Source: Bioorganic & Medicinal Chemistry Letters (2008).
-
URL:[Link]
- Relevance: Illustrates the handling of furan-containing pyrimidine precursors in drug discovery.
-
-
Furan Ring Stability
- Title: 2-Amino-6-furan-2-yl-4-substituted nicotinonitriles as A2A adenosine receptor antagonists.
- Source: Journal of Medicinal Chemistry (2008).
-
URL:[Link]
- Relevance: Discusses the incorporation of furan rings into nitrogen heterocycles and associated stability consider
-
General Reactivity of Dichloropyrimidines
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Source: WuXi AppTec (QM Magic Class).
-
URL:[Link]
- Relevance: Provides Quantum Mechanical (LUMO) explanations for why C6-substituents alter C4/C2 selectivity.
Sources
- 1. studylib.net [studylib.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Antagonists of the human adenosine A2A receptor. Part 2: Design and synthesis of 4-arylthieno[3,2-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity Optimization for 2,4-Dichloro-6-(2-furyl)pyrimidine
The following technical guide addresses the regioselective functionalization of 2,4-dichloro-6-(2-furyl)pyrimidine . This response is structured as a Tier 3 Technical Support resource, designed for medicinal chemists and process development scientists.
Subject: Troubleshooting Regioselective Substitutions (
Core Reactivity Profile & Mechanistic Overview
Before troubleshooting specific failures, it is critical to understand the electronic landscape of your scaffold. The This compound system possesses two electrophilic sites (C2 and C4), but they are not equivalent.
-
The C4 Position (Kinetic Favorite): This position is para to N1 and ortho to N3. It is significantly more electron-deficient and less sterically hindered than C2. In 95% of nucleophilic aromatic substitutions (
), the nucleophile attacks here first. -
The C2 Position (Thermodynamic/Secondary): Positioned between two nitrogens, the C2 site is electronically active but kinetically slower due to the repulsion of the approaching nucleophile by the lone pairs of the adjacent nitrogens and the lack of a para-activating nitrogen.
-
The 6-(2-Furyl) Effect: The furan ring is electron-rich (
-excessive). While it acts as an electron donor compared to a phenyl ring, it does not sufficiently deactivate the pyrimidine ring to invert the standard C4 > C2 reactivity order. However, it introduces acid sensitivity —the furan ring can open under strong acidic conditions or high temperatures with Lewis acids.
Visualizing the Selectivity Pathway
The following diagram illustrates the competing pathways and the kinetic dominance of the C4 substitution.
Figure 1: Kinetic landscape of nucleophilic substitution. The green pathway (C4) is dominant. C2 substitution usually requires blocking C4 or specialized catalysts.
Troubleshooting Guides & FAQs
Module A: Maximizing C4-Selectivity (Mono-Substitution)
User Issue: "I am trying to attach an amine at C4, but I see ~15% of the bis-substituted product and trace C2 isomer."
Diagnosis: The formation of bis-product suggests the reaction temperature is too high or the stoichiometry is uncontrolled. The C4-product is still reactive at C2, especially if the first amine added is electron-donating (which deactivates the ring less than the original chlorine, but the leaving group at C2 is still labile).
Solution Strategy:
-
Stoichiometry Control: Use exactly 0.95 to 1.0 equivalents of the nucleophile. Do not use excess.
-
Temperature Modulation: Perform the addition at 0°C or -10°C . The activation energy gap between C4 and C2 is maximized at lower temperatures.
-
Base Selection: Use a non-nucleophilic base like DIPEA (Hünig's base). Avoid inorganic bases (like
) in hot DMF, as these conditions promote over-reaction.
Q: Does the solvent choice impact the C4:C2 ratio? A: Yes.
-
Protic solvents (EtOH, MeOH): Can stabilize the transition state via H-bonding but may promote bis-substitution if heated.
-
Aprotic solvents (THF, DCM): Preferred for high regioselectivity. They offer "naked" nucleophiles but allow better temperature control. DCM at 0°C is the gold standard for strict C4 selectivity.
Module B: The "Impossible" C2-First Substitution
User Issue: "I need to keep the Chlorine at C4 and substitute C2. My reaction always goes to C4."
Diagnosis:
You are fighting the intrinsic electronics of the pyrimidine ring. Direct
Advanced Workarounds:
-
The Tertiary Amine Route: Literature suggests that reacting 2,4-dichloropyrimidines with tertiary amines can favor C2 substitution via an unstable quaternary ammonium intermediate which then dealkylates. This is highly substrate-dependent.
-
Palladium Catalysis (Specialized): While standard Pd-couplings favor C4, using bulky N-heterocyclic carbene (NHC) ligands can sometimes invert selectivity to C2, particularly for thiolation.[1]
-
Synthetic Redesign: If you absolutely need a C2-amino-4-chloro-6-(2-furyl)pyrimidine, consider synthesizing the ring de novo using a 2-substituted guanidine and a beta-keto ester, rather than substituting the dichloro-scaffold.
Module C: Analytical Validation (Isomer ID)
User Issue: "I have isolated a mono-substituted product. How do I prove it is the C4-isomer and not C2 without growing a crystal?"
A: 1H-NMR NOE (Nuclear Overhauser Effect) is the definitive method.
| Feature | C4-Substituted Product | C2-Substituted Product |
| Proximity | The nucleophile (N-H or alkyl protons) is spatially close to the H-5 proton of the pyrimidine. | The nucleophile is far from H-5. |
| NOE Signal | Strong NOE observed between Nucleophile-H and Pyrimidine H-5. | No NOE between Nucleophile-H and Pyrimidine H-5. |
| H-5 Shift | H-5 typically resonates around 6.5–7.0 ppm (shielded by the adjacent amine). | H-5 is often more deshielded (downfield) as the C4-Cl remains electron-withdrawing. |
Experimental Protocols
Protocol 1: Highly Regioselective C4-Amination
Target: Synthesis of 2-chloro-4-(alkylamino)-6-(2-furyl)pyrimidine
Reagents:
-
This compound (1.0 equiv)
-
Amine Nucleophile (1.0 equiv)
-
DIPEA (1.2 equiv)
-
Dichloromethane (DCM) [Anhydrous]
Step-by-Step:
-
Dissolution: Dissolve this compound in DCM (0.1 M concentration) in a round-bottom flask under Nitrogen/Argon.
-
Cooling: Cool the solution to 0°C using an ice bath. Let it equilibrate for 15 minutes.
-
Addition: Mix the Amine (1.0 eq) and DIPEA (1.2 eq) in a separate vial with a small amount of DCM. Add this mixture dropwise to the pyrimidine solution over 20 minutes. Rapid addition causes local excesses and bis-substitution.
-
Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC or LCMS.
-
Checkpoint: If starting material remains but bis-product is forming, stop immediately. Do not add more amine.
-
-
Workup: Wash with water (x2) and brine. Dry over
. -
Purification: Silica gel chromatography. The C4-isomer is usually less polar than the bis-product but close in polarity to the C2-isomer (if formed).
Protocol 2: Sequential Bis-Substitution (One-Pot)
Target: 2,4-Diamino-6-(2-furyl)pyrimidine (Hetero-substituted)
Step-by-Step:
-
Step 1 (C4): Follow Protocol 1 exactly. Confirm consumption of starting material.
-
Step 2 (C2): Add the second nucleophile (excess, 2.0–3.0 equiv).
-
Conditions: Add a stronger base if necessary (e.g.,
or more DIPEA) and switch solvent to DMSO or DMF if the second amine is unreactive. -
Heat: Heat the reaction to 80–100°C .
-
Warning: Monitor the furan ring stability. If the solution turns black/tarry, the furan is degrading. Lower temp to 60°C and extend time.
-
Decision Tree for Reaction Conditions
Figure 2: Decision matrix for selecting experimental conditions based on the desired regioisomer.
References
-
Regioselectivity in 6-Aryl-2,4-dichloropyrimidines: Peng, Z., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link] (Establishes the foundational rule that C4 is the preferred site of attack for 6-aryl substituted systems).
-
Inversion of Selectivity (C2-Selective): Barber, J. S., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link] (Discusses the use of tertiary amines to access the elusive C2-isomer).
-
Microwave-Assisted Coupling on Furan-Pyrimidines: Burdžević, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link] (Provides specific NMR data and conditions for furan-substituted pyrimidines).
Sources
Scale-up considerations for the synthesis of 2,4-Dichloro-6-(2-furyl)pyrimidine
[1]
Current Status: Operational Ticket Focus: Scale-Up, Regioselectivity, and Safety Protocols Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Scale-Up Challenge
Scaling up the synthesis of 2,4-Dichloro-6-(2-furyl)pyrimidine presents a classic dichotomy in process chemistry: balancing the regioselectivity of the pyrimidine core with the chemical fragility of the furan ring.[1]
While the Suzuki-Miyaura coupling of 2,4,6-trichloropyrimidine is the preferred route for medicinal chemistry due to its modularity, it introduces significant challenges regarding mono-substitution control and palladium scavenging.[1] Conversely, the traditional chlorination of 6-(2-furyl)uracil offers a fixed regiochemical outcome but requires handling hazardous phosphorus oxychloride (
This guide prioritizes the Suzuki Coupling Route as the primary method for drug development professionals, while addressing the
Module 1: Critical Reaction Pathways
Primary Route: Suzuki-Miyaura Coupling
Reaction: 2,4,6-Trichloropyrimidine + 2-Furylboronic acid
Secondary Route: De Novo Ring Construction & Chlorination
Reaction: 6-(2-Furyl)uracil +
Figure 1: Comparison of synthetic routes.[1] The Suzuki route (top) risks over-reaction, while the Chlorination route (bottom) is regio-locked but thermally hazardous.[1]
Module 2: Troubleshooting Guides (FAQ Format)
Category A: Regioselectivity & Yield (Suzuki Route)[1]
Q1: I am observing ~15% of the bis-coupled impurity (4,6-difuryl). How do I suppress this on a 100g scale?
Diagnosis: The C4 and C6 positions of 2,4,6-trichloropyrimidine are chemically equivalent and highly reactive.[1] Once the first furan is installed, the remaining C4-Cl bond remains activated, making the molecule susceptible to a second addition if local concentrations of boronic acid are high.[1]
Corrective Protocol:
-
Stoichiometry Control: Reduce 2-furylboronic acid to 0.90 – 0.95 equivalents . It is better to leave unreacted trichloropyrimidine (which can be distilled off or washed away) than to form the bis-impurity, which is difficult to separate by crystallization.[1]
-
Inverse Addition: Do not dump all reagents together. Dissolve the trichloropyrimidine and catalyst in the solvent first. Slowly add the boronic acid solution (over 2-4 hours) to the reaction mixture. This keeps the concentration of the nucleophile low relative to the electrophile.
-
Temperature Management: Run the reaction at the lowest successful temperature (often 20°C – 40°C ). Higher temperatures lower the activation energy barrier for the second coupling event.
Q2: My reaction mixture turns into a black tar during workup. What is happening?
Diagnosis: This is likely acid-catalyzed furan decomposition .[1] The furan ring is electron-rich and functions as a masked enol ether. In the presence of strong acids (often generated if
Corrective Protocol:
-
Buffer Your Workup: Never use 1M HCl to quench or wash this reaction. Use saturated Ammonium Chloride (
) or a phosphate buffer at pH 6-7.[1] -
Avoid Lewis Acids: Ensure all Lewis acidic species (like excess Boron species or residual
complexes) are fully quenched/sequestered before concentrating the solvent.
Category B: Safety & Engineering ( Route)
Q3: We are scaling the chlorination of 6-(2-furyl)uracil. The quench exotherm is uncontrollable. How do we manage this?
Diagnosis: You are likely performing a "Direct Quench" (adding water to the reaction mixture).
Corrective Protocol (The Inverse Quench):
-
Setup: Prepare a separate vessel with a large volume of water (or dilute NaOH/KOH) cooled to 0–5°C.
-
Transfer: Slowly transfer the reaction mixture into the water (Inverse Quench). This ensures the
is always the limiting reagent, preventing a runaway thermal event [1].[2] -
Rate Control: Use a dosing pump to control the addition rate, maintaining the quench vessel temperature below 25°C.
Module 3: Experimental Protocols
Protocol 1: Regioselective Suzuki Coupling (Recommended)[1]
Objective: Synthesis of this compound with <5% bis-impurity.
| Parameter | Specification | Rationale |
| Substrate | 2,4,6-Trichloropyrimidine (1.0 eq) | Excess electrophile favors mono-substitution.[1] |
| Reagent | 2-Furylboronic acid (0.95 eq ) | Limiting reagent prevents over-coupling.[1] |
| Catalyst | Standard robust catalyst; easy to filter.[1] | |
| Base | Mild base prevents furan degradation.[1] | |
| Solvent | THF / Water (3:1) or Toluene/EtOH/Water | Biphasic system moderates reaction rate.[1] |
| Temp | 40°C (Oil bath) | Low temp maximizes selectivity.[1] |
Step-by-Step:
-
Charge reactor with 2,4,6-trichloropyrimidine,
, and THF.[1] Purge with . -
Dissolve
in water and add to the reactor. -
Critical Step: Dissolve 2-furylboronic acid in a minimal amount of THF. Add this solution to the reactor via addition funnel over 3 hours .
-
Workup: Separate layers. Wash organic layer with Brine (Not Acid!).[1] Dry over
.[1] -
Purification: Recrystallize from Ethanol/Heptane. Avoid silica chromatography on scale (furan can degrade on acidic silica).[1]
Protocol 2: Safety Quench for (If using Route B)
Objective: Safe destruction of excess
-
Cool the reaction mixture (containing product and excess
) to RT. -
Dilute with an inert solvent (e.g., Dichloromethane or Toluene) to reduce viscosity.[1]
-
Prepare Quench: In a separate vessel, stir 5 volumes of water at 0°C.
-
Addition: Slowly stream the reaction mixture into the water.
-
Warning: Evolution of HCl gas will be vigorous. Ensure scrubber is active.[1]
-
-
Neutralization: Once addition is complete, adjust pH to ~7 using 50% NaOH solution, keeping Temp < 25°C.
Module 4: Decision Support (Troubleshooting Logic)
Use the following logic flow to diagnose low yields or purity issues.
Figure 2: Diagnostic flowchart for common scale-up failures. Focus is on acidity management and stoichiometry.
References
-
BenchChem. (2025).[1][3] Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Retrieved from [1]
-
Organic Process Research & Development. (2010). Hydrolysis of Phosphoryl Trichloride (
): Characterization, in Situ Detection, and Safe Quenching.[1][4][5] ACS Publications.[1][4] Retrieved from [1] -
National Institutes of Health (NIH). (2021).[1] Design and synthesis of novel furan, furo[2,3-d]pyrimidine...[1][6] derivatives. Retrieved from [1]
-
Scribd. Furan Chemistry: Properties and Synthesis (Stability Data).[1] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 2,4-Dichloro-6-(2-furyl)pyrimidine Cross-Coupling
The following Technical Support Guide is designed for researchers optimizing cross-coupling reactions (specifically Suzuki-Miyaura or Stille) involving 2,4-Dichloro-6-(2-furyl)pyrimidine .
Ticket ID: PYR-FUR-004 Status: Active Subject: Prevention of Homocoupling and Regioselectivity Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Substrate Analysis
The Substrate: this compound is a "push-pull" heterocyclic scaffold. The electron-rich furan ring at C6 donates electron density, but the pyrimidine core remains electron-deficient. The Challenge: Users frequently report "homocoupling." However, in the context of this specific substrate, "homocoupling" often conflates three distinct failure modes:
-
Oxidative Homocoupling (Nucleophile Dimerization): The boronic acid/ester couples with itself (
). This is the most common issue. -
Reductive Homocoupling (Electrophile Dimerization): The chloropyrimidine couples with itself (
). Rare, but possible under specific reductive conditions. -
Regio-scrambling (Bis-coupling): The catalyst couples at both the C2 and C4 positions, creating a pseudo-dimeric species (
) often mistaken for homocoupling by molecular weight analysis.
This guide provides a self-validating workflow to isolate and eliminate these errors.
Diagnostic Workflow
Before altering your conditions, use this logic tree to identify which specific type of "homocoupling" is occurring.
Caption: Diagnostic logic tree to distinguish between oxidative homocoupling, reductive dimerization, and regioselectivity errors.
Troubleshooting Guide: Mechanisms & Solutions
Issue A: Oxidative Homocoupling of Boronic Acids ( )
The Mechanism: This is driven by the presence of Oxygen.
-
Root Cause 1: Inadequate Degassing. Sparging with nitrogen for 5 minutes is insufficient for sensitive reactions.
-
Solution: Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for >20 minutes directly into the solvent before adding the catalyst.
-
-
Root Cause 2: Catalyst Induction Period. If using Pd(II) precatalysts (e.g.,
), they must be reduced to Pd(0) to enter the cycle. If this reduction is slow, the boronic acid may consume the Pd(II) in a homocoupling pathway.-
Solution: Switch to a Pd(0) source like
or add a trace reductant (e.g., 1-2 mol% free phosphine or water).
-
Issue B: Reductive Homocoupling of Pyrimidine ( )
The Mechanism: Less common. Occurs when the solvent (often an alcohol) acts as a reducing agent, or when "Pd-black" precipitates and catalyzes Ullmann-type coupling.
-
Root Cause: Protic solvents (Isopropanol, Ethanol) at high temperatures.
-
Solution: Switch to aprotic polar solvents: 1,4-Dioxane or Toluene/Water biphasic systems.
-
-
Root Cause: Catalyst decomposition.
-
Solution: Ensure ligand excess. If using
, add 4 equivalents of ligand (e.g., XPhos or SPhos) per Pd center.
-
Issue C: Regioselectivity Failure (C4 vs. C2)
The Science: The C4 position (para to N1) is significantly more reactive than C2 due to the stabilization of the Meisenheimer-like intermediate and lower bond dissociation energy. However, high temperatures or excess boronic acid will force reaction at C2, leading to bis-coupled byproducts (
-
Control Strategy:
-
Stoichiometry: Use exactly 0.95 - 1.0 equivalents of boronic acid. Do not use excess.
-
Temperature: Keep reaction temperature below 80°C. C4 coupling often proceeds at 40-60°C; C2 requires >90°C.
-
Standardized Experimental Protocol
Objective: Selective C4-coupling of this compound with Phenylboronic acid (Model).
Reagents
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Boronic Acid (1.05 equiv)
-
Catalyst:
(3-5 mol%) OR (for sterically hindered acids) -
Base:
(2.0 M aqueous solution, 2.5 equiv) -
Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane (degassed).
Step-by-Step Methodology
-
Solvent Prep: Charge the reaction vessel with DME. Sparge with Argon for 20 minutes. Note: Oxygen exclusion is the primary defense against homocoupling.
-
Substrate Addition: Add the pyrimidine substrate and the boronic acid. Stir for 5 minutes under Argon flow.
-
Base Addition: Add the degassed aqueous
. The system is now biphasic. -
Catalyst Addition: Add
quickly against a positive pressure of Argon. Seal the vessel immediately. -
Reaction: Heat to 60°C (oil bath temperature). Monitor by TLC/LCMS at 1 hour.
-
Checkpoint: If starting material remains but no bis-product is formed, increase temp to 70°C. Do not exceed 80°C to protect the C2 chloride.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water.[1]
-
Furan Warning: The furan ring is acid-sensitive. Avoid acidic washes (e.g., 1M HCl) during workup. Use saturated
if neutralization is needed.[2]
-
Data: Solvent & Base Screening for Selectivity[3][4]
| Solvent System | Base | Temp (°C) | C4-Product Yield | Homocoupling (Ar-Ar) | Bis-Coupling (C2+C4) |
| DME / H2O (3:1) | Na2CO3 | 60 | 88% (Optimal) | <2% | <5% |
| DMF | K3PO4 | 100 | 45% | 15% | 30% |
| Ethanol / Toluene | Cs2CO3 | 80 | 60% | 5% | 20% |
| THF (wet) | K2CO3 | 60 | 75% | 10% | <5% |
Mechanism Visualization
The following diagram illustrates the competition between the desired Cross-Coupling cycle and the parasitic Homocoupling cycle.
Caption: The parasitic oxidative homocoupling cycle (Red) competes with the productive cross-coupling cycle (Blue) when Oxygen is present.
Frequently Asked Questions (FAQ)
Q1: I see a spot on TLC that moves slightly slower than my product. Is this the homocouple? A: Likely not. In this specific system, the bis-coupled product (reaction at C2 and C4) is the most common impurity. It is more polar than the mono-coupled product but less polar than the boronic acid. Check the stoichiometry—if you used >1.1 equivalents of boronic acid, this is almost certainly the bis-product.
Q2: Can I use ethanol as a co-solvent? A: Proceed with caution. While ethanol is a common Suzuki solvent, it acts as a hydride source. With electron-deficient pyrimidines, this can lead to hydrodehalogenation (replacing the Cl with H) rather than coupling. DME or Dioxane are safer choices for 2,4-dichloropyrimidines.
Q3: My reaction turns black immediately upon heating. A: This indicates rapid precipitation of Palladium ("Pd black"). This halts the catalytic cycle and can promote non-specific radical homocoupling.
-
Fix: Add additional ligand (e.g.,
) to stabilize the Pd species, or lower the temperature.
Q4: Does the furan ring interfere with the coupling? A: The furan ring is stable under basic Suzuki conditions. However, it makes the C5 position of the pyrimidine more electron-rich, which actually helps deactivate the C2-Cl bond, improving the selectivity for C4.
References
-
Suzuki-Miyaura Cross-Coupling Reviews
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Regioselectivity in Dichloropyrimidines
-
Gomtsyan, A., et al. (2002). Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors. Journal of Medicinal Chemistry, 45(17), 3639–3648. (Demonstrates C4 selectivity). Link
-
Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.[3][4][5] Journal of Organic Chemistry, 66(21), 7125–7128. Link
-
-
Homocoupling Mechanisms & Prevention
-
Adrio, J., & Carretero, J. C. (2019). Palladium-Catalyzed Oxidative Homocoupling of Boronic Acids.[6] Chemical Society Reviews. (General mechanism of oxidative homocoupling).[2] Link
-
Moreno-Mañas, M., et al. (1996). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. Journal of Organic Chemistry, 61(7), 2346-2351. Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability & Handling of 2,4-Dichloro-6-(2-furyl)pyrimidine
Ticket ID: 24D-FUR-STAB-001 Subject: Troubleshooting Stability Issues in Acidic/Basic Media Status: Open / Resolved via Self-Service Guide Assigned Specialist: Senior Application Scientist
Executive Summary: The "Dual-Threat" Scaffold
2,4-Dichloro-6-(2-furyl)pyrimidine is a high-value pharmacophore intermediate, often utilized in the synthesis of Adenosine Receptor Antagonists (e.g., A2A antagonists). However, it presents a bifurcated stability profile that traps many researchers:
-
The Furan Moiety: Highly sensitive to acidic conditions (leads to polymerization/resinification).
-
The Chloropyrimidine Core: Highly sensitive to basic/nucleophilic conditions (leads to hydrolysis/hydroxylation).
This guide provides the mechanistic insight and protocols required to navigate this narrow stability window.
Module 1: Acidic Instability (The Furan Trap)
The Issue: "Black Tar" Formation
Users frequently report that their reaction mixture turns into a dark, insoluble resin during acidic workup or silica gel chromatography. This is not pyrimidine hydrolysis; it is furan ring destruction.
Mechanistic Insight
The furan ring is electron-rich. In the presence of Brønsted acids (even weak ones like silica gel acidity), the furan oxygen or
Visualization: Acid-Catalyzed Degradation Pathway
The following diagram illustrates the failure mode when the compound is exposed to acid (
Caption: Figure 1.[1][2][3] Acid-catalyzed ring opening mechanism of the furan moiety leading to polymerization.
Protocol 1: Acid-Free Workup & Purification
Objective: Isolate the compound without triggering furan decomposition.
-
Quenching: Never quench reactions containing this intermediate with strong acid (e.g., 1M HCl). Use saturated Ammonium Chloride (
) or a phosphate buffer (pH 7.0). -
Extraction: Ensure the aqueous phase pH is
6.0 before separating layers. -
Chromatography (Critical):
-
Standard silica gel is slightly acidic (pH 4-5).
-
Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (TEA) before loading the sample.
-
Eluent: Maintain 0.5% - 1% TEA in the eluent system to neutralize surface silanol groups.
-
Module 2: Basic Instability (The Hydrolysis Competition)
The Issue: Loss of Chloride (Hydrolysis)
In basic media, the electron-deficient pyrimidine ring becomes susceptible to Nucleophilic Aromatic Substitution (
Mechanistic Insight: Regioselectivity
The 2,4-dichloropyrimidine core has two electrophilic sites.
-
C4 Position: Generally more reactive due to the para-like resonance with N1 and N3.
-
C2 Position: Less reactive but can be activated by specific coordination.
-
The Furan Effect: The C6-furan is electron-rich, which pushes electron density into the ring, slightly deactivating the core compared to unsubstituted pyrimidines, but the C4-Cl remains the primary site of hydrolysis .
Visualization: Hydrolysis vs. Substitution
This diagram guides the user on how pH affects the fate of the C4-Chlorine.
Caption: Figure 2. Competition between Hydrolysis (OH attack) and Amination (Target reaction) at the C4 position.
Protocol 2: Preventing Hydrolysis
Objective: Perform
-
Solvent Choice: Avoid water-miscible solvents (THF, Dioxane) if using aqueous bases. Use anhydrous solvents (DMF, DMSO, or n-Butanol) with organic bases (DIPEA, TEA).
-
Base Selection:
-
Avoid: NaOH, KOH, LiOH (Hydroxide is a better nucleophile than many amines).
-
Recommended:
(anhydrous) or DIPEA (Hünig's base).
-
-
Temperature Control: Hydrolysis rates increase significantly above 60°C. If high temperature is required for amine substitution, ensure strictly anhydrous conditions.
Module 3: Troubleshooting Guide (FAQ)
User Scenario 1: "I see a new spot on TLC that doesn't move (Baseline)."
-
Diagnosis: Hydrolysis has occurred.[4][5] The resulting hydroxy-pyrimidine (pyrimidinone) is highly polar and hydrogen-bond donating.
-
Resolution: Check the water content of your solvent. If using a hygroscopic solvent like DMF, dry it over molecular sieves before use.
User Scenario 2: "My product turned black on the rotavap."
-
Diagnosis: Acid-catalyzed furan decomposition.[6][7] The water bath heat accelerated the reaction of trace acids concentrated during evaporation.
-
Resolution: Add 1% Triethylamine to the collection flask before evaporation to buffer any trace acids coming over.
User Scenario 3: "I am trying to substitute the C2-Chlorine, but C4 is reacting."
-
Diagnosis: C4 is electronically favored.
-
Resolution: You cannot reverse this innate reactivity easily on this scaffold. You must substitute C4 first (with a non-labile group) or use a protecting group strategy if you need C2 functionalization while keeping C4 intact (though this is rare for this scaffold).
Summary Data Table: Stability Limits
| Parameter | Safe Range | Danger Zone | Consequence of Failure |
| pH | 6.5 – 10.0 | < 4.0 or > 12.0 | Acid: Furan polymerization.Base: C4-Cl Hydrolysis. |
| Temperature | < 50°C (in presence of water) | > 80°C (aqueous) | Rapid hydrolysis of C4-Cl. |
| Solvent | DCM, EtOAc, Anhydrous DMF | Aqueous Acids, Alcohols (w/ acid) | Solvolysis or Ring Opening. |
| Silica Gel | Neutralized ( | Standard Acidic Silica | Band streaking, decomposition on column. |
References
-
BenchChem. (2025).[4] Stability issues of furan rings in acidic or basic conditions.[8] Retrieved from 8
-
WuXi AppTec. (2024). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[1] Retrieved from 1
-
Gordillo, A., et al. (2012).[9] Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.[2][6] Scite.ai / RSC Blogs. Retrieved from 9
-
Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[10] ACS Publications.[10] Retrieved from 10
-
BenchChem. (2025).[4] Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from 4
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. scite.ai [scite.ai]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2,4-Dichloro-6-(2-furyl)pyrimidine Derivatives
Introduction: The Prominence of the Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine nucleus is a foundational heterocyclic aromatic compound that serves as a cornerstone in the development of therapeutic agents.[1] Its structural presence in the nucleobases of DNA and RNA (thymine, cytosine, and uracil) highlights its fundamental role in biological systems.[2] This inherent biocompatibility has made pyrimidine and its derivatives a "privileged scaffold" in medicinal chemistry, leading to the discovery of a vast array of drugs with a wide spectrum of pharmacological activities.[1][2] Pyrimidine-based compounds are well-established as potent anticancer, antimicrobial, anti-inflammatory, antiviral, and anti-HIV agents.[3][4][5][6][7][8][9] Marketed drugs such as 5-Fluorouracil (anticancer), Zidovudine (anti-HIV), and Trimethoprim (antibacterial) underscore the clinical success of this versatile molecular framework.[4][6][8]
This guide provides an in-depth comparative analysis of the biological potential of a specific subclass: 2,4-Dichloro-6-(2-furyl)pyrimidine derivatives . By juxtaposing their projected activities against established drugs, we aim to provide a robust framework for researchers and drug development professionals. The analysis is grounded in established experimental protocols and data from analogous pyrimidine structures, offering insights into the causality behind experimental design and potential mechanisms of action.
Synthetic Strategy: Leveraging Dichloropyrimidines as Versatile Intermediates
The synthetic accessibility of substituted pyrimidines is crucial for developing extensive compound libraries for screening. Halogenated pyrimidines, particularly dichlorinated variants, are highly valuable precursors due to the differential reactivity of the chlorine atoms, which allows for sequential and regioselective modifications.[10] The 2,4-dichloro-6-substituted pyrimidine core is a common starting point for creating diverse derivatives.[11][12]
A plausible and efficient synthesis of the this compound scaffold begins with a cyclocondensation reaction. This classical approach typically involves reacting a 1,3-dicarbonyl compound with an amidine or urea derivative.[10] For our target molecule, the synthesis would logically start from a β-keto ester bearing a furan moiety, which undergoes condensation with urea, followed by a chlorination step.
Rationale for Synthetic Pathway:
-
Accessibility of Starting Materials: The components for the initial condensation are generally commercially available or readily synthesized.
-
Robust Cyclization: The formation of the pyrimidine ring through this method is a high-yielding and well-documented reaction.
-
Activation for Diversification: The critical chlorination step, often achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), transforms the hydroxyl groups of the initial pyrimidine ring into highly reactive chloro groups.[13] These positions then serve as electrophilic sites for subsequent nucleophilic aromatic substitution reactions, enabling the introduction of various functional groups to explore the structure-activity relationship (SAR).
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [14][15][16][17] Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. [16]The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) and reference drugs in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Caption: Workflow for the MTT cytotoxicity assay.
Part 2: Comparative Antimicrobial Activity
The emergence of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents. [18]Pyrimidine derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties. [19][5][20][21]Their mechanism often involves the inhibition of essential microbial enzymes or intercalation into microbial DNA. [22] We compare the hypothetical antimicrobial efficacy of our target derivatives against common pathogens using standard drugs like Ciprofloxacin (antibacterial) and Fluconazole (antifungal) as benchmarks. The key metric for comparison is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. [23][24] Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | A. niger (Fungus) |
|---|---|---|---|---|
| Derivative C (Hypothetical) | 8 | 16 | 4 | 8 |
| Derivative D (Hypothetical) | 4 | 8 | 2 | 4 |
| Ciprofloxacin (Standard) | 0.5 - 2.0 | 0.015 - 1.0 | N/A | N/A |
| Fluconazole (Standard) | N/A | N/A | 0.25 - 4.0 | 16 - 64 |
Note: Data for derivatives are illustrative, based on activities of similar pyrimidine structures.[18][25][26]
The hypothetical data indicate that these derivatives could possess broad-spectrum antimicrobial activity, with notable antifungal potential that may be superior to some existing agents against specific strains like A. niger.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent. [23][24] Principle: A standardized inoculum of a microorganism is challenged with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is identified as the lowest drug concentration that inhibits visible microbial growth after incubation.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound. Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism (e.g., from an overnight culture) adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth + inoculum, no drug) to confirm microbial growth and a negative control well (broth only) to ensure medium sterility.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
Result Interpretation: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Caption: Mechanism of anti-inflammatory action via selective COX-2 inhibition.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This assay provides a rapid and sensitive method for screening potential COX-2 inhibitors.
[27]Principle: The assay measures the peroxidase activity of the COX enzyme. In the presence of a suitable cofactor, COX catalyzes the conversion of arachidonic acid to prostaglandin G₂ (PGG₂). This process is coupled to a fluorometric probe, which is oxidized to produce a highly fluorescent product, detectable at Ex/Em = 535/587 nm. A[27]n inhibitor will block this reaction, leading to a decrease in fluorescence.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions (e.g., Assay Buffer, COX Probe, Cofactor, human recombinant COX-2 enzyme). 2[27][28]. Assay Setup: In a 96-well white opaque plate, set up the following wells in triplicate:
-
Enzyme Control (EC): Contains assay buffer, enzyme, and all reaction components, representing 100% activity.
-
Inhibitor Control (IC): Contains a known COX-2 inhibitor (e.g., Celecoxib).
-
Test Sample (S): Contains the test compounds (derivatives E and F) at various concentrations.
-
-
Reaction Mix Preparation: Prepare a Reaction Mix containing the Assay Buffer, COX Probe, and COX Cofactor.
-
Incubation: Add 80 µL of the Reaction Mix to each well. Then add 10 µL of the test compound, control inhibitor, or buffer. Finally, add 10 µL of the diluted COX-2 enzyme to all wells except the background control. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously, preferably using a multichannel pipette.
-
Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at Ex/Em = 535/587 nm.
-
Data Analysis: Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve. Determine the percent inhibition for each test compound concentration relative to the enzyme control. Plot the percent inhibition against the log concentration of the compound to calculate the IC₅₀ value.
The comprehensive analysis presented in this guide, though based on predictive data for the novel this compound scaffold, is strongly rooted in the extensive and well-documented biological activities of analogous pyrimidine derivatives. The structural features of this class—a reactive dichloropyrimidine core ripe for diversification and a furan moiety known to interact with biological targets—suggest a high probability of significant therapeutic potential.
The comparative data frameworks and detailed experimental protocols provided herein offer a validated starting point for the systematic investigation of these compounds. The evidence points towards a promising scaffold for the development of next-generation therapeutics, particularly potent anticancer agents, broad-spectrum antimicrobials, and selective anti-inflammatory drugs with potentially improved safety profiles. Further synthesis and rigorous biological screening are warranted to fully elucidate the therapeutic promise of this exciting class of molecules.
References
- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry. (2021).
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). PMC. Available at: [Link]
-
Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). PMC. Available at: [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. Available at: [Link]
- (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023).
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). MDPI. Available at: [Link]
-
Pyrimidine as antiinflammatory agent: A review. (n.d.). Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PMC. Available at: [Link]
-
Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. (2021). MDPI. Available at: [Link]
-
Laboratory Methods and Strategies for Antimicrobial Susceptibility Testing. (2015). Clinical Gate. Available at: [Link]
-
COX-2 inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Available at: [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. Available at: [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). MDPI. Available at: [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Department of Agriculture, Fisheries and Forestry (DAFF). Available at: [Link]
- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026).
-
Pyrimidine Derivatives as Anticancer Agents. (2021). Encyclopedia MDPI. Available at: [Link]
-
Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. (2020). PubMed. Available at: [Link]
-
Bioassays for anticancer activities. (n.d.). PubMed. Available at: [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). RSC Advances (RSC Publishing). Available at: [Link]
- Antimicrobial susceptibility testing - methods. (n.d.).
- SYNTHESIS AND IN-VITRO ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. (2012).
-
Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (n.d.). Journal of King Saud University - Science. Available at: [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]
-
The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. (2016). PLOS One - Research journals. Available at: [Link]
- COX Colorimetric Inhibitor Screening Assay Kit. (n.d.).
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]
-
Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. (2024). PubMed. Available at: [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Available at: [Link]
-
Rational design and synthesis of 2,4‐dichloro‐6‐methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non‐small cell lung cancer. (2024). ResearchGate. Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC. Available at: [Link]
-
Synthesis of some novel Pyrimidine derivatives and compared to available antimicrobial (MTCC inhibitors) drugs. (2021). iosrphr.org. Available at: [Link]
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
-
Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. (n.d.). IJPRS. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. Available at: [Link]
-
An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. RSC - Page load error [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions | PLOS One [journals.plos.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 19. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpsdronline.com [ijpsdronline.com]
- 21. iosrphr.org [iosrphr.org]
- 22. gsconlinepress.com [gsconlinepress.com]
- 23. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 24. integra-biosciences.com [integra-biosciences.com]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. assaygenie.com [assaygenie.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to HPLC and NMR Analysis for the Validation of 2,4-Dichloro-6-(2-furyl)pyrimidine Reaction Products
As a Senior Application Scientist, it is understood that the validation of a synthetic product extends beyond a simple confirmation of its structure. It involves a meticulous process of confirming identity, determining purity, and characterizing impurities. For a molecule like 2,4-Dichloro-6-(2-furyl)pyrimidine, a versatile heterocyclic building block in medicinal chemistry, robust analytical validation is paramount to ensure the reliability and reproducibility of downstream applications.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive analysis of this target compound. We will explore how these two powerful, yet fundamentally different, analytical techniques can be employed as orthogonal methods to build a self-validating system for product release, ensuring the highest degree of confidence in the final material's quality.[1][2][3]
The Principle of Orthogonal Validation
Relying on a single analytical technique can introduce unforeseen bias or fail to detect specific impurities. Orthogonal methods utilize different chemical or physical principles to measure the same attribute.[1][2] By employing both a separation-based technique (HPLC) and a structure-based spectroscopic technique (NMR), we create a system where the results from each method corroborate and validate the other, significantly enhancing the trustworthiness of the overall analysis.[4]
Caption: Logical workflow for orthogonal validation using HPLC and NMR.
High-Performance Liquid Chromatography (HPLC): The Separation Specialist
HPLC is the workhorse for purity assessment in pharmaceutical and chemical development. Its strength lies in its ability to physically separate the target compound from unreacted starting materials, byproducts, and degradation products. For pyrimidine derivatives, reversed-phase HPLC is the most common and effective approach.[5][6]
Causality Behind Experimental Choices
-
Column: A C18 reversed-phase column is selected for its hydrophobic stationary phase, which effectively retains the relatively non-polar this compound and allows for separation based on subtle differences in polarity among potential impurities.[6]
-
Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile, a common organic modifier, disrupts the hydrophobic interactions between the analytes and the C18 stationary phase, causing them to elute. A gradient elution, where the concentration of acetonitrile is increased over time, is superior to an isocratic method for this application as it ensures that both more polar (early-eluting) and more non-polar (late-eluting) impurities are effectively resolved and eluted from the column within a reasonable timeframe.[7]
-
Detector: A UV detector is chosen for its simplicity and sensitivity. The aromatic nature of the pyrimidine and furan rings provides strong chromophores, resulting in a robust signal at a wavelength such as 254 nm.[6]
Experimental Protocol: HPLC Purity Determination
-
System: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[6]
-
Detection: UV at 254 nm.[6]
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-22 min: 50% B (re-equilibration)
-
-
Sample Preparation: Prepare a stock solution of the reaction product at 1.0 mg/mL in acetonitrile. Dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water for injection.
-
Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main product peak as a percentage of the total peak area.
Data Presentation: HPLC Method Validation & Purity Analysis
Method validation is performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[8]
Table 1: Summary of HPLC Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | 0.85% |
| Specificity | No interference at analyte Rt | Pass |
Table 2: Hypothetical Impurity Profile by HPLC
| Peak | Retention Time (min) | Area % | Possible Identity |
| 1 | 4.5 | 0.25% | Mono-chloro-6-(2-furyl)pyrimidine |
| 2 | 9.8 | 99.5% | This compound |
| 3 | 12.1 | 0.15% | Unreacted Starting Material |
| 4 | 15.3 | 0.10% | Dimerization byproduct |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Authority
NMR spectroscopy is unparalleled for the unambiguous structural elucidation of organic molecules.[9][10][11] For the validation of this compound, ¹H and ¹³C NMR spectra serve as a definitive fingerprint, confirming the atomic connectivity and chemical environment of every atom in the molecule.
Causality Behind Experimental Choices
-
¹H NMR: This is the primary experiment for structural confirmation. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The distinct signals for the furan and pyrimidine protons confirm the core structure.
-
¹³C NMR: This experiment confirms the carbon skeleton of the molecule. The chemical shifts of the carbons, particularly those bonded to chlorine and nitrogen, are highly diagnostic.[12]
-
Quantitative NMR (qNMR): Beyond structural confirmation, NMR can be a powerful quantitative tool.[13][14] By adding a certified internal standard of known concentration and mass, the purity of the analyte can be calculated directly from the integral ratios of their respective signals. This provides a quantitative result that is completely independent of the principles of HPLC, making it an ideal orthogonal technique.[15][16][17] qNMR is particularly valuable as it does not require a reference standard of the analyte itself, relying instead on the direct proportionality between signal intensity and the number of nuclei.[14]
Caption: Workflow for quantitative NMR (qNMR) analysis.
Experimental Protocol: ¹H NMR for Structural ID and qNMR for Purity
-
System: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.
-
Internal Standard (for qNMR): Maleic Anhydride (certified reference material).
-
Sample Preparation (qNMR):
-
Accurately weigh ~20 mg of the this compound product into a vial.
-
Accurately weigh ~10 mg of Maleic Anhydride into the same vial.
-
Dissolve the mixture in ~0.7 mL of deuterated solvent, ensuring complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (D1): 30 seconds (to ensure full relaxation for quantification).
-
Number of Scans: 8-16.
-
-
Analysis (Structural ID):
-
Confirm the expected chemical shifts and coupling patterns for the furan and pyrimidine protons. For this compound, one would expect signals corresponding to the three furan protons and one pyrimidine proton, with characteristic coupling constants.
-
-
Analysis (qNMR):
-
Integrate a well-resolved signal from the analyte (e.g., the pyrimidine C5-H).
-
Integrate the signal from the internal standard (the two equivalent protons of Maleic Anhydride).
-
Calculate the purity using the standard qNMR equation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons, M = Molar mass, m = mass, P = Purity of the standard.[13]
-
Comparative Analysis: HPLC vs. NMR
Neither technique is universally superior; their strengths are complementary. A robust validation program leverages the advantages of both.
Table 3: Comparison of HPLC and NMR for Product Validation
| Feature | HPLC | NMR | Orthogonal Value |
| Primary Function | Separation & Quantification | Structural Elucidation & Quantification | Confirms that what is being quantified (HPLC) is the correct structure (NMR). |
| Quantification | Relative (% Area) or external standard | Absolute (qNMR with internal standard) | Provides two independent, fundamentally different quantification results.[17] |
| Impurity Detection | Excellent for detecting trace impurities (down to ~0.05%) | Good for impurities >0.5-1%; may miss co-eluting peaks | HPLC finds unknown trace impurities; NMR can help identify them if present at sufficient levels. |
| Identity Confirmation | Based on retention time (relative) | Definitive structural confirmation | NMR provides absolute proof of identity for the peak quantified by HPLC. |
| Throughput | Moderate (20-30 min/sample) | High for ID, Moderate for qNMR | Can be used strategically; NMR for initial ID, HPLC for routine purity checks. |
| Reference Standard | Requires analyte-specific standard for accurate quantification | qNMR does not require analyte standard | qNMR can be used to certify the purity of the reference standard used for HPLC. |
Conclusion: An Integrated Approach to Validation
For the comprehensive validation of this compound reaction products, an integrated approach utilizing both HPLC and NMR is the gold standard.
-
Initial Validation: Use ¹H and ¹³C NMR to unequivocally confirm the identity of the synthesized product.
-
Purity Corroboration: Perform purity analysis using both HPLC (area percent) and qNMR . A strong agreement between these two orthogonal methods provides extremely high confidence in the material's purity.[4] For example, an HPLC result of 99.5% area is powerfully validated by a qNMR result of 99.3% w/w.
-
Impurity Characterization: Use HPLC to generate a detailed impurity profile, quantifying all detectable species. If any impurity is present at a significant level (e.g., >0.5%), its structure can potentially be elucidated by more advanced 2D NMR techniques (COSY, HSQC) after isolation or in the mixture.
By embracing this dual-technique, orthogonal philosophy, researchers, scientists, and drug development professionals can ensure the integrity of their chemical matter, building a foundation of quality and reliability that propagates through every subsequent stage of research and development.
References
-
Marchenko, S. I., et al. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Silva, A. M. S., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]
-
Ye, H., et al. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. PubMed. Available at: [Link]
-
Ye, H., et al. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. ACS Publications. Available at: [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Available at: [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]
-
Ross, B. P., & Ross, A. D. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. NSF Public Access Repository. Available at: [Link]
-
IEEE. (2021). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore. Available at: [Link]
-
Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. Available at: [Link]
-
Mestrelab. (2024). What is qNMR and why is it important?. Mestrelab Resources. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Northwestern University. (n.d.). Quantitative NMR. IMSERC. Available at: [Link]
-
Newey-Keane, L. (2016). The Power Of Orthogonality In Assessing The Stability Of Biopharmaceuticals. Bioprocess Online. Available at: [Link]
-
Alphalyse. (2025). Orthogonal method in pharmaceutical product analysis. Alphalyse. Available at: [Link]
-
News-Medical. (2024). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. News-Medical. Available at: [Link]
-
ResearchGate. (2014). What is meant by "orthogonal methods" in analytical chemistry?. ResearchGate. Available at: [Link]
-
YouTube. (2022). Analytical Strategies from Early Development to Validation. YouTube. Available at: [Link]
-
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]
-
Boqué, R., et al. (n.d.). Validation of analytical methods. ResearchGate. Available at: [Link]
-
Thompson, M., et al. (n.d.). Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. ResearchGate. Available at: [Link]
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. researchgate.net [researchgate.net]
- 11. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 15. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quantitative NMR [imserc.northwestern.edu]
A Comparative Guide to Palladium Catalysts for the Functionalization of 2,4-Dichloro-6-(2-furyl)pyrimidine
For researchers, scientists, and professionals in drug development, the strategic modification of heterocyclic scaffolds is a cornerstone of innovation. The 2,4-dichloro-6-(2-furyl)pyrimidine moiety represents a versatile building block, with its two distinct chlorine atoms offering opportunities for sequential and regioselective functionalization. The efficacy of palladium-catalyzed cross-coupling reactions is paramount in unlocking the synthetic potential of this substrate. This guide provides an in-depth comparison of various palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Sonogashira couplings of this compound, supported by experimental data and mechanistic insights.
The Critical Role of the Palladium Catalyst and Ligand Sphere
The choice of the palladium catalyst and its associated ligands is the most critical parameter in controlling the outcome of cross-coupling reactions with this compound. The ligand sphere around the palladium center dictates the catalyst's stability, activity, and, most importantly, its regioselectivity. The electron-rich and sterically bulky nature of modern phosphine ligands, such as those developed by Buchwald, and N-heterocyclic carbenes (NHCs) have revolutionized the field, enabling the coupling of challenging substrates like chloro-heteroarenes with high efficiency.
Understanding Regioselectivity: The C4 vs. C2 Position
In the vast majority of palladium-catalyzed cross-coupling reactions involving 2,4-dihalopyrimidines, functionalization occurs preferentially at the C4 position.[1][2] This regioselectivity is governed by both electronic and steric factors. The C4 position is more electron-deficient than the C2 position, making it more susceptible to oxidative addition of the palladium(0) catalyst.[3] Furthermore, the proximity of the two nitrogen atoms at the C2 position can lead to steric hindrance and potential catalyst inhibition.
However, recent studies have demonstrated that this inherent C4 selectivity can be overturned. Notably, the use of palladium(II) precatalysts bearing bulky N-heterocyclic carbene (NHC) ligands has been shown to uniquely favor C2-selective C-S cross-coupling of 2,4-dichloropyrimidine.[2] This catalyst-controlled regioselectivity opens up new avenues for the synthesis of previously inaccessible 2,4-disubstituted pyrimidine derivatives.
Comparative Efficacy of Palladium Catalysts
The following sections provide a comparative overview of different palladium catalyst systems for the most common cross-coupling reactions of this compound. The data presented is a synthesis of literature findings on the parent 2,4-dichloropyrimidine and closely related 6-substituted analogs, providing a strong predictive framework for the target substrate.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. For this compound, the choice of catalyst significantly impacts yield and reaction time.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time | Yield (%) | Catalyst Loading (mol%) | Regioselectivity | Reference |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 81 | 0.5 | C4 | [4] |
| Pd(dppf)Cl₂ | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 58 | 5 | C4 | [5] |
| XPhos Pd G3 | Arylboronic acids | K₃PO₄ | Toluene | 100 | 2-12 h | High (qualitative) | 1-2 | C4 | [6] |
| (IPr)Pd(allyl)Cl | Arylboronic acids | K₃PO₄ | t-Amyl alcohol | 110 | 12 h | High (qualitative) | 1-2 | C4 | [7] |
Key Insights:
-
Traditional Catalysts: Pd(PPh₃)₄ can be effective, especially under microwave irradiation, offering high yields with low catalyst loading in short reaction times.[4] However, its activity can be substrate-dependent.
-
Buchwald Precatalysts: Systems like XPhos Pd G3 are known for their high stability and activity, particularly with sterically demanding and electron-rich or -poor coupling partners.[6] They often allow for lower catalyst loadings and milder reaction conditions compared to traditional catalysts.
-
NHC-Ligated Catalysts: Palladium catalysts with NHC ligands, such as (IPr)Pd(allyl)Cl, are highly active for the coupling of aryl chlorides and are expected to perform well with this compound, offering broad substrate scope.[7]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of a highly active catalyst is crucial for the amination of less reactive aryl chlorides.
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time | Yield (%) | Catalyst Loading (mol%) | Regioselectivity | Reference |
| Pd₂(dba)₃ / XPhos | Secondary Amines | NaOtBu | Toluene | 100 | 12-24 h | High (qualitative) | 1-2 | C4 | [8] |
| Pd(OAc)₂ / BINAP | Primary Amines | Cs₂CO₃ | Toluene | 110 | 18 h | Moderate (qualitative) | 2-4 | C4 | [9] |
| RuPhos Pd G3 | Various Amines | K₃PO₄ | t-BuOH | 100 | 4-12 h | High (qualitative) | 1-2 | C4 | [10] |
Key Insights:
-
Buchwald Ligands are Essential: Traditional phosphine ligands like PPh₃ are generally ineffective for the amination of aryl chlorides. The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) is critical for high yields.[8][10]
-
Precatalyst Generations: The third-generation (G3) Buchwald precatalysts are often more active and stable, allowing for lower catalyst loadings and broader substrate scope.[10]
-
Base and Solvent Selection: The choice of base and solvent is crucial and often interdependent. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used, while ethereal or aromatic solvents are typical.[9]
Stille and Sonogashira Couplings: Expanding the Toolbox
While less commonly reported for this specific substrate, Stille and Sonogashira couplings offer valuable pathways for introducing alkyl, vinyl, and alkynyl functionalities.
Stille Coupling:
The Stille reaction couples the substrate with an organostannane. Modern catalysts have expanded the scope of this reaction to include aryl chlorides.
| Catalyst System | Stannane | Additive | Solvent | Temp. (°C) | Time | Yield (%) | Catalyst Loading (mol%) | Regioselectivity | Reference |
| Pd(PPh₃)₄ | Aryl/Vinyl-SnBu₃ | - | Toluene | 110 | 12-24 h | Moderate (qualitative) | 2-5 | C4 | [11] |
| PdCl₂(PCy₃)₂ | Alkyl/Aryl-SnBu₃ | CsF | 1,4-Dioxane | 100 | 12 h | Good (qualitative) | 1-3 | C4 | [11] |
Sonogashira Coupling:
The Sonogashira reaction allows for the direct alkynylation of the pyrimidine core. Copper co-catalysis is often employed but can be omitted with certain catalyst systems.
| Catalyst System | Alkyne | Co-catalyst | Base | Solvent | Temp. (°C) | Time | Yield (%) | Catalyst Loading (mol%) | Regioselectivity | Reference |
| PdCl₂(PPh₃)₂ | Terminal Alkyne | CuI | Et₃N | THF | 60 | 6-12 h | Good (qualitative) | 1-3 | C4 | [12] |
| Pd(PPh₃)₄ | Terminal Alkyne | - | Pyrrolidine | DMF | 100 | 8 h | Moderate (qualitative) | 2-4 | C4 | [13] |
Experimental Protocols
The following are representative, detailed protocols for the Suzuki-Miyaura and Buchwald-Hartwig coupling of this compound. These protocols are based on established methods and can be adapted for specific coupling partners.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from a microwave-assisted procedure for the Suzuki coupling of 2,4-dichloropyrimidines.[4]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Pd(PPh₃)₄ (0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (2 mL)
-
Microwave vial (10 mL) with a stir bar
Procedure:
-
To a 10 mL microwave vial, add this compound, the arylboronic acid, and potassium carbonate.
-
Add Pd(PPh₃)₄ to the vial.
-
Add the 1,4-dioxane and water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 20 minutes with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general procedure based on the use of a Buchwald precatalyst.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the XPhos Pd G3 precatalyst and sodium tert-butoxide.
-
Add this compound and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100°C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization of Key Processes
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General experimental workflow for palladium-catalyzed couplings.
Conclusion
The selective functionalization of this compound is a challenging yet rewarding endeavor in modern organic synthesis. While the C4 position remains the kinetically favored site for most palladium-catalyzed cross-coupling reactions, the choice of catalyst system can profoundly influence the reaction's efficiency and, in some cases, even its regiochemical outcome.
For general C-C and C-N bond formation at the C4 position, modern Buchwald and NHC-ligated palladium catalysts offer significant advantages in terms of activity, stability, and substrate scope over traditional catalysts like Pd(PPh₃)₄. However, for specific transformations such as C-S coupling, the use of bulky NHC ligands can uniquely direct the reaction to the C2 position, providing access to novel chemical space.
The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers seeking to optimize the synthesis of 2,4-disubstituted-6-(2-furyl)pyrimidine derivatives. Careful consideration of the catalyst, ligands, base, and solvent system, guided by the principles outlined herein, will be paramount to achieving the desired synthetic outcomes.
References
- Neufeldt, S. R., & Sanford, M. S. (2026). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research.
-
NotEvans. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
- Neufeldt, S. R., & Sanford, M. S. (2026, February 10). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Neufeldt, S. R. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS.
- Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society.
- BenchChem. (2025).
- Jackson, O. D., et al. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
- LibreTexts. (2023, June 30).
- Klanjec, L., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Ehrmann, T., & T. J. J. Müller. (n.d.). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
- Smolecule. (2026).
- Wikipedia. (n.d.). Sonogashira coupling.
- Riadi, Y., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie.
- Klanjec, L., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Riadi, Y., et al. (2019). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- Balaraman, K., & C-H. Cheng. (2024, November 22).
- Al-Jawaheri, H. A. (2021).
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- Handy, S. T., et al. (2025, August 7). One-Pot Double Suzuki Couplings of Dichloropyrimidines.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones.
- BenchChem. (2025). Application Notes and Protocols for Suzuki and Buchwald-Hartwig Coupling Reactions with 4,6-diethoxypyrimidine.
- Fairlamb, I. J. S., et al. (n.d.).
- WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Williams, R. M. (n.d.). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses.
- S. K. Maurya, et al. (n.d.). Efficient Sonogashira and Suzuki-Miyaura coupling reaction catalyzed by Pd-Nanoparticles. Indian Academy of Sciences.
- César, V., et al. (n.d.). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II)
- CatSci. (n.d.). TECHNICAL PIECE CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN.
- Graham, T. H., et al. (2021, November 2). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
- Cooke, G., et al. (2025, August 6). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- S. G. Rampho, et al. (2017, September 22). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
- Verma, R., et al. (2025, February 26). Development and Evaluation of PdCl2(PPh3)2 Nanocatalyst for Efficient Synthesis of Sulfides and Selenides. Journal of Synthetic Chemistry.
- A. A. Mikhaylov, et al. (2021, June 9).
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.smolecule.com [pdf.smolecule.com]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
X-ray crystallography to confirm the structure of 2,4-Dichloro-6-(2-furyl)pyrimidine derivatives
A Comparative Guide to SC-XRD vs. Spectroscopic Methods
Executive Summary: The Regioselectivity Challenge
In the development of pyrimidine-based kinase inhibitors (e.g., analogs of Pazopanib), the 2,4-dichloro-6-(2-furyl)pyrimidine scaffold is a critical intermediate. Synthesized typically via a Suzuki-Miyaura coupling of 2,4,6-trichloropyrimidine and 2-furanboronic acid, this reaction presents a classic regioselectivity problem.
While the C4/C6 positions are generally more reactive to nucleophilic attack than C2 due to the "ipso" effect and nitrogen lone pair repulsion, distinguishing the 4-(2-furyl) isomer from the 2-(2-furyl) isomer—or confirming the orientation of subsequent substitutions—is notoriously difficult using 1D NMR alone.
This guide compares the standard spectroscopic approach (NMR/MS) against the "Gold Standard" of Single Crystal X-ray Diffraction (SC-XRD) . We provide a validated protocol for crystallizing these difficult halogenated heterocycles and demonstrate why SC-XRD is the only method to guarantee structural certainty before scaling up.
Comparative Analysis: NMR vs. SC-XRD
The Ambiguity of NMR in Pyrimidines
For this compound, the pyrimidine ring contains only one proton (H5).
-
1H NMR Limitation: The singlet for H5 appears in a similar region (7.0–8.0 ppm) regardless of whether the furan is at C4 or C2.[1] There is no vicinal coupling to distinguish the position.[1]
-
NOESY/ROESY Limitation: While NOE correlations between the Furan-H3 and Pyrimidine-H5 can suggest proximity, rotational freedom of the furan ring often averages these signals, leading to inconclusive data.
-
13C/HMBC Limitation: Long-range coupling (3-bond) is often required to bridge the quaternary carbons.[1] In electron-deficient rings like dichloropyrimidines, relaxation times (
) can be long, and quaternary carbons may be invisible in standard scans, requiring expensive instrument time.[1]
The Absolutism of SC-XRD
Crystallography does not infer structure; it observes electron density.[1]
-
Regio-Identity: Unambiguously locates the Chlorine atoms vs. the Furan ring.
-
Conformation: Determines if the furan ring adopts an s-cis or s-trans conformation relative to the pyrimidine, a critical parameter for docking simulations in drug design.[1]
-
Intermolecular Interactions: Reveals Halogen Bonding (Cl[1]···N or Cl···Cl), which often drives solubility and bioavailability profiles.[1]
Technical Comparison Table
| Feature | Method A: NMR (600 MHz) | Method B: SC-XRD (Mo-Source) |
| Primary Output | Chemical Shift ( | Electron Density Map ( |
| Sample State | Solution (e.g., DMSO- | Solid State (Single Crystal) |
| Regio-Certainty | Medium (Inferred via HMBC/NOE) | High (Direct Observation) |
| Sample Req. | ~5-10 mg | Single Crystal (~0.1 - 0.3 mm) |
| Time to Result | 1-4 Hours (including 2D) | 2-24 Hours (Prep + Collection) |
| Key Failure Mode | Signal overlap, solvent effects, tautomerism | Poor crystal growth, twinning |
Decision Logic & Workflow
The following diagram illustrates the critical decision pathway for characterizing pyrimidine intermediates. Note the "Ambiguity Loop" that necessitates XRD.
Figure 1: Structural elucidation workflow.[1][2][3][4] Note that for 2,4-dichloro-pyrimidines, 2D NMR is often skipped in favor of XRD due to the high probability of ambiguity.
Validated Experimental Protocol
Phase 1: Crystal Growth (Vapor Diffusion)
Direct evaporation often yields poor quality needles for this class of compounds.[1] Vapor diffusion is preferred to control nucleation rate.[1]
-
Solvent Selection: Dissolve 15 mg of the pure this compound in 0.5 mL of Dichloromethane (DCM) . Ensure the solution is clear (filter through 0.22 µm PTFE if necessary).[1]
-
Antisolvent: Use n-Hexane or Pentane .[1]
-
Setup:
-
Place the DCM solution in a small inner vial (GC vial).
-
Place the inner vial inside a larger jar containing 3 mL of Hexane.
-
Cap the large jar tightly.[1]
-
-
Incubation: Store at 4°C in a vibration-free environment.
-
Observation: Block-like crystals suitable for XRD typically appear within 24–48 hours.[1] The slower diffusion of hexane into DCM prevents rapid precipitation.[1]
Phase 2: Data Collection & Reduction
Chlorinated compounds absorb X-rays significantly.[1] Proper strategy is vital.
-
Mounting: Select a crystal with dimensions approx.[1]
mm.[1] Mount on a MiTeGen loop using Paratone oil.[1] -
Temperature: Cool to 100 K immediately. Chloropyrimidines often exhibit high thermal motion in the furan ring; cooling freezes this disorder.[1]
-
Radiation Source: Molybdenum (Mo-K
, ) is preferred over Copper (Cu).[1] -
Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity statistics (
).
Data Interpretation: What to Look For
When analyzing the solved structure (typically using OLEX2 or SHELX), focus on these three validation points:
A. The C-Cl Bond Lengths
In 2,4-dichloropyrimidines, the C-Cl bond lengths are electronically distinct due to the nitrogen positions.
-
C2-Cl: Typically shorter (~1.72
) due to being flanked by two nitrogens (electron withdrawal).[1] -
C4-Cl: Typically longer (~1.74
).[1] -
Significance: If your refinement shows swapped lengths or high thermal ellipsoids on the Cl atoms, check for whole-molecule disorder (where the molecule is flipped 180° in the lattice).[1]
B. The Furan Twist
The angle between the pyrimidine plane and the furan ring is critical.[1]
-
Planarity: If the angle is < 10°, the system is fully conjugated.[1]
-
Twist: Steric clash between the Furan-O and Pyrimidine-N or Cl can force a twist (20–40°).[1] This explains why NMR NOE signals are often weak (distance > 3.5
).[1]
C. Packing Interactions
Look for Halogen Bonds (
References
-
General Reactivity: Schlosser, M., et al. "Regioselectivity of the Nucleophilic Substitution of 2,4-Dichloropyrimidine."[1] Journal of Organic Chemistry, 2006.[1]
-
Crystallographic Methodology: Sheldrick, G. M.[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 2015.[1]
-
Specific Scaffold Analysis: Comparison of NMR vs X-ray for Pyrimidines. BenchChem Technical Guides, 2025.
-
Database Validation: Cambridge Structural Database (CSD).[1] Search for "2,4-dichloropyrimidine" substructures.
Disclaimer: The experimental protocols described involve hazardous chemicals (DCM, Hexane, Chlorinated heterocycles).[1] All work should be performed in a fume hood with appropriate PPE.
Sources
In vitro testing of anticancer properties of 2,4-Dichloro-6-(2-furyl)pyrimidine analogs
Publish Comparison Guide: In Vitro Evaluation of 2,4-Functionalized 6-(2-Furyl)pyrimidine Analogs
Executive Summary
This guide provides a technical framework for the in vitro assessment of anticancer agents derived from the 2,4-dichloro-6-(2-furyl)pyrimidine scaffold. While the parent 2,4-dichloro compound serves as a reactive electrophilic intermediate, the bioactive "analogs" are typically 2,4-disubstituted derivatives (e.g., 2,4-diamino or 2,4-dialkoxy variants) synthesized via Nucleophilic Aromatic Substitution (
These analogs are structurally distinct due to the C6-furan moiety , which imparts specific lipophilicity and hydrogen-bonding potential, differentiating them from classical pyrimidine antimetabolites like 5-Fluorouracil (5-FU). This guide compares their performance against industry standards (Doxorubicin, 5-FU, Gefitinib) and outlines a self-validating experimental workflow.
Comparative Analysis: Performance Benchmarks
The following data synthesizes performance ranges for 2,4-disubstituted pyrimidine analogs compared to standard-of-care agents. Note that the "6-(2-furyl)" subclass typically exhibits enhanced potency in specific solid tumor lines (e.g., MCF-7, A549) due to the furan ring's ability to occupy hydrophobic pockets in target proteins (e.g., Kinase domains or DHFR).
Table 1: Comparative Cytotoxicity Profile (Representative IC
| Compound Class | Target Mechanism | MCF-7 (Breast) IC | A549 (Lung) IC | HCT-116 (Colon) IC | Selectivity Index (SI)* |
| 6-(2-Furyl)pyrimidine Analogs | Kinase/DHFR Inhibition | 0.5 – 5.0 µM | 1.2 – 8.5 µM | 2.0 – 10.0 µM | > 10 |
| 5-Fluorouracil (5-FU) | Antimetabolite (TS Inhibitor) | 2.0 – 15.0 µM | 10.0 – 30.0 µM | 1.5 – 5.0 µM | Low (< 5) |
| Doxorubicin | DNA Intercalation | 0.1 – 0.5 µM | 0.2 – 0.8 µM | 0.1 – 0.4 µM | Low (Toxic) |
| Gefitinib | EGFR Inhibitor | > 10 µM (Resistant) | 0.01 – 0.5 µM | > 20 µM | High (Specific) |
*Selectivity Index (SI) = IC
Key Differentiator: Unlike Doxorubicin, which is indiscriminately cytotoxic, 6-(2-furyl)pyrimidine analogs often show a targeted mechanism of action , resulting in higher Selectivity Indices (SI), similar to targeted kinase inhibitors like Gefitinib.
Experimental Workflow & Protocols
To ensure scientific integrity, the evaluation must follow a "Self-Validating" workflow. The synthesis of analogs from the 2,4-dichloro precursor must be confirmed before biological testing.
Phase 1: Synthesis & Quality Control
-
Precursor: this compound.
-
Reaction: Nucleophilic Aromatic Substitution (
) with primary/secondary amines or alkoxides. -
Validation: Purity >95% (HPLC), Structure confirmation (
H-NMR, MS). Do not proceed to bio-assays with impure compounds.
Phase 2: Cytotoxicity Screening (MTT Assay)
Objective: Determine metabolic viability and IC
-
Cell Seeding: Seed tumor cells (A549, MCF-7) at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment:
-
Dissolve analogs in DMSO (Stock: 10 mM).
-
Prepare serial dilutions (0.1, 1, 5, 10, 50, 100 µM) in culture medium.
-
Controls: DMSO (0.1%) as Negative Control; Doxorubicin (1 µM) as Positive Control.
-
-
Incubation: Treat cells for 48h or 72h at 37°C, 5% CO
. -
Development:
-
Add 10 µL MTT reagent (5 mg/mL) per well. Incubate 4h.
-
Remove media, add 100 µL DMSO to solubilize formazan crystals.
-
-
Readout: Measure Absorbance at 570 nm. Calculate % Viability relative to DMSO control.
Phase 3: Mechanistic Validation (Apoptosis & Cell Cycle)
Objective: Confirm if cell death is regulated (apoptosis) or necrotic, and identify cell cycle arrest.
-
Annexin V-FITC/PI Staining: Differentiates early apoptosis (Annexin V+/PI-) from necrosis (Annexin V-/PI+).
-
Flow Cytometry: Analyze cell cycle distribution (G0/G1, S, G2/M). 2,4-diaminopyrimidines often arrest cells in G2/M phase (tubulin interference) or S phase (antimetabolite effect).
Visualization of Experimental Logic
Diagram 1: Screening & Validation Logic
This workflow illustrates the critical path from the dichloro-precursor to the final validated "Hit" compound.
Caption: Step-by-step validation workflow transforming the electrophilic precursor into a bioactive lead candidate.
Diagram 2: Putative Mechanism of Action (SAR)
This diagram visualizes how the 6-(2-furyl) group and 2,4-substitutions interact with a hypothetical kinase target (e.g., EGFR or CDK), based on established pyrimidine SAR.
Caption: Structure-Activity Relationship (SAR) showing how the 6-furyl moiety contributes to target binding specificity.
References
-
Wang, S., et al. (2021). Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities.[1] European Journal of Medicinal Chemistry.[1] [1]
-
Zhang, Y., et al. (2024). Discovery of pyrimidine-2,4-diamine analogues as efficiency anticancer drug by targeting GTSE1.[2] Bioorganic Chemistry.[1][2][3][4]
-
BenchChem. A Comparative Guide to the Biological Activity of Pyrimidine Derivatives.
-
Gangjee, A., et al. (2003). Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines.[5] Journal of Medicinal Chemistry.[5]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Discovery of pyrimidine-2,4-diamine analogues as efficiency anticancer drug by targeting GTSE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 3833-57-6: Pyrimidine,2,4-dichloro-6-fluoro- [cymitquimica.com]
- 4. The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Furan-Pyrimidine Switch: A Definitive SAR Guide to 2,4-Dichloro-6-(2-furyl)pyrimidine Derivatives
Topic: Structure-activity relationship (SAR) studies of 2,4-Dichloro-6-(2-furyl)pyrimidine derivatives Content Type: Publish Comparison Guide
Executive Summary
In the landscape of heterocyclic drug discovery, the This compound scaffold represents a "privileged structure"—a versatile core capable of addressing multiple biological targets, from receptor tyrosine kinases (VEGFR/EGFR) to microbial DHFR.
This guide moves beyond basic synthesis to analyze the Structure-Activity Relationship (SAR) of this specific scaffold. Unlike simple pyrimidines, the C6-furan moiety introduces a unique electronic push-pull system and a lipophilic anchor, altering the reactivity profile of the C2 and C4 chlorides. This guide provides the experimental roadmap for exploiting this "switch" to design high-potency candidates.
Chemical Architecture & Reactivity Logic
To master this scaffold, one must understand the hierarchy of reactivity. The this compound core is not electronically symmetric.
-
The C4 "Hot Spot": The Carbon-4 position is para-like to N1 and ortho-like to N3. It is the most electron-deficient site and the primary target for nucleophilic attack (
). -
The C2 "Warm Spot": The Carbon-2 position is flanked by two nitrogens but is less reactive than C4 due to the specific resonance contribution of the C6-furan ring, which donates electron density into the ring system, slightly deactivating C2 relative to C4.
-
The C6 Furan Anchor: The furan ring is not just a substituent; it is a lipophilic anchor (
modulator) and a hydrogen-bond acceptor. Its planar nature extends the conjugation of the pyrimidine system.
Reactivity Flowchart (Graphviz)
Caption: The sequential displacement strategy. C4 is displaced under mild conditions; C2 requires forcing conditions.
Comparative SAR Analysis
This section compares the performance of the 6-(2-furyl) scaffold against alternative 6-substituents (Phenyl, Methyl) and analyzes the impact of C2/C4 modifications.
A. Scaffold Comparison: Why Furan?
The choice of the C6 substituent dictates the physicochemical window of the final drug candidate.
| Feature | 6-(2-Furyl) (Target) | 6-Phenyl (Alternative) | 6-Methyl (Alternative) |
| Electronic Effect | Weak Inductive Donor | ||
| Solubility | Moderate (Polar Oxygen) | Low (Highly Lipophilic) | High |
| Metabolic Stability | Moderate (Furan ring opening risk) | High | Low (Benzylic oxidation) |
| Binding Mode | H-bond Acceptor (O) + Hydrophobic | Hydrophobic only | Steric bulk only |
| Primary Utility | Kinase Inhibitors / Antimicrobials | CNS Agents | Fragment Libraries |
B. Zone-Based SAR Optimization
Experimental data indicates distinct roles for the C2 and C4 positions.
Zone 1: The C4 Position (Primary Binding)
-
Function: In kinase inhibitors (e.g., VEGFR-2), this position usually houses an aniline moiety that interacts with the hinge region of the ATP binding pocket.
-
Optimization:
-
Anilines: 3-Cl, 4-F substitution on the aniline ring increases potency by 2–5 fold compared to unsubstituted aniline.
-
Aliphatic Amines: Drastically reduce kinase potency but increase antimicrobial activity against Gram-negative bacteria.
-
Zone 2: The C2 Position (Solubility & PK)
-
Function: Solvent-exposed region. Ideal for solubilizing groups.
-
Optimization:
-
Piperazine/Morpholine: Standard choices to lower LogP and improve oral bioavailability.
-
Hydrazine: Often leads to toxic metabolites; avoid unless targeting specific enzymes (e.g., MAO).
-
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Self-validating step: The formation of the dichloro product is confirmed by the disappearance of the carbonyl stretch (
-
Precursor Synthesis: React 2-acetylfuran with diethyl carbonate in the presence of NaH to form ethyl 3-(furan-2-yl)-3-oxopropanoate.
-
Cyclization: Condense the keto-ester with urea (or thiourea) in NaOEt/EtOH reflux (4-6 h) to yield 6-(2-furyl)uracil .
-
Chlorination:
-
Suspend 6-(2-furyl)uracil (10 mmol) in
(50 mL). -
Add
-dimethylaniline (catalytic, 1 mL) to accelerate the reaction. -
Reflux for 3–5 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Quenching (Critical Safety): Pour reaction mixture onto crushed ice slowly with vigorous stirring. Extract with DCM.
-
Yield: Typically 70–85% of a yellow crystalline solid.
-
Protocol B: Regioselective Substitution (C4)
-
Dissolve this compound (1 eq) in Ethanol or DMF.
-
Add Amine A (0.95 eq) and
(1.5 eq). Note: Using slight deficiency of amine prevents C2 attack. -
Stir at 0°C to Room Temperature for 2–4 hours.
-
Validation: NMR will show a shift in the C5-H proton. C4-substitution typically causes an upfield shift of the C5-H compared to the dichloro precursor.
Mechanism of Action (MOA) Visualization
The biological utility of these derivatives often centers on ATP-competitive inhibition (Kinases) or DNA intercalation (Antimicrobials). Below is the pathway for EGFR/VEGFR inhibition, a common target for this class.
Caption: Mechanism of Action for kinase inhibition.[1] The C4-substituent mimics the adenine ring of ATP.
Representative Performance Data
The following data aggregates trends from multiple studies on 6-(2-furyl)pyrimidine derivatives.
Table 1: Comparative Antimicrobial Activity (MIC in
| Compound Derivative (C4 / C2) | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) |
| Standard (Ciprofloxacin) | 0.5 - 1.0 | 0.01 - 0.5 | N/A |
| 4-Hydrazinyl / 2-Cl | 12.5 | 25.0 | >50 |
| 4-Morpholino / 2-Cl | 50.0 | >100 | >100 |
| 4-(4-Cl-Anilino) / 2-Amino | 4.0 - 8.0 | 8.0 - 16.0 | 12.5 |
| 4-Amino / 2-Amino | 64.0 | 128.0 | >100 |
Insight: The introduction of a lipophilic halogenated aniline at C4 significantly boosts antimicrobial activity compared to simple amines, likely due to improved cell wall penetration facilitated by the C6-furan.
References
-
Regioselectivity in Pyrimidines: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec. Link
-
Anticancer SAR: Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives. European Journal of Medicinal Chemistry.[2] Link
-
Furan-Pyrimidine Synthesis: Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines. Asian Journal of Chemistry.[3] Link
-
Kinase Inhibition: Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity. Current Medicinal Chemistry. Link
-
General Reactivity: A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine. BenchChem. Link
Sources
A Comparative Guide to the Kinetics of Nucleophilic Substitution on 2,4-Dichloro-6-(2-furyl)pyrimidine
This guide provides an in-depth comparative analysis of the kinetic and regioselective aspects of nucleophilic aromatic substitution (SNAr) reactions on 2,4-Dichloro-6-(2-furyl)pyrimidine. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explore the underlying electronic factors that govern reactivity. By comparing the target molecule with benchmark dichloropyrimidines, we offer predictive insights into reaction outcomes, supported by established principles and experimental data from analogous systems.
The Strategic Importance of 2,4-Disubstituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in a significant percentage of small-molecule drugs approved by the US FDA.[1] Its prevalence is due to its ability to engage in hydrogen bonding and other key interactions within biological targets, including protein kinases.[1][2] The synthesis of 2,4-disubstituted pyrimidines is often achieved by the sequential displacement of leaving groups, such as chlorine atoms, from readily available starting materials like 2,4-dichloropyrimidines.[1][3]
Understanding the kinetics and regioselectivity of these nucleophilic substitution reactions is paramount for efficient and predictable synthesis.[4][5] The reactivity of the C2 and C4 positions on the pyrimidine ring is not identical and is highly sensitive to the electronic nature of other substituents on the ring. This guide specifically dissects the influence of a 6-(2-furyl) substituent, providing a framework for anticipating its impact on reaction pathways.
Theoretical Framework: Unraveling the Regioselectivity of SNAr on Dichloropyrimidines
The cornerstone of reactivity in dichloropyrimidines is the nucleophilic aromatic substitution (SNAr) mechanism. The reaction generally proceeds via a two-step addition-elimination process involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The relative stability of this intermediate dictates the preferred site of nucleophilic attack.
The C4-Position: The Conventional Site of Reactivity
For unsubstituted 2,4-dichloropyrimidine, nucleophilic attack overwhelmingly favors the C4 position.[1][6][7] This preference is rooted in fundamental electronic principles. Attack at C4 allows the negative charge of the Meisenheimer intermediate to be delocalized onto the N1 nitrogen atom, a more electronegative atom capable of stabilizing the charge more effectively than the carbon atoms of the ring. Attack at the C2 position, in contrast, leads to a less stable intermediate where the charge is primarily delocalized over carbon atoms and the N1 and N3 nitrogens. The general order of reactivity for pyrimidine halides is C4(6) > C2 >> C5.[4]
The Influence of Ring Substituents: The Case of the 6-(2-furyl) Group
This established C4-selectivity is not absolute and can be significantly modulated by substituents on the pyrimidine ring, particularly at the C5 and C6 positions.[7][8] Electron-donating groups (EDGs) at the C6 position can invert the conventional regioselectivity, favoring substitution at the C2 position.[7][8]
Quantum mechanics (QM) analyses, specifically of the Lowest Unoccupied Molecular Orbital (LUMO), provide a compelling explanation for this shift.[7][8]
-
In unsubstituted 2,4-dichloropyrimidine , the LUMO is predominantly distributed at the C4 position, indicating it as the most electrophilic site and the most likely point of nucleophilic attack.[7][8]
-
With an EDG at C6 (e.g., -OMe, -NHMe) , the electronic landscape of the ring is altered. The LUMO lobes at the C2 and C4 positions become similar in size, suggesting that the energy barrier for nucleophilic attack at either position becomes comparable.[7][8]
The 2-furyl group is considered an electron-donating substituent. Therefore, it is predicted that This compound will exhibit a deviation from the standard C4-selectivity , potentially favoring C2 substitution or yielding a mixture of C2 and C4 substituted products, depending on the nucleophile and reaction conditions.
Caption: Competing SNAr pathways on dichloropyrimidines.
Comparative Analysis of Dichloropyrimidine Substrates
To contextualize the reactivity of this compound, it is essential to compare it with well-understood analogues.
| Substrate | C6-Substituent | Electronic Effect | Predicted Primary Site of Nucleophilic Attack | Rationale |
| 2,4-Dichloropyrimidine | -H | Neutral | C4 | Strong preference due to superior stabilization of the Meisenheimer intermediate via charge delocalization to N1.[1][6] |
| 2,4-Dichloro-6-methoxypyrimidine | -OCH₃ | Strong Electron-Donating | C2 | The EDG at C6 alters the LUMO distribution, making the C2 and C4 positions electronically comparable for attack.[7][8] |
| This compound | 2-Furyl | Electron-Donating | C2 or Mixture of C2/C4 | The electron-donating nature of the furyl ring is expected to reduce the electrophilicity of C4 and enhance the reactivity of C2, similar to other C6-EDG substrates. |
Key Factors Influencing Kinetic Outcomes
Beyond the substrate's intrinsic electronic properties, the choice of nucleophile and reaction conditions critically determines the reaction rate and the final product distribution.
-
Nature of the Nucleophile : The reactivity and selectivity can vary significantly with the nucleophile.
-
Amines : Generally, primary and secondary alkyl amines are strong nucleophiles. The reaction of 2,4-dichloropyrimidine with some primary amines can result in a mixture of C4 and C2 substituted products, while less basic aromatic amines can show higher selectivity for the C4 position.[6]
-
Thiols : Thiophenols react preferentially at the C4 position under both basic and weakly acidic conditions.[1]
-
Anionic Nucleophiles : Strong anionic nucleophiles, such as anilides generated from anilines and a strong base like LiHMDS, can exhibit very high regioselectivity.[4]
-
-
Reaction Conditions :
-
Solvent : The choice of solvent can influence regioselectivity. For instance, in the reaction of 2,4-DCP with N-phenylpiperazine, different solvents can control whether C4 or C2 substitution is favored.[6]
-
Temperature : Higher temperatures can sometimes lead to a loss of selectivity or favor the thermodynamically more stable product. Conversely, very low temperatures (e.g., -60 °C) can enhance selectivity.[4]
-
Microwave Irradiation : This technique dramatically shortens reaction times for SNAr reactions on dichloropyrimidines and can be a powerful tool for accelerating kinetic studies.[6][9]
-
Experimental Protocols for Kinetic Analysis
A robust kinetic study requires a well-defined experimental protocol and a reliable method for monitoring the reaction progress.
General Protocol: Nucleophilic Substitution with an Amine
This protocol provides a standardized workflow for studying the reaction of a dichloropyrimidine with an amine nucleophile.
-
Reactor Setup : To a dry, sealed reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Inert Atmosphere : Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Solvent and Reagents : Add a suitable dry, aprotic solvent (e.g., THF, Dioxane, or DMF). Add the amine nucleophile (1.0-1.2 eq.) and a non-nucleophilic base (e.g., Triethylamine or DIPEA, 1.5 eq.) if the nucleophile is provided as a salt or to scavenge the HCl byproduct.
-
Internal Standard : For kinetic analysis, add an inert internal standard (e.g., mesitylene, dodecane) whose signal does not overlap with reactants or products in the chosen analytical method.
-
Reaction Initiation : Place the vessel in a pre-heated oil bath or a microwave reactor set to the desired temperature to initiate the reaction.
-
Sampling : At predetermined time intervals, withdraw aliquots from the reaction mixture.
-
Quenching : Immediately quench each aliquot by diluting it in a cold solvent (e.g., acetonitrile) to stop the reaction.
-
Analysis : Analyze the quenched samples by a suitable chromatographic method (e.g., HPLC or GC-MS) to determine the concentration of reactants and products.
Experimental Workflow Diagram
Caption: Workflow for a kinetic study of nucleophilic substitution.
Data Presentation for Comparative Kinetics
Organizing kinetic data in a clear, tabular format is crucial for comparative analysis. Researchers should aim to quantify reaction rates and product distributions under identical conditions for each substrate.
Table 1: Hypothetical Kinetic Data for Amination with Morpholine at 80 °C
| Substrate | Time (min) | Substrate Conversion (%) | C4-Product Yield (%) | C2-Product Yield (%) | C4:C2 Ratio | kobs (s⁻¹) |
| 2,4-Dichloropyrimidine | 60 | 95 | 88 | 7 | 12.6 : 1 | Value |
| 2,4-Dichloro-6-methoxypyrimidine | 60 | 98 | 25 | 73 | 1 : 2.9 | Value |
| This compound | 60 | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Value |
-
Substrate Conversion : Measures the overall reaction rate.
-
Product Yields & Ratio : Quantifies the regioselectivity of the reaction.
-
kobs : The observed pseudo-first-order rate constant, provides a direct measure of reactivity under the specified conditions.
By populating such a table, researchers can directly compare the impact of the C6-substituent on both the speed and the regiochemical outcome of the reaction.
Conclusion
The kinetic and regioselective outcomes of nucleophilic substitution on this compound are governed by a delicate interplay of electronic factors. While unsubstituted dichloropyrimidines reliably favor substitution at the C4 position, the presence of the electron-donating 2-furyl group at C6 is predicted to significantly alter this behavior, increasing the reactivity of the C2 position. This guide provides a theoretical and practical framework for investigating these reactions. By systematically comparing the target substrate with benchmark compounds and carefully controlling experimental variables, researchers can develop a predictive understanding of this versatile reaction, enabling more efficient and rational synthetic strategies in drug discovery and development.
References
- Vertex AI Search. (2025).
- Vertex AI Search. (N/A). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Vertex AI Search. (N/A). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Vertex AI Search. (2025).
- Vertex AI Search. (2025). 2,4-Dichloropyrimidine (CAS: 3934-20-1)
- Vertex AI Search. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Vertex AI Search. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Vertex AI Search. (N/A). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
- Vertex AI Search. (2019). Design, synthesis and antibacterial evaluation of 2,4-disubstituted-6-thiophenyl-pyrimidines.
- Vertex AI Search. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. PubMed.
- Vertex AI Search. (2022).
- Vertex AI Search. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. srinichem.com [srinichem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. studylib.net [studylib.net]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide: Evaluating 2,4-Dichloro-6-(2-furyl)pyrimidine-Based Inhibitors Against Established EGFR Tyrosine Kinase Inhibitors
Introduction: The Evolving Landscape of EGFR Inhibition in Oncology
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a cornerstone of cellular growth, proliferation, and survival. Its aberrant activation, often driven by mutations in the kinase domain, is a well-established oncogenic driver in several cancers, most notably in Non-Small Cell Lung Cancer (NSCLC). The development of EGFR Tyrosine Kinase Inhibitors (TKIs) has revolutionized the treatment paradigm for EGFR-mutant cancers. However, the clinical efficacy of first and second-generation TKIs is often curtailed by the emergence of resistance mutations, with the T790M "gatekeeper" mutation being a predominant mechanism. This has spurred the development of third-generation inhibitors, such as osimertinib (AZD-9291), which are designed to potently inhibit both the sensitizing mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize toxicity.[1][2][3]
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including a variety of kinase inhibitors.[1][4][5] Recent studies on 2,4-dichloro-6-methylpyrimidine derivatives have shown promise in selectively targeting the EGFR T790M/L858R mutant kinase, suggesting that the 2,4-dichloropyrimidine core is a valuable starting point for the design of novel EGFR inhibitors.[6][7] This guide focuses on a novel, yet structurally related, chemical entity: 2,4-Dichloro-6-(2-furyl)pyrimidine . While direct experimental data for this specific furyl-substituted derivative is emerging, its structural similarity to the potent 2,4-dichloro-6-methylpyrimidine series provides a strong rationale for its investigation as a next-generation EGFR inhibitor.
This document provides a comprehensive framework for benchmarking the performance of novel this compound-based inhibitors against established third-generation EGFR TKIs. We will delve into the rationale behind the experimental design, provide detailed protocols for key biochemical and cell-based assays, and present a comparative analysis of hypothetical, yet plausible, performance data.
The Scientific Rationale: Why Investigate the this compound Scaffold?
The core hypothesis is that the this compound scaffold can be elaborated to generate potent and selective inhibitors of mutant EGFR, particularly the double mutant L858R/T790M. The rationale is built on the following pillars:
-
The Privileged Pyrimidine Core: The pyrimidine ring is a versatile scaffold that can be readily functionalized to optimize target engagement and pharmacokinetic properties.[1][4]
-
Bioisosteric Replacement: The replacement of the methyl group in the previously studied 2,4-dichloro-6-methylpyrimidine series with a 2-furyl group represents a bioisosteric modification. The furan ring, with its distinct electronic and steric properties, can potentially form different or enhanced interactions within the ATP-binding pocket of EGFR, leading to improved potency or a modified selectivity profile.
-
Exploiting the ATP-Binding Site: The 2,4-dichloropyrimidine core serves as a hinge-binding motif, a common feature in many kinase inhibitors. The substituents at positions 2, 4, and 6 can be tailored to occupy and interact with specific sub-pockets of the EGFR kinase domain, thereby driving potency and selectivity.
This guide will outline the necessary experimental framework to validate this hypothesis and objectively compare the performance of these novel inhibitors against a clinically relevant benchmark.
Comparative Inhibitor Profiles
For the purpose of this guide, we will compare our hypothetical this compound-based inhibitor, designated as Furan-Pyr-1 , against the well-characterized third-generation EGFR inhibitor, Osimertinib (AZD-9291) .
| Compound | Chemical Structure | Class | Mechanism of Action |
| Osimertinib (AZD-9291) | [Image of Osimertinib structure] | Third-Generation EGFR TKI | Irreversible inhibitor of mutant EGFR (including T790M) and, to a lesser extent, wild-type EGFR.[8][9] |
| Furan-Pyr-1 | [Image of this compound structure] | Novel Pyrimidine-Based Inhibitor (Hypothetical) | Proposed to be a potent and selective inhibitor of mutant EGFR, with a potentially reversible or irreversible binding mode depending on further optimization. |
Benchmarking Performance: A Multi-tiered Experimental Approach
A robust evaluation of a novel inhibitor requires a tiered approach, starting from target engagement at the molecular level and progressing to cellular activity and selectivity. This section outlines the key experiments for a comprehensive comparison.
Tier 1: Biochemical Potency Assessment
The initial step is to determine the direct inhibitory activity of the compounds against purified EGFR kinase domains. This is crucial for establishing on-target potency and understanding the intrinsic activity of the inhibitor.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This commercially available luminescent assay from Promega provides a robust and high-throughput method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[10]
Objective: To determine the IC50 values of Furan-Pyr-1 and Osimertinib against wild-type EGFR and the L858R/T790M double mutant.
Materials:
-
Recombinant human EGFR (wild-type) and EGFR (L858R/T790M) kinase domains (e.g., from Reaction Biology or BPS Bioscience).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
ATP.
-
Poly-Glu-Tyr (4:1) peptide substrate.
-
Test compounds (Furan-Pyr-1 and Osimertinib) dissolved in DMSO.
-
384-well white plates.
-
Plate reader capable of measuring luminescence.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of Furan-Pyr-1 and Osimertinib in DMSO. A typical starting concentration would be 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 10 µM to 0.1 nM).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of 2x kinase buffer.
-
Add 0.5 µL of the test compound dilutions.
-
Add 2 µL of the respective EGFR enzyme (WT or L858R/T790M) and substrate mix in kinase buffer.
-
-
Initiate Kinase Reaction: Add 2 µL of 2.5x ATP solution to each well to start the reaction. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (DMSO) to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Outcome & Interpretation:
The IC50 values will provide a direct measure of the potency of each inhibitor against the different EGFR variants. A lower IC50 value indicates higher potency. For a promising third-generation inhibitor profile, Furan-Pyr-1 should exhibit a low nanomolar IC50 against the EGFR L858R/T790M mutant, while having a significantly higher IC50 against the wild-type EGFR, indicating selectivity.
Hypothetical Data Table: Biochemical Potency (IC50, nM)
| Compound | EGFR (WT) | EGFR (L858R/T790M) | Selectivity Index (WT/Mutant) |
| Osimertinib | 75 | 1.5 | 50 |
| Furan-Pyr-1 | 150 | 2.0 | 75 |
This hypothetical data suggests that Furan-Pyr-1 is highly potent against the mutant EGFR, comparable to Osimertinib, but exhibits a better selectivity profile by being less active against the wild-type enzyme.
Tier 2: Cellular Activity and Antiproliferative Effects
Moving from a purified enzyme system to a cellular context is a critical step to assess the inhibitor's ability to penetrate cell membranes, engage the target in its native environment, and elicit a biological response.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability and proliferation.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of Furan-Pyr-1 and Osimertinib in NSCLC cell lines with different EGFR mutation statuses.
Cell Lines:
-
H1975: NSCLC cell line harboring the L858R/T790M double mutation.[5][11]
-
PC-9: NSCLC cell line with an exon 19 deletion (sensitive to first-generation TKIs).
-
A549: NSCLC cell line with wild-type EGFR.
Materials:
-
H1975, PC-9, and A549 cell lines.
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds (Furan-Pyr-1 and Osimertinib) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Furan-Pyr-1 and Osimertinib for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 value.
-
Expected Outcome & Interpretation:
The GI50 values will demonstrate the antiproliferative potency of the inhibitors in a cellular context. A potent and selective inhibitor should show a low GI50 in the H1975 and PC-9 cell lines and a significantly higher GI50 in the A549 (wild-type EGFR) cell line.
Hypothetical Data Table: Cellular Antiproliferative Activity (GI50, nM)
| Compound | H1975 (L858R/T790M) | PC-9 (Exon 19 del) | A549 (WT) |
| Osimertinib | 15 | 10 | >1000 |
| Furan-Pyr-1 | 20 | 18 | >2000 |
This hypothetical data indicates that Furan-Pyr-1 effectively inhibits the proliferation of EGFR-mutant cell lines with a potency comparable to Osimertinib, while demonstrating excellent selectivity over wild-type EGFR cells.
Visualizing the Experimental Workflow and Signaling Pathway
Clear visualization of the experimental process and the targeted biological pathway is essential for understanding the scientific narrative.
Experimental Workflow Diagram
Caption: A streamlined workflow for benchmarking novel EGFR inhibitors, from biochemical potency to cellular activity.
EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling cascade by Furan-Pyr-1 and Osimertinib at the tyrosine kinase domain.
Discussion: Interpreting the Data and Future Directions
The hypothetical data presented in this guide paints a promising picture for Furan-Pyr-1 as a next-generation EGFR inhibitor. Its high potency against the clinically relevant L858R/T790M mutant, coupled with an improved selectivity profile over wild-type EGFR compared to Osimertinib, suggests the potential for a wider therapeutic window and reduced off-target effects.
The superior selectivity of Furan-Pyr-1 could be attributed to the unique interactions of the 2-furyl moiety within a specific sub-pocket of the mutant EGFR kinase domain that is not as readily accessible in the wild-type conformation. This hypothesis would need to be validated through co-crystallography studies of the inhibitor bound to the EGFR kinase domain.
Future experimental work should focus on:
-
Mechanism of Action Studies: Determining whether Furan-Pyr-1 is a reversible or irreversible inhibitor. This can be investigated using washout experiments or covalent binding assays.
-
Kinome-wide Selectivity Profiling: Assessing the selectivity of Furan-Pyr-1 against a broad panel of kinases to identify potential off-target activities.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy of Furan-Pyr-1 in mouse xenograft models using H1975 cells.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Furan-Pyr-1 to assess its drug-like properties.
Conclusion
The benchmarking framework outlined in this guide provides a comprehensive and objective approach to evaluating the performance of novel this compound-based inhibitors against established third-generation EGFR TKIs. The hypothetical data for Furan-Pyr-1 demonstrates the potential of this novel scaffold to yield highly potent and selective inhibitors of mutant EGFR. Through rigorous experimental validation, as detailed in the provided protocols, promising lead compounds can be identified and advanced towards preclinical and clinical development, ultimately contributing to the arsenal of targeted therapies for EGFR-driven cancers.
References
-
Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Arch Pharm (Weinheim). 2024 May;357(5):e2300736. [Link]
-
Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. Med Chem. 2021;17(10):1194-1206. [Link]
-
Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor. J Biol Chem. 2006 Nov 3;281(44):33578-87. [Link]
-
Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncol Lett. 2016 Dec;12(6):4897-4904. [Link]
-
Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors. ACS Med Chem Lett. 2013 Jan 10;4(1):31-5. [Link]
-
Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Royal Society of Chemistry. [Link]
-
New Drug-Discovery Assay Identifies Novel Mutant-EGFR Inhibitors. Cancer Discov. 2020 May;10(5):OF1. [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. 2017 April 3. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. MDPI. 2024 Jan 11. [Link]
-
An overview on synthesis and biological activity of pyrimidines. SciSpace. [Link]
-
Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non-small cell lung cancer. ResearchGate. 2024 Jan 19. [Link]
-
AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer. Cancer Discovery. 2014 Sep;4(9):1046-61. [Link]
-
Mechanism of Action – TAGRISSO® (osimertinib). AstraZeneca. [Link]
-
osimertinib. Drug Central. [Link]
-
Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. MDPI. 2024 Feb 4. [Link]
-
Overcoming Acquired Resistance to AZD9291, A Third-Generation EGFR Inhibitor, through Modulation of MEK/ERK-Dependent Bim and Mcl-1 Degradation. Mol Cancer Ther. 2017 Dec;16(12):2769-2780. [Link]
-
Osimertinib (AZD9291), a Mutant-Selective EGFR Inhibitor, Reverses ABCB1-Mediated Drug Resistance in Cancer Cells. MDPI. 2016 Sep 15. [Link]
-
Osimertinib. Wikipedia. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Osimertinib - Wikipedia [en.wikipedia.org]
- 4. A High-Content Biosensor Based Screen Identifies Cell Permeable Activators and Inhibitors of EGFR Function: Implications in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel selective inhibitors for EGFR-T790M/L858R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 9. osimertinib [drugcentral.org]
- 10. promega.com.cn [promega.com.cn]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
2,4-Dichloro-6-(2-furyl)pyrimidine proper disposal procedures
Executive Safety Directive: Immediate Action Card
Do not treat this compound as standard organic waste. 2,4-Dichloro-6-(2-furyl)pyrimidine belongs to the class of dihalogenated heteroaromatics .[1] These compounds possess two reactive carbon-chlorine bonds that render them susceptible to hydrolysis and nucleophilic attack.[1] Improper disposal can lead to the evolution of hydrogen chloride (HCl) gas , container pressurization, and severe chemical burns.[1]
| Critical Check | Status | Action |
| Waste Stream | Strictly Halogenated | Never mix with non-halogenated solvents or strong oxidizers.[1] |
| pH Sensitivity | Acidic Potential | Material hydrolyzes in water/humidity to release HCl.[1] Store waste in vented caps if possible. |
| PPE Requirement | Level II | Nitrile gloves (double-gloved recommended), safety goggles, lab coat.[1] Face shield for liquid transfers >50mL.[1] |
| Spill Response | Dry Cleanup | Do not use water.[1] Adsorb with dry sand/vermiculite.[1] |
Chemical Profile & Hazard Assessment
To dispose of this chemical safely, you must understand its reactivity profile.[1] The pyrimidine ring is electron-deficient, activating the chlorines at positions 2 and 4 towards nucleophilic aromatic substitution (
-
Chemical Identity: this compound[1]
-
Structural Hazard: The C-Cl bonds are labile.[1] In the presence of moisture (even atmospheric humidity over time), the chlorine atoms can be displaced by hydroxyl groups, generating HCl.[1]
-
Key Risks:
Mechanism of Hydrolysis Risk
The following pathway illustrates why "Dry Disposal" is critical. Water attacks the electron-deficient ring, displacing chloride ions.[1]
Figure 1: Hydrolysis pathway showing the generation of acidic gas upon contact with moisture.[1]
Detailed Disposal Protocols
Protocol A: Disposal of Pure Solid Substance
Applicable for: Expired shelf stocks, surplus dry reagents.[1]
-
Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar.[1] Glass is acceptable but poses a breakage risk; avoid metal containers due to corrosion.[1]
-
Labeling: Affix a hazardous waste tag immediately.[1]
-
Transfer:
-
Sealing: Close the lid tightly. If the solid appears "wet" or degraded, use a vented cap to prevent pressure buildup.[1]
Protocol B: Disposal of Reaction Mixtures (Solutions)
Applicable for: Mother liquors, reaction aliquots, and filtrates.[1]
CRITICAL: Ensure the reaction is quenched before bottling. Unreacted thionyl chloride or phosphoryl chloride (often used to make this compound) will explode if mixed with aqueous waste.[1]
-
Segregation: This falls strictly under Halogenated Organic Solvent Waste .[1]
-
Quenching (If reactive reagents persist):
-
Phase Separation:
-
Final pH Check: Test the waste solvent pH. It should be neutral (pH 6-8).[1] If acidic, add solid Sodium Carbonate before sealing.[1]
Protocol C: Contaminated Glassware & Sharps
Applicable for: Syringes, needles, spatulas, and empty vials.[1]
-
Triple Rinse:
-
Glassware Washing: After solvent rinsing, glassware can be washed with soap and water in a standard sink.[1]
-
Sharps:
Operational Decision Matrix
Follow this logic flow to determine the correct disposal path for your specific situation.
Figure 2: Decision matrix for segregating this compound waste streams.
Spill Response Procedure
Scale: < 500 mg (Benchtop Spill) [1]
-
Alert: Notify nearby personnel.
-
PPE: Wear double nitrile gloves, lab coat, and goggles.[1]
-
Contain: Cover the spill with a dry absorbent pad or vermiculite .[1]
-
Clean:
Scale: > 5 g (Major Spill) [1]
-
Evacuate: Clear the immediate area.
-
Ventilate: If outside a fume hood, increase lab ventilation.
-
Contact EHS: Do not attempt cleanup alone if the material is generating visible fumes (HCl).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 597262, 2,4-Dichloro-6-fluoropyrimidine (Analogue Safety Data).[1] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1][5] Retrieved from [Link]
Sources
Personal protective equipment for handling 2,4-Dichloro-6-(2-furyl)pyrimidine
The following technical guide provides immediate, actionable safety and operational protocols for handling 2,4-Dichloro-6-(2-furyl)pyrimidine .
Notice of Scientific Interpolation (Read-Across Protocol): As a specific Safety Data Sheet (SDS) for the exact 6-(2-furyl) isomer is limited in public indices, this guide synthesizes data from close structural analogs (e.g., 2,4-Dichloro-6-methylpyrimidine and 2,4-Dichloropyrimidine) and standard protocols for halogenated heteroaromatics. All safety recommendations assume the highest hazard class (Skin Corrosion 1B) to ensure maximum personnel protection.
Part 1: Executive Safety Summary (The "First 5 Minutes")
Core Hazard Profile:
-
Primary Threat: Chemical Burns & Mucous Membrane Destruction.[1] Chlorinated pyrimidines are potent electrophiles; they react rapidly with nucleophiles (like proteins in skin/eyes) and hydrolyze in moisture to release hydrochloric acid (HCl).
-
Reactivity: Moisture Sensitive. Hydrolysis yields acidic byproducts.
-
Physical State: Likely an off-white to yellow solid.[1]
Emergency Response Protocols:
| Scenario | Immediate Action |
| Skin Contact | Drench immediately. Do not wipe.[1] Flush with water for 15+ mins. Remove contaminated clothing under the shower. |
| Eye Contact | Irrigate immediately. Hold eyelids apart; flush with eyewash station for 15 mins.[2] Seek ophthalmologist support. |
| Inhalation | Evacuate. Move to fresh air.[1][2][3][4][5][6][7][8] If breathing is labored, administer oxygen (trained personnel only). |
| Spill (< 5g) | Isolate. Cover with dry lime or soda ash. Do not use water (generates HCl).[1] Sweep into a dry container. |
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to scale with your operation, moving from "Standard" to "High Hazard" based on quantity and solution state.
| PPE Component | Analytical Scale (< 100 mg) | Preparative Scale (> 1 g) or Solutions | Technical Rationale |
| Hand Protection | Double Nitrile (Min 0.11 mm) | Laminate (Silver Shield) under Nitrile | Chlorinated heterocycles can permeate thin nitrile.[1] Laminate provides a broad chemical barrier. |
| Eye/Face | Chemical Splash Goggles | Goggles + Face Shield (8-inch) | Corrosive solids pose a dust risk; solutions pose a splash risk.[1] Standard safety glasses are insufficient. |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood + N95 (if solid/dusty) | Prevents inhalation of dust or HCl vapors generated by ambient moisture hydrolysis.[1] |
| Body | Lab Coat (Cotton/Poly) | Chemical Resistant Apron + Tyvek Sleeves | Protects personal clothing and skin from corrosive dusts.[1] |
Part 3: Operational Handling Protocols
Storage & Stability[1]
-
Environment: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).
-
Temperature: Refrigeration (2-8°C) is recommended to retard hydrolysis and degradation.
-
Incompatibility: Segregate from strong oxidizers, strong bases (amines), and water/moisture.[1]
Weighing & Transfer (Step-by-Step)
-
Objective: Transfer solid without generating dust or exposing the compound to ambient humidity.
-
Preparation: Bake glassware (flasks, spatulas) at 120°C or flame-dry under vacuum to remove adsorbed moisture.
-
Atmosphere: If available, weigh inside a glovebox. If using a balance outside:
-
Purge the stock bottle with Argon before closing.
-
Tare a dry vial with a septum cap.
-
Quickly transfer solid, cap immediately, and seal with Parafilm.
-
-
Solubilization: Add anhydrous solvent (e.g., DCM, THF) via syringe through the septum to avoid opening the vial to air.
Reaction Setup (Runaway Prevention)
-
Mechanism: Nucleophilic Aromatic Substitution (SNAr).[1]
-
Risk: These reactions are often exothermic. The release of HCl (if using non-basic nucleophiles) or heat can pressurize the vessel.
-
Control: Always add the nucleophile slowly to the pyrimidine solution at controlled temperatures (often 0°C initially) to manage the exotherm.
Part 4: Visualization (Safe Handling Workflow)
The following diagram outlines the decision logic for handling chlorinated pyrimidines, ensuring containment of both the chemical and its hydrolysis byproducts.
Figure 1: Operational workflow emphasizing containment of corrosive dusts and moisture exclusion.
Part 5: Waste Disposal Strategy
Strict Prohibition: Do NOT dispose of down the drain. The compound is toxic to aquatic life and will damage plumbing via acid generation.
| Waste Stream | Classification | Protocol |
| Solid Waste | Hazardous Chemical Waste (Halogenated) | Double-bag in polyethylene.[1] Label "Toxic/Corrosive - Chlorinated Pyrimidine".[1] |
| Liquid Waste | Halogenated Organic Solvents | Collect in a dedicated carboy.[1] Do not mix with aqueous basic waste (risk of exotherm/gas generation). |
| Contaminated Sharps | Hazardous Sharps | Dispose of needles/syringes used for transfer directly into a sharps container without recapping.[1] |
| Final Destruction | Incineration | Must be sent to a licensed facility for high-temperature incineration with flue gas scrubbing (to capture HCl/NOx).[1] |
References
-
PubChem. (n.d.).[1] 2,4-Dichloro-6-fluoropyrimidine (Analogous Hazard Data). National Library of Medicine. Retrieved March 2, 2026, from [Link]
Sources
- 1. 2,4-Dichloro-6-fluoropyrimidine | C4HCl2FN2 | CID 597262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 2,4-Dichloropyrimidine - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
